ALB-127158(a)
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUHLIHQHVLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of ALB-127158(a): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for obesity and related metabolic disorders.
Core Mechanism of Action: Targeting the MCHR1 Signaling Pathway
ALB-127158(a) exerts its pharmacological effects by competitively inhibiting the binding of the endogenous neuropeptide, melanin-concentrating hormone (MCH), to its primary receptor, MCHR1.[1][2] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, appetite, and mood.[3][4]
Upon activation by MCH, MCHR1 couples to inhibitory G proteins (Gαi/o) and Gq proteins.[4] This dual signaling cascade leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of phospholipase C (PLC): This leads to an increase in intracellular calcium (Ca2+) concentrations.[4]
By blocking the binding of MCH, ALB-127158(a) effectively antagonizes these downstream signaling events, thereby mitigating the orexigenic (appetite-stimulating) and other central effects of MCH.
References
In-Depth Technical Guide: MCH1 Receptor Binding Affinity of ALB-127158(a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). This document outlines the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.
Core Data Presentation
The primary quantitative measure of binding affinity for ALB-127158(a) at the MCH1 receptor is its high affinity, which has been reported to be 7 nM.[1] This value underscores the compound's potency as an MCH1 receptor antagonist. In vitro functional assays have further substantiated that ALB-127158(a) is a potent and selective antagonist for this receptor.[1]
| Compound | Parameter | Value | Receptor |
| ALB-127158(a) | Affinity | 7 nM | MCH1 |
MCH1 Receptor Signaling Pathway
The Melanin-Concentrating Hormone Receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi and Gq proteins.
-
Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gq Coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.
ALB-127158(a) acts as an antagonist, blocking the binding of MCH to the MCH1 receptor and thereby inhibiting these downstream signaling pathways.
Experimental Protocols
The determination of the binding affinity and functional antagonism of ALB-127158(a) at the MCH1 receptor involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay (Competition Assay)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MCH1 receptor.
Experimental Workflow
Detailed Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or CHO cells).
-
Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]-MCH), and serial dilutions of the unlabeled test compound (ALB-127158(a)).
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled MCH) are included.
-
The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
After drying the filters, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (ALB-127158(a)).
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
To confirm that ALB-127158(a) is an antagonist, its ability to inhibit MCH-induced downstream signaling is assessed using functional assays such as cAMP accumulation and calcium mobilization assays.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the MCH-induced, Gi-mediated inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture and Plating: Cells stably expressing the MCH1 receptor are plated in a multi-well format and cultured overnight.
-
Compound Incubation: The cells are pre-incubated with various concentrations of ALB-127158(a).
-
Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator to induce a measurable level of cAMP).
-
Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based methods).
-
Data Analysis: The ability of ALB-127158(a) to reverse the MCH-induced decrease in cAMP levels is quantified, and an IC50 value is determined.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the MCH-induced, Gq-mediated increase in intracellular calcium.
Detailed Methodology:
-
Cell Preparation and Dye Loading: MCH1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The dye-loaded cells are incubated with varying concentrations of ALB-127158(a).
-
MCH Stimulation: The cells are then stimulated with a fixed concentration of MCH.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of ALB-127158(a) on the MCH-induced calcium signal is quantified, and an IC50 value is calculated.
References
ALB-127158(a) selectivity profile over other GPCRs
An In-depth Technical Guide on the Selectivity Profile of ALB-127158(a) over other GPCRs
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis and appetite. This document provides a comprehensive overview of the selectivity profile of ALB-127158(a) and related MCHR1 antagonists. Due to the limited availability of a comprehensive public selectivity panel for ALB-127158(a), this guide also presents representative data from other well-characterized MCHR1 antagonists to illustrate the typical selectivity profile for this class of compounds. Detailed experimental methodologies for assessing GPCR selectivity and diagrams of the relevant signaling pathways are also provided to offer a complete technical resource for researchers in the field.
Introduction to ALB-127158(a) and MCHR1
ALB-127158(a) is a small molecule antagonist with high affinity for the MCHR1.[1] MCHR1 is a Class A GPCR predominantly expressed in the brain, where it is activated by the neuropeptide melanin-concentrating hormone (MCH). The MCH/MCHR1 system is a key regulator of feeding behavior, energy balance, and mood.[2] Consequently, MCHR1 has been a significant target for the development of therapeutics for obesity and other metabolic disorders. The efficacy and safety of a drug candidate are critically dependent on its selectivity for the intended target over other related receptors.
Selectivity Profile of ALB-127158(a)
ALB-127158(a) has been characterized as a potent MCHR1 antagonist with a binding affinity (Ki) of 7 nM .[1] It is reported to have "good selectivity" over a range of other GPCRs, ion channels, and transporters, including the MCHR2.[1] However, detailed quantitative data from a broad selectivity panel for ALB-127158(a) is not publicly available.
Representative Selectivity of MCHR1 Antagonists
To illustrate the typical selectivity profile of a potent MCHR1 antagonist, data for a well-characterized compound, SNAP-94847, is presented below. SNAP-94847 is a high-affinity MCHR1 antagonist (Ki = 2.2 nM) that has been extensively studied.[3]
Table 1: Representative Selectivity Profile of an MCHR1 Antagonist (SNAP-94847)
| Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. MCHR1 |
| MCHR1 | 2.2 | - |
| Adrenoceptor α1A | > 180 | > 80-fold |
| Dopamine D2 Receptor | > 1100 | > 500-fold |
Note: This table provides representative data for SNAP-94847 to illustrate the expected selectivity of a potent MCHR1 antagonist.[3] Specific quantitative data for ALB-127158(a) against a broad GPCR panel is not publicly available.
Common off-target liabilities for MCHR1 antagonists can include serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2] The development of highly selective MCHR1 antagonists has been a key objective in the field to minimize potential side effects.
MCHR1 Signaling Pathways
MCHR1 is known to couple to multiple G protein subtypes, primarily Gαi and Gαq, leading to the modulation of distinct intracellular signaling cascades.
-
Gαi Pathway: Upon activation by MCH, MCHR1 coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: MCHR1 coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
These signaling pathways are central to the physiological effects of MCH. Antagonists like ALB-127158(a) block these downstream signaling events by preventing MCH from binding to the receptor.
MCHR1 Signaling Pathway
Experimental Protocols for Selectivity Profiling
The selectivity of a compound like ALB-127158(a) is typically determined through a series of in vitro assays, including radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the target GPCR.
-
Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Assays
Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor in response to an agonist.
Objective: To determine the functional inhibitory concentration (IC50) of a test compound for a panel of GPCRs.
Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Culture: Cells expressing the target Gq-coupled GPCR are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound (antagonist) are added to the wells and pre-incubated.
-
Agonist Stimulation: A known agonist for the receptor is added to stimulate a calcium response.
-
Signal Detection: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.
Conclusion
ALB-127158(a) is a potent MCHR1 antagonist with a high degree of selectivity, a crucial attribute for a therapeutic candidate. While a comprehensive, publicly available selectivity panel for ALB-127158(a) is not available, the data from representative MCHR1 antagonists like SNAP-94847 demonstrate that high selectivity over other GPCRs is achievable for this class of compounds. The experimental protocols outlined in this guide provide a framework for the evaluation of the selectivity of novel MCHR1 antagonists. Future research and clinical development of MCHR1-targeted therapeutics will continue to rely on such rigorous characterization of their selectivity profiles to ensure both efficacy and safety.
References
An In-depth Technical Guide to ALB-127158(a): A Potent MCH1 Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of MCH1 receptor antagonists.
Core Concepts: Chemical Identity and Properties
ALB-127158(a) is a small molecule inhibitor that has been investigated for its potential therapeutic applications, primarily in the context of metabolic disorders.
Chemical Structure:
Caption: 2D Chemical Structure of ALB-127158(a).
Physicochemical and Pharmacokinetic Properties:
| Property | Value | Reference |
| Molecular Formula | C23H21FN4O2 | [1] |
| Molecular Weight | 404.44 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| MCH1 Receptor Affinity (IC50) | 7 nM | [1] |
| Mean Half-life (t1/2) | 18 to 21 hours (single dose) | [1] |
| Time to Maximum Concentration (tmax) | 1 to 3 hours | [1] |
| Steady-State Plasma Concentration | Attained within 6 to 8 days of dosing | [1] |
Mechanism of Action and Signaling Pathway
ALB-127158(a) functions as a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). The MCH1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), primarily couples to inhibitory G proteins (Gαi/o) and also to Gαq proteins.[2]
Activation of the MCH1 receptor by MCH leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2]
-
Suppression of Protein Kinase A (PKA) activity: As a downstream consequence of reduced cAMP.[2]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: This can also occur following receptor activation.
By blocking the binding of MCH to the MCH1 receptor, ALB-127158(a) prevents these downstream signaling events, thereby antagonizing the physiological effects of MCH, which include the stimulation of appetite and the regulation of energy homeostasis.[2][3]
References
Pharmacological Profile of ALB-127158(a): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of diet-induced obesity. Phase I clinical trials have indicated that ALB-127158(a) is safe and well-tolerated in humans. This technical guide provides a comprehensive overview of the pharmacological profile of ALB-127158(a), including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies.
Introduction
The melanin-concentrating hormone (MCH) system is a key regulator of energy balance, making its components attractive targets for the development of anti-obesity therapeutics. MCH exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. ALB-127158(a) has been developed as a potent and selective antagonist for MCHR1. This document details the pharmacological characteristics of ALB-127158(a), providing a valuable resource for researchers in the field of metabolic diseases and drug discovery.
Mechanism of Action
ALB-127158(a) is a competitive antagonist at the MCHR1. The MCHR1 is known to couple to both Gαi and Gαq protein subunits. Upon activation by its endogenous ligand, MCH, the Gαi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ions (Ca²⁺). By blocking the binding of MCH, ALB-127158(a) inhibits these downstream signaling cascades.
MCHR1 Signaling Pathway
In Vitro Characterization of ALB-127158(a): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite. This document provides a comprehensive overview of the in vitro characterization of ALB-127158(a), detailing its binding affinity and the methodologies for key functional assays. While specific functional potency values for ALB-127158(a) are not publicly available, this guide outlines the standard experimental protocols used to characterize such MCHR1 antagonists, providing a framework for its evaluation.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating feeding behavior and energy balance. It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. The MCHR1 is considered a promising therapeutic target for obesity and related metabolic disorders. ALB-127158(a) has been identified as a potent and selective MCHR1 antagonist, demonstrating high affinity for the receptor.[1] This guide summarizes the available in vitro data for ALB-127158(a) and provides detailed protocols for the key assays used in its characterization.
Quantitative Data Summary
The in vitro pharmacological profile of ALB-127158(a) is primarily defined by its high binding affinity for the MCHR1. Functional assay data, while confirming its antagonist activity, is not publicly available in detail. For comparative purposes, data for other well-characterized MCHR1 antagonists are included.
Table 1: In Vitro Binding and Functional Data for ALB-127158(a) and Reference MCHR1 Antagonists
| Compound | Binding Affinity (Ki, nM) vs. Human MCHR1 | Functional Antagonism (IC50, nM) | Assay Type |
| ALB-127158(a) | 7 [1] | Not Publicly Available | - |
| SNAP-7941 | 3.6 | 18 (Calcium Mobilization) | Radioligand Binding / Calcium Flux |
| T-226296 | 1.1 | 5.3 (Calcium Mobilization) | Radioligand Binding / Calcium Flux |
| GW856464 | 2.5 | 6.3 (Calcium Mobilization) | Radioligand Binding / Calcium Flux |
MCHR1 Signaling Pathway
MCHR1 activation by its endogenous ligand, MCH, initiates signaling through multiple G protein pathways, primarily Gαi and Gαq. Gαi coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Gαq activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+). MCHR1 antagonists, such as ALB-127158(a), block these downstream signaling events.
Experimental Protocols
The following sections detail the standard in vitro assays for characterizing MCHR1 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCHR1, thereby determining the compound's binding affinity (Ki).
Experimental Workflow:
References
Preclinical Profile of ALB-127158(a): An MCH1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis and appetite. Preclinical research has demonstrated the potential of ALB-127158(a) as a therapeutic agent for obesity. In rodent models of diet-induced obesity, administration of ALB-127158(a) led to a significant and sustained reduction in body weight, primarily driven by a decrease in food intake.[1] This technical guide provides a comprehensive overview of the preclinical findings for ALB-127158(a), including its in vitro and in vivo pharmacology, and outlines the experimental methodologies typically employed in the evaluation of MCHR1 antagonists.
Introduction
The Melanin-Concentrating Hormone (MCH) system is a key neuroendocrine pathway involved in the regulation of feeding behavior and energy balance. MCH, a cyclic neuropeptide produced in the lateral hypothalamus and zona incerta, exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is functional, making it a tractable target for pharmacological intervention in obesity models.[2] Antagonism of MCHR1 has been shown to reduce food intake and body weight, highlighting the therapeutic potential of MCHR1 antagonists in the management of obesity.[3]
ALB-127158(a) emerged from discovery efforts to identify potent and selective MCHR1 antagonists. Its preclinical development focused on characterizing its pharmacological profile and assessing its efficacy in relevant animal models of obesity. While the compound showed promise in these early studies, its development for obesity was ultimately discontinued (B1498344) due to a translational disconnect between the effective doses in rodents and the doses required to elicit an effect on appetite in humans, which was attributed to lower than predicted brain exposure in clinical studies.[4]
Mechanism of Action
ALB-127158(a) functions as a competitive antagonist at the MCH1 receptor. The MCHR1 is known to couple to multiple G-protein subtypes, primarily Gαi and Gαq.[5] Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades that modulate neuronal activity. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations. By blocking the binding of MCH to MCHR1, ALB-127158(a) inhibits these signaling events, thereby attenuating the orexigenic (appetite-stimulating) effects of MCH.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of ALB-127158(a).
Table 1: In Vitro Pharmacology of ALB-127158(a)
| Parameter | Value | Species/System |
| MCHR1 Binding Affinity | 7 nM | Not Specified |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Efficacy of ALB-127158(a) in Rodent Models of Diet-Induced Obesity (DIO)
| Species | Dosing Regimen | Key Findings |
| Mouse | 5-15 mg/kg, twice daily (b.i.d.) | Significant and sustained decrease in body weight and food intake. Weight reduction was predominantly due to a decrease in fat content.[1] |
| Rat | ≥ 1.25 mg/kg, orally (p.o.) | Significant weight loss (>6%) and reduction in food intake. Maximal weight loss of approximately 10% was observed at 10 mg/kg.[1] |
Data sourced from MedChemExpress.[1]
Table 3: Preclinical Pharmacokinetic-Pharmacodynamic Relationship in Rats
| Parameter | Finding |
| Body Weight Reduction vs. Receptor Occupancy | A linear relationship was observed. A 4% reduction in body weight required a 24-hour receptor occupancy of 37%.[6] |
Data sourced from a translational modeling study.[6]
Experimental Protocols
The following sections describe representative experimental methodologies for the preclinical evaluation of MCHR1 antagonists like ALB-127158(a). While the specific protocols for ALB-127158(a) are proprietary, these methods reflect the standard approaches in the field.
In Vitro Assays
4.1.1 MCHR1 Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the MCHR1.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the MCHR1 (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final membrane preparation is quantified for protein concentration.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. Membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled MCHR1 ligand.
-
Data Analysis: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filters is measured. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
4.1.2 MCHR1 Functional Assays
These assays measure the ability of a compound to antagonize MCH-induced downstream signaling.
-
cAMP Assay (Gαi pathway):
-
MCHR1-expressing cells are pre-incubated with varying concentrations of the antagonist.
-
Cells are then stimulated with an MCH agonist in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
The intracellular cAMP levels are measured, typically using a competitive immunoassay format (e.g., HTRF).
-
A dose-dependent inhibition of the MCH-mediated decrease in forskolin-stimulated cAMP levels indicates antagonist activity.
-
-
Calcium Mobilization Assay (Gαq pathway):
-
MCHR1-expressing cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with the antagonist.
-
The MCH agonist is then added, and the change in intracellular calcium is measured using a fluorescence plate reader.
-
Antagonist activity is demonstrated by a dose-dependent inhibition of the MCH-induced calcium signal.
-
In Vivo Assays
4.2.1 Diet-Induced Obesity (DIO) Rodent Model
This is the standard model to evaluate the anti-obesity efficacy of MCHR1 antagonists.
-
Model Induction: Male C57BL/6J mice or Sprague-Dawley rats are typically used. After an acclimation period on a standard chow diet, the animals are switched to a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and insulin (B600854) resistance.
-
Treatment: Obese animals are randomized into treatment groups (vehicle control and different doses of the test compound). ALB-127158(a) is administered orally, and treatment is typically continued for several weeks.
-
Measurements: Body weight and food intake are monitored daily. At the end of the study, terminal measurements may include body composition analysis (e.g., by DEXA or NMR) to determine fat and lean mass, and collection of blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
4.2.2 Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Procedure: A single dose of the test compound is administered to rodents (typically rats) via the intended clinical route (e.g., oral gavage). Blood samples are collected at multiple time points post-dosing.
-
Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated.
Summary and Conclusion
The preclinical data for ALB-127158(a) demonstrate that it is a potent MCHR1 antagonist with efficacy in rodent models of diet-induced obesity. The observed weight loss is primarily attributed to a reduction in food intake, consistent with the known role of the MCH system in appetite regulation. While ALB-127158(a) did not progress to later-stage clinical trials for obesity due to translational challenges, the preclinical findings validate MCHR1 as a target for the treatment of metabolic disorders. The data and methodologies presented in this guide provide a valuable resource for researchers working on the MCH system and the development of novel anti-obesity therapeutics.
References
- 1. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Biological Activity of ALB-127158(a): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is a key regulator of energy homeostasis, making it a significant therapeutic target for obesity and related metabolic disorders.[2][3] This technical guide provides a comprehensive overview of the biological activity of ALB-127158(a), including its mechanism of action, in vitro and in vivo pharmacological effects, and the signaling pathways it modulates.
Core Mechanism of Action
ALB-127158(a) exerts its biological effects through competitive antagonism at the MCHR1. By binding to the receptor, it blocks the binding of the endogenous ligand, melanin-concentrating hormone (MCH), thereby inhibiting the initiation of downstream signaling cascades. MCHR1 couples to several G-protein subtypes, primarily Gαi, Gαo, and Gαq, leading to diverse intracellular responses.
Data Presentation: Biological Activity of ALB-127158(a)
While specific functional inhibitory concentrations (IC50) for ALB-127158(a) in cell-based assays are not widely available in the public domain, its high affinity for the MCHR1 has been reported. The following tables summarize the known quantitative and qualitative biological data for ALB-127158(a).
Table 1: In Vitro Activity of ALB-127158(a)
| Parameter | Value | Target | Notes |
| Binding Affinity (Ki) | 7 nM | Human MCHR1 | Demonstrates high-affinity binding to the receptor.[1] |
| Functional Activity | Potent and Selective MCHR1 Antagonist | MCHR1 | Confirmed in in vitro functional assays, though specific IC50 values are not publicly detailed.[1] |
| Selectivity | Good selectivity over a range of other GPCRs, ion channels, and transporters, including the MCH2 receptor. | Various | Indicates a specific mechanism of action with a lower likelihood of off-target effects.[1] |
Table 2: In Vivo Activity of ALB-127158(a) in Rodent Models
| Animal Model | Dosing | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | 5-15 mg/kg, twice daily | Significant and sustained decrease in body weight and food intake. Weight reduction was predominantly due to a decrease in fat content. | [1] |
| High-Fat Diet (HFD) Rats | As low as 1.25 mg/kg, orally | Significant weight loss and reduction in food intake. Doses >1.25 mg/kg produced >6% weight loss, with maximal weight loss of about 10% at 10 mg/kg. | [1] |
Signaling Pathways Modulated by ALB-127158(a)
As an antagonist of MCHR1, ALB-127158(a) blocks the signaling pathways initiated by MCH. The activation of MCHR1 by MCH leads to the engagement of multiple G-protein-mediated pathways. The primary signaling cascades are depicted below.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize MCHR1 antagonists like ALB-127158(a).
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) and varying concentrations of ALB-127158(a).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of ALB-127158(a) that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is a downstream effect of Gαq activation.
Methodology:
-
Cell Culture: Culture cells stably expressing MCHR1 (e.g., HEK293 or CHO) in appropriate multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: Add varying concentrations of ALB-127158(a) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of MCH (typically at its EC80) to stimulate the cells.
-
Signal Detection: Immediately measure the changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the ability of ALB-127158(a) to inhibit the MCH-induced fluorescence signal and determine the IC50 value.
cAMP Functional Assay
This assay assesses the ability of an antagonist to block the MCH-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation.
Methodology:
-
Cell Culture: Plate MCHR1-expressing cells in a suitable multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of ALB-127158(a).
-
Stimulation: Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC50 value of ALB-127158(a) in reversing the MCH-induced decrease in cAMP levels.
Conclusion
ALB-127158(a) is a high-affinity MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action involves the blockade of MCH-induced signaling through Gαi and Gαq pathways. While detailed public data on its functional potency in vitro is limited, its in vivo effects on food intake and body weight highlight its potential as a therapeutic agent. The provided protocols and pathway diagrams offer a framework for the further investigation and characterization of ALB-127158(a) and other novel MCHR1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 3. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ALB-127158(a) in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies in rodent models of obesity demonstrated the potential of ALB-127158(a) to induce significant and sustained weight loss, primarily through a reduction in food intake and a preferential loss of fat mass. Phase I clinical trials in human volunteers confirmed its safety and tolerability, with preliminary evidence of efficacy in modulating appetite. However, the development of ALB-127158(a) for the treatment of obesity was discontinued (B1498344) due to insufficient central nervous system exposure at the predicted therapeutic doses. This technical guide provides a comprehensive overview of the available preclinical and clinical data on ALB-127158(a), detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.
Introduction: The MCH System and Energy Homeostasis
The melanin-concentrating hormone (MCH) system is a critical neuroendocrine pathway that governs energy balance, feeding behavior, and body weight.[1] MCH, a cyclic neuropeptide produced in the lateral hypothalamus, exerts its effects through two G-protein coupled receptors: MCHR1 and MCHR2.[2] In rodents, only MCHR1 is expressed, making it a key target for pharmacological intervention in obesity research.[1] Activation of MCHR1 by MCH is orexigenic, promoting food intake and weight gain.[3] Conversely, antagonism of MCHR1 has been shown to reduce food intake and body weight, highlighting its therapeutic potential for the treatment of obesity.[3]
ALB-127158(a) was developed as a potent and selective antagonist of MCHR1, with the aim of providing a novel therapeutic option for obesity by centrally modulating energy homeostasis.
Mechanism of Action: MCHR1 Antagonism
ALB-127158(a) functions as a competitive antagonist at the MCHR1 receptor.[4] It binds to the receptor with high affinity, preventing the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[4]
MCHR1 Signaling Pathways
MCHR1 couples to multiple G-protein subtypes, primarily Gαi/o and Gαq, leading to diverse intracellular responses. By blocking MCH binding, ALB-127158(a) inhibits these signaling pathways.
Preclinical Data
Preclinical studies in rodent models of diet-induced obesity (DIO) provided strong evidence for the anti-obesity effects of ALB-127158(a).
Quantitative In Vivo Efficacy
The following table summarizes the key findings from preclinical studies with ALB-127158(a).
| Animal Model | Diet | Compound Administration | Key Findings |
| Mouse | Diet-Induced Obesity (DIO) | 5-15 mg/kg, twice daily (bid) | Significant and sustained decrease in body weight and food intake.[5] |
| Mouse | Diet-Induced Obesity (DIO) | Not specified | Up to 18% weight loss after 28 days of administration.[5] |
| Mouse | Diet-Induced Obesity (DIO) | Not specified | Preferential reduction in fat stores.[5] |
| Mouse | Diet-Induced Obesity (DIO) | Not specified | Significant improvements in glucose tolerance.[5] |
| Rat | High-Fat Diet (HFD) | As low as 1.25 mg/kg, orally (po) | Significant weight loss and reduction in food intake. |
| Rat | High-Fat Diet (HFD) | > 1.25 mg/kg, orally (po) | Weight loss of over 6%. |
| Rat | High-Fat Diet (HFD) | 10 mg/kg, orally (po) | Maximal weight loss of about 10%. |
Clinical Data
ALB-127158(a) progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.[5]
Phase I Clinical Trial Design
The Phase I program consisted of three parts:
-
Single Ascending Dose (SAD): Conducted in lean healthy male volunteers (BMI ≤ 25).[5]
-
Fed/Fasted Crossover: Conducted in overweight healthy male volunteers (BMI ≥ 27).[5]
-
Multiple Ascending Dose (MAD): A 14-day study in overweight healthy male volunteers.[5][6]
Safety and Tolerability
ALB-127158(a) was found to be safe and well-tolerated in both the SAD and MAD studies.[5][6] The most commonly reported adverse events were mild, and there was no clear dose-dependent relationship.[5] Notably, there were no drug-related changes in cardiovascular parameters or sleep patterns.[5]
Pharmacokinetics
| Parameter | Value | Subject Population |
| Time to Maximum Concentration (tmax) | 1 - 3 hours | Lean and overweight/obese subjects |
| Half-life (t1/2) - Single Dose | 18 - 21 hours | Lean and overweight/obese subjects |
| Half-life (t1/2) - Multiple Doses | ~26 hours | Overweight/obese subjects |
| Time to Steady State | 6 - 8 days | Overweight/obese subjects |
Preliminary Efficacy
The most frequently reported event in both the SAD and MAD studies was a loss of appetite.[5] Furthermore, reductions in self-reported "hunger" and "desire to eat" were observed, along with a decrease in test meal consumption.[5] However, these effects on appetite were only seen at doses higher than those predicted from preclinical studies.[7]
Reason for Discontinuation
Despite the promising safety profile and preliminary efficacy signals, the clinical development of ALB-127158(a) for obesity was terminated.[3] A subsequent study of cerebrospinal fluid (CSF) levels of the compound indicated lower than anticipated brain exposure in humans compared to preclinical models.[7] This insufficient central nervous system penetration was deemed unlikely to produce a robust and clinically meaningful weight loss effect at safe doses.
Experimental Protocols
The following sections provide an overview of the types of experimental protocols used to evaluate MCHR1 antagonists like ALB-127158(a).
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor.
-
Receptor Preparation: Cell membranes are prepared from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical buffer would be 25 mM HEPES (pH 7.4) containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.
-
Radioligand: A commonly used radioligand is [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.
-
Procedure: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
These assays measure the ability of an antagonist to block the downstream signaling of MCHR1 activation.
-
Calcium Mobilization Assay (Gαq pathway):
-
Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure: Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of MCH.
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.[8]
-
-
cAMP Assay (Gαi pathway):
-
Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
-
Procedure: Cells are pre-treated with the antagonist at various concentrations. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor and a fixed concentration of MCH.
-
Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 of the antagonist is determined by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.[8]
-
In Vivo Models
This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Investigation of Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Doses of a Long-Acting α-MSH Analog in Healthy Overweight and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. AMRI announces results of Phase I clinical study of obesity compound [manufacturingchemist.com]
- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Investigating ALB-127158(a) in Sleep Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] The melanin-concentrating hormone (MCH) system is a key regulator of various physiological functions, including energy homeostasis and, notably, sleep-wake cycles.[3][4][5] MCH-releasing neurons are primarily located in the lateral hypothalamus and project throughout the brain to areas involved in sleep regulation. These neurons exhibit their highest activity during Rapid Eye Movement (REM) sleep, suggesting a pivotal role in sleep architecture.[3]
This technical guide provides an in-depth overview of the investigation of ALB-127158(a) and other MCHR1 antagonists in the context of sleep regulation. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Core Mechanism of Action: MCHR1 Antagonism
ALB-127158(a) exerts its effects by blocking the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, MCH, to MCHR1 activates downstream signaling cascades through two primary G proteins: Gαi and Gαq.[3][6]
-
Gαi Pathway: Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA).
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade.
By antagonizing the MCHR1, ALB-127158(a) prevents these downstream signaling events, thereby inhibiting the effects of MCH on neuronal activity and, consequently, on sleep patterns.
MCHR1 Signaling Pathway
Caption: MCHR1 Signaling Pathway and Inhibition by ALB-127158(a).
Preclinical Studies in Sleep Regulation
While specific sleep studies on ALB-127158(a) are not extensively published, research on other selective MCHR1 antagonists provides valuable insights into the expected effects of this drug class on sleep architecture.
Rodent Sleep Architecture Studies
A key study by Ahnaou and colleagues (2008) investigated the effects of two selective MCHR1 antagonists on the sleep-wake cycle in rats. The findings from this study are summarized below.
Table 1: Effects of MCHR1 Antagonists on Rat Sleep-Wake Architecture
| Parameter | Effect | Dose-Dependency |
| Deep Sleep (Slow-Wave Sleep) | Decreased | Yes |
| REM Sleep | Decreased | Yes |
| Active and Passive Waking | Increased | Yes |
| Deep Sleep Onset Latency | Prolonged | Yes (at higher doses) |
| REM Sleep Onset Latency | Prolonged | Yes (at higher doses) |
| Homeostatic Rebound of Deep Sleep | Not Observed | N/A |
Source: Ahnaou et al., 2008[6][7]
These results strongly suggest that antagonism of the MCHR1 receptor promotes wakefulness and suppresses both deep and REM sleep.
Experimental Protocol: Rodent Sleep Study with EEG
The following outlines a typical experimental protocol for assessing the effects of a compound like ALB-127158(a) on sleep architecture in rodents, based on established methodologies.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Implantation:
-
Animals are anesthetized (e.g., with pentobarbital).
-
For electroencephalogram (EEG) recording, screw electrodes are implanted into the skull over the cortex.
-
For electromyogram (EMG) recording, wire electrodes are inserted into the nuchal muscles.
-
Electrodes are connected to a pedestal, which is secured to the skull with dental cement.
-
-
Recovery and Acclimation:
-
A recovery period of at least one week is allowed post-surgery.
-
Animals are habituated to the recording chambers and tethered recording cables.
-
-
Housing and Environmental Conditions:
-
Animals are housed individually in sound-attenuated and electrically shielded recording chambers.
-
A strict 12-hour light/12-hour dark cycle is maintained, with controlled temperature and humidity.
-
Food and water are available ad libitum.
-
-
Drug Administration:
-
ALB-127158(a) or vehicle is administered at a specific time relative to the light-dark cycle (e.g., at the beginning of the light phase, which is the primary sleep period for rodents).
-
Administration can be via various routes, such as subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.).
-
-
Data Acquisition and Analysis:
-
Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) post-administration.
-
The recordings are scored in epochs (e.g., 10-30 seconds) to classify vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Quantitative analysis is performed on various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each vigilance state.
-
Preclinical Experimental Workflow
Caption: Workflow for a Preclinical Rodent Sleep Study.
Clinical Studies with ALB-127158(a)
ALB-127158(a) was advanced into Phase 1 clinical trials primarily for the treatment of obesity, leveraging the MCH system's role in energy balance.[3][8][9]
Phase 1 Clinical Trial Design
-
Study Type: Single-ascending dose and multiple-ascending dose studies.[3][8]
-
Participants: Healthy, overweight, and obese male subjects.[3][8]
-
Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of ALB-127158(a).
-
Key Measurements: Plasma and cerebrospinal fluid (CSF) drug concentrations were measured to determine CNS exposure.[8]
Clinical Findings Related to Sleep
While the compound was found to be generally safe and well-tolerated, notable side effects related to sleep were reported.
Table 2: Summary of Sleep-Related Observations in the Phase 1 Trial of ALB-127158(a)
| Observation Category | Finding | Quantitative Data |
| Adverse Events | Difficulty falling asleep or restless sleep | Specific percentages and severity ratings are not publicly available. These were reported as side effects by some participants receiving the drug.[8] |
| CNS Exposure | Insufficient to be efficacious for obesity at the doses tested.[8][9] | The low CNS penetration likely limited the central effects, including those on sleep, that might be seen at higher, more efficacious brain concentrations. |
Source: Moore et al., as cited in Pissios et al., 2022[8]
The development of ALB-127158(a) for obesity was discontinued (B1498344) due to its limited brain exposure.[8][9] However, the reported sleep disturbances are consistent with the preclinical findings for MCHR1 antagonists and support the role of the MCH system in human sleep regulation.
Conclusion and Future Directions
The investigation of ALB-127158(a) and other MCHR1 antagonists provides compelling evidence for the role of the MCH system in promoting and maintaining sleep. Preclinical studies consistently demonstrate that blocking MCHR1 leads to increased wakefulness and a reduction in both deep and REM sleep.[3][6] Clinical observations with ALB-127158(a), though limited, corroborate these findings, with participants reporting insomnia-like side effects.[8]
For researchers and drug development professionals, the key takeaways are:
-
Target Validation: The MCH system is a valid target for modulating sleep-wake states.
-
Therapeutic Potential:
-
MCHR1 Antagonists: Could be explored for conditions characterized by excessive sleepiness, such as narcolepsy. However, the potential for disrupting normal sleep architecture and inducing insomnia must be carefully considered.
-
MCHR1 Agonists: Conversely, MCHR1 agonists may hold promise for the treatment of insomnia.
-
-
Developmental Challenges: Achieving sufficient CNS penetration is a critical hurdle for centrally acting MCHR1-targeting compounds, as demonstrated by the case of ALB-127158(a).
Future research should focus on developing brain-penetrant MCHR1 modulators and conducting detailed polysomnographic studies in both preclinical models and human subjects to fully characterize their effects on sleep architecture and their potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Clinical Sleep Medicine — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 5. Treatment with the novel TAAR1 agonist ulotaront is associated with reductions in quantitative polysomnographic REM sleep without atonia in healthy human subjects: Results of a post-hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 7. Blocking melanin-concentrating hormone MCH1 receptor affects rat sleep-wake architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
ALB-127158(a): A Technical Whitepaper on a Melanin-Concentrating Hormone Receptor 1 Antagonist for Obesity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of energy homeostasis. Developed as a potential therapeutic for obesity, ALB-127158(a) demonstrated promising preclinical efficacy in rodent models, significantly reducing body weight and food intake. Despite a favorable safety and tolerability profile in Phase I clinical trials, the compound's development for obesity was discontinued (B1498344) due to limited efficacy at predicted therapeutic doses, which was attributed to lower than anticipated brain exposure in humans. This document provides a comprehensive technical overview of ALB-127158(a), summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Introduction
The melanin-concentrating hormone (MCH) system is a critical neural pathway in the regulation of appetite, energy expenditure, and body weight. MCH, a neuropeptide primarily expressed in the lateral hypothalamus, exerts its orexigenic (appetite-stimulating) effects through the MCHR1 receptor. Consequently, antagonism of MCHR1 has been a focal point for the development of anti-obesity therapeutics. ALB-127158(a) emerged as a promising small molecule MCHR1 antagonist, exhibiting high affinity and selectivity for its target. This whitepaper delves into the preclinical and clinical data that defined the trajectory of ALB-127158(a) as a potential treatment for obesity.
Quantitative Data Summary
The following tables summarize the key quantitative data for ALB-127158(a) from in vitro, in vivo preclinical, and clinical pharmacokinetic studies.
Table 1: In Vitro Pharmacology of ALB-127158(a)
| Parameter | Value | Description |
| MCHR1 Binding Affinity (Ki) | 7 nM | Measures the affinity of the compound for the MCHR1 receptor.[1] |
Table 2: Preclinical In Vivo Efficacy of ALB-127158(a) in Rodent Models of Diet-Induced Obesity (DIO)
| Animal Model | Dosing Regimen | Key Findings |
| Mouse (DIO) | 5-15 mg/kg, twice daily (bid) | Significant and sustained decrease in body weight and food intake. Weight reduction was primarily due to a decrease in fat content.[1] |
| Rat (High-Fat Diet) | Starting at 1.25 mg/kg, orally (po) | Significant reduction in body weight and food intake. Doses >1.25 mg/kg resulted in >6% weight loss, with maximal weight loss of approximately 10% observed at 10 mg/kg.[1] |
| Rat | Not specified | A 4% reduction in body weight was associated with a 37% receptor occupancy at 24 hours.[2] |
Table 3: Clinical Pharmacokinetics of ALB-127158(a) in Humans
| Parameter | Value | Description |
| Time to Maximum Concentration (tmax) | 1 - 3 hours | Time to reach the highest concentration in the blood after oral administration.[1] |
| Half-life (t1/2) - Single Dose | 18 - 21 hours | Time taken for the plasma concentration of the drug to reduce by half after a single dose.[1] |
| Half-life (t1/2) - Multiple Doses | ~26 hours | Time taken for the plasma concentration of the drug to reduce by half after multiple doses.[1] |
| Time to Steady State | 6 - 8 days | Time required to reach a state where the rate of drug administration is equal to the rate of elimination.[1] |
Mechanism of Action: MCHR1 Signaling Pathway
ALB-127158(a) functions by blocking the MCHR1 receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of ALB-127158(a), a Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain.[1][2] MCHR1 plays a crucial role in the regulation of energy homeostasis, appetite, and mood, making it a significant therapeutic target for obesity and other metabolic and psychiatric disorders.[1][3] Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers downstream signaling through multiple pathways, including Gαi, Gαq, and β-arrestin.[4] The Gαi pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), while the Gαq pathway activates phospholipase C (PLC), resulting in an increase in intracellular calcium.[4][5][6] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of MCHR1 antagonists such as ALB-127158(a).
Quantitative Data Summary
The following table summarizes key in vitro pharmacological parameters for MCHR1 antagonists. While specific data for ALB-127158(a) is limited in publicly available literature, its high affinity for the MCHR1 receptor is reported to be 7 nM.[1][2] The table includes representative data for other well-characterized MCHR1 antagonists to illustrate the expected range of potencies in various assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| ALB-127158(a) | Radioligand Binding | - | Ki (nM) | 7 | [1][2] |
| AMG-076 | [¹²⁵I]-MCH Displacement Binding | HEK293-hMCHR1 | Kᵢ (nM) | 0.6 ± 0.10 | [5] |
| AMG-076 | MCH-induced Ca²⁺ Mobilization | HEK293-hMCHR1 | IC₅₀ (nM) | 1.2 ± 0.26 | [5] |
| GW803430 | Radioligand Binding | - | IC₅₀ (nM) | 4.3 | [7] |
| SNAP-94847 | Gαi Dissociation Assay | HEK293T | IC₅₀ (nM) | 0.23 | [8] |
MCHR1 Signaling Pathways
The interaction of MCH with MCHR1 initiates a cascade of intracellular events mediated by different G protein subtypes and β-arrestin. Understanding these pathways is crucial for designing and interpreting in vitro functional assays for antagonists like ALB-127158(a).
Caption: MCHR1 signaling pathways activated by MCH and blocked by antagonists.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize ALB-127158(a) are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for MCHR1 by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow
Caption: Workflow for the MCHR1 radioligand competition binding assay.
Protocol
-
Membrane Preparation:
-
Culture cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells) to confluency.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 25 mM HEPES, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[1]
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
MCHR1 membranes (0.5-1.0 µg of protein per well).[9]
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH at a concentration at or below its Kd, typically 0.05-0.1 nM).[9][10]
-
Serial dilutions of ALB-127158(a) or other test compounds.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).[10]
-
-
Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[5][10]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., pre-treated with 0.3% polyethyleneimine) using a cell harvester.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[9]
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gαq pathway.[3]
Experimental Workflow
Caption: Workflow for the MCHR1 calcium mobilization assay.
Protocol
-
Cell Culture and Plating:
-
Plate CHO or HEK293 cells stably expressing MCHR1 in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[3]
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[3]
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add a fixed concentration of MCH (e.g., at its EC₈₀ concentration) to the wells.
-
Immediately measure the change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) for 60-120 seconds.[2]
-
-
Data Analysis:
-
Calculate the change in fluorescence as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data with the response in the absence of the antagonist as 100% and the response in the absence of the agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.[2]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase, which is mediated by the Gαi pathway.[3][4]
Experimental Workflow
Caption: Workflow for the MCHR1 cAMP accumulation assay.
Protocol
-
Cell Culture:
-
Plate MCHR1-expressing cells (e.g., HEK293 or CHO) in a suitable multi-well plate and culture overnight.[3]
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of ALB-127158(a).
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase), a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation), and a fixed concentration of MCH.[3]
-
Incubate for an appropriate time (e.g., 30-60 minutes) at room temperature.[6]
-
-
cAMP Detection:
-
Data Analysis:
-
Determine the IC₅₀ of the antagonist by plotting the reversal of MCH-mediated inhibition of cAMP production against the logarithm of the antagonist concentration.[3]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of MCHR1 antagonists like ALB-127158(a). By employing a combination of radioligand binding and functional assays, researchers can comprehensively evaluate the potency and mechanism of action of novel compounds targeting the MCHR1 system, thereby facilitating the discovery and development of new therapeutics for metabolic and neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for ALB-127158(a) Cell-Based Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a Class A G-protein coupled receptor (GPCR) predominantly coupled to Gαi and Gαq proteins, which upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), modulates intracellular signaling pathways.[3][4] The MCH system is implicated in the regulation of various physiological processes, including energy homeostasis, sleep, and mood.[3][5] Consequently, MCHR1 antagonists like ALB-127158(a) are valuable research tools and potential therapeutic agents for conditions such as obesity and sleep disorders.[3][5][6]
These application notes provide a detailed protocol for a cell-based functional assay to characterize the antagonist activity of ALB-127158(a) on the MCHR1 receptor. The described assay utilizes the measurement of intracellular calcium mobilization, a hallmark of Gαq-coupled GPCR activation, using a Fluorometric Imaging Plate Reader (FLIPR) system.[7][8][9][10]
MCHR1 Signaling Pathway
Activation of MCHR1 by MCH leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαq subunit, in particular, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium mobilization can be detected by fluorescent calcium indicators.
Caption: MCHR1 signaling pathway upon MCH binding and its inhibition by ALB-127158(a).
Experimental Protocol: MCHR1 Antagonist Assay using FLIPR
This protocol describes the methodology for determining the potency of ALB-127158(a) as an MCHR1 antagonist by measuring its ability to inhibit MCH-induced intracellular calcium mobilization in a recombinant cell line stably expressing human MCHR1.
Materials and Reagents:
-
Cells: CHO-K1 or HEK293 cell line stably expressing human MCHR1 (e.g., CHO-K1-hMCHR1).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional but recommended).
-
MCH (human): Agonist.
-
ALB-127158(a): Antagonist.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Compound Plates: Polypropylene (B1209903) 96-well or 384-well plates.
-
FLIPR Tetra® or equivalent instrument.
Experimental Workflow:
Caption: Workflow for the MCHR1 antagonist cell-based functional assay using FLIPR.
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture MCHR1-expressing cells in T75 flasks at 37°C in a 5% CO2 incubator.
-
On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of ALB-127158(a) in 100% DMSO.
-
Perform serial dilutions of ALB-127158(a) in assay buffer in a polypropylene compound plate to achieve the desired final concentrations for the dose-response curve.
-
Prepare a stock solution of MCH in assay buffer. Dilute to a concentration that will give an EC80 response (the concentration that elicits 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer, potentially with the addition of probenecid.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Performance on FLIPR:
-
After incubation, place the cell plate and the compound plates into the FLIPR instrument.
-
The instrument will first add the ALB-127158(a) dilutions to the cell plate.
-
Allow for a pre-incubation period with the antagonist (typically 15-30 minutes).
-
The FLIPR will then add the EC80 concentration of MCH to all wells.
-
Fluorescence is monitored before and after the addition of the agonist. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
The antagonist activity of ALB-127158(a) is determined by its ability to inhibit the MCH-induced calcium response.
-
The fluorescence signal is typically measured as the peak response minus the basal reading.
-
The percentage of inhibition is calculated for each concentration of ALB-127158(a) relative to the control wells (MCH alone) and baseline (no MCH).
-
Plot the percentage of inhibition against the logarithm of the ALB-127158(a) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.
Data Presentation
The quantitative data for ALB-127158(a) and other MCHR1 antagonists can be summarized for comparative analysis.
Table 1: Pharmacological Profile of MCHR1 Antagonists
| Compound | Target | Assay Type | Affinity (Ki or IC50) | Functional Potency (IC50) | Cell Line | Reference |
| ALB-127158(a) | MCHR1 | Binding Assay | 7 nM | - | - | [1] |
| ALB-127158(a) | MCHR1 | Calcium Mobilization | - | To be determined | CHO-K1-hMCHR1 | This Protocol |
| TC-MCH 7c | MCHR1 | Not Specified | 5.6 nM | - | hMCH1R | [4] |
| MCHR1 antagonist 2 | MCHR1 | Not Specified | 65 nM | - | IMR-32 | [4] |
| ATC0175 | MCH1R | Not Specified | 13.5 nM | - | MCH1R | [4] |
| ATC0065 | MCH1R | Not Specified | 15.7 nM | - | hMCHR1 | [4] |
Table 2: Representative Data from a Hypothetical ALB-127158(a) Antagonist Assay
| ALB-127158(a) [M] | % Inhibition of MCH Response |
| 1.00E-10 | 5.2 |
| 3.16E-10 | 15.8 |
| 1.00E-09 | 35.1 |
| 3.16E-09 | 48.9 |
| 1.00E-08 | 65.4 |
| 3.16E-08 | 85.2 |
| 1.00E-07 | 95.7 |
| 3.16E-07 | 98.1 |
| 1.00E-06 | 99.5 |
| Calculated IC50 | ~3 nM |
Conclusion
The provided protocol offers a robust and high-throughput method for characterizing the functional antagonist activity of ALB-127158(a) at the MCHR1 receptor. By quantifying the inhibition of MCH-induced calcium mobilization, researchers can accurately determine the potency of this and other MCHR1 antagonists, facilitating drug discovery and development efforts targeting the MCH system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. unitedrelay.org [unitedrelay.org]
Application Note: High-Throughput Calcium Flux Assay for Characterizing MCH-1 Receptor Antagonists using ALB-127158(a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCH-1) is a G-protein coupled receptor (GPCR) primarily expressed in the brain that plays a significant role in regulating energy homeostasis, mood, and sleep.[1][2][3] Its endogenous ligand, melanin-concentrating hormone (MCH), activates downstream signaling pathways that influence feeding behavior.[2][3] Consequently, MCH-1 antagonists are being investigated as potential therapeutics for obesity.[4][5][6] ALB-127158(a) is a potent and selective MCH-1 receptor antagonist.[7][8]
The MCH-1 receptor is known to couple with multiple G-proteins, including Gαi and Gαq.[3][6] Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum.[3][9] This increase in cytosolic Ca2+ can be precisely measured using fluorescent calcium indicators, making it a robust method for quantifying receptor activation and inhibition.[10][11][12]
This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to identify and characterize antagonists of the MCH-1 receptor, using ALB-127158(a) as a reference compound. The assay is optimized for a high-throughput screening (HTS) format in multi-well microplates.
Principle of the Assay
The assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to detect changes in intracellular calcium concentration.[13] Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is loaded into cells.[3] Inside the cell, esterases cleave the AM group, trapping the active, hydrophilic Fluo-4 dye in the cytoplasm. In its calcium-free state, Fluo-4 is minimally fluorescent. Upon MCH-1 receptor activation by an agonist, the subsequent release of Ca2+ from intracellular stores leads to the binding of Ca2+ to the Fluo-4 dye. This binding event causes a significant increase in fluorescence intensity, which is directly proportional to the intracellular calcium concentration.[13]
In an antagonist screening format, cells expressing the MCH-1 receptor are pre-incubated with a test compound (e.g., ALB-127158(a)) before stimulation with an MCH agonist. An effective antagonist will block the MCH-induced receptor activation, resulting in a dose-dependent inhibition of the calcium signal.[3]
MCH-1 Signaling Pathway and Antagonist Action
Caption: MCH-1 receptor signaling cascade leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells expressing MCH-1 | (Internal/Vendor) | Host cells for the assay |
| DMEM/F-12, high glucose | Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Supplement for cell culture |
| Penicillin-Streptomycin | Thermo Fisher | Antibiotic for cell culture |
| ALB-127158(a) | MedChemExpress | MCH-1 Antagonist (Reference Compound) |
| Melanin-Concentrating Hormone (MCH) | Sigma-Aldrich | MCH-1 Agonist |
| Fluo-4 AM | Thermo Fisher | Calcium indicator dye |
| Probenecid | Sigma-Aldrich | Inhibits anion transporters to prevent dye leakage[13] |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher | Assay buffer |
| HEPES | Thermo Fisher | Buffering agent |
| DMSO | Sigma-Aldrich | Solvent for compounds |
| 384-well black, clear-bottom plates | Corning | Assay plates |
Experimental Workflow
Caption: Step-by-step workflow for the MCH-1 antagonist calcium flux assay.
Detailed Methodologies
1. Cell Culture and Plating
-
Culture HEK293 cells stably expressing the human MCH-1 receptor in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells/well) into a 384-well black, clear-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
2. Preparation of Solutions
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Dye Loading Buffer: Add Fluo-4 AM and Probenecid to the Assay Buffer to final concentrations of 4 µM and 2.5 mM, respectively. Protect from light.
-
ALB-127158(a) Stock (10 mM): Dissolve ALB-127158(a) in 100% DMSO.
-
MCH Agonist Stock (1 mM): Dissolve MCH peptide in Assay Buffer.
-
Compound Plates: Perform serial dilutions of ALB-127158(a) in Assay Buffer to achieve a 4x final concentration. Include wells for positive control (agonist only, no antagonist) and negative control (buffer only).
3. Dye Loading
-
Remove the cell culture medium from the plates.
-
Add 25 µL of Dye Loading Buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.[14]
4. Calcium Flux Measurement (Antagonist Mode)
-
This procedure is best performed using an instrument capable of automated liquid handling and kinetic fluorescence reading, such as a FLIPR (Fluorometric Imaging Plate Reader).
-
Place the cell plate and the 4x compound plate into the instrument.
-
Set the instrument to measure fluorescence (Excitation: 488 nm, Emission: 525 nm).[15]
-
Step 1 (Antagonist Addition): Transfer 12.5 µL from the compound plate to the cell plate. This results in a 1x final concentration of ALB-127158(a). Incubate for 15-30 minutes.
-
Step 2 (Agonist Addition & Reading): Establish a baseline fluorescence reading for 10-30 seconds.[14]
-
Add 12.5 µL of MCH agonist at a 4x EC80 concentration (the concentration that elicits 80% of the maximal response, determined previously in an agonist dose-response experiment).
-
Immediately begin recording the fluorescence signal every second for at least 120 seconds to capture the peak calcium response.
Data Analysis and Presentation
-
Response Calculation: The response in each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalization: Normalize the data relative to controls:
-
Set the average response of the positive control (MCH agonist alone) to 100% activity.
-
Set the average response of the negative control (buffer only) to 0% activity.
-
-
IC50 Curve: Plot the percent inhibition against the logarithm of the ALB-127158(a) concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Data Presentation Tables
Table 1: Recommended Reagent Concentrations
| Reagent/Step | Stock Concentration | Working Concentration (4x) | Final Concentration (1x) |
|---|---|---|---|
| Cells per well | - | - | 5,000 |
| Fluo-4 AM | 1 mM (in DMSO) | - | 4 µM |
| Probenecid | 250 mM | - | 2.5 mM |
| ALB-127158(a) | 10 mM (in DMSO) | 40 µM - 40 pM (serial) | 10 µM - 10 pM (serial) |
| MCH Agonist | 1 mM | 4x EC80 concentration | 1x EC80 concentration |
Table 2: Example IC50 Data for MCH-1 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
|---|---|---|---|---|
| ALB-127158(a) | MCH-1 Receptor | Calcium Flux | 7.0 | ~1.0 |
| Antagonist X | MCH-1 Receptor | Calcium Flux | 15.2 | ~1.0 |
| Antagonist Y | MCH-1 Receptor | Calcium Flux | 2.5 | ~1.1 |
Note: The IC50 value for ALB-127158(a) is based on its reported high affinity[7] and is for illustrative purposes.
Logical Relationship: Dose-Response Inhibition
Caption: Logical flow from antagonist concentration to IC50 determination.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Ratiometric Fluorescence Calcium Indicator for Functional Analysis of GPCRs and Calcium Channel Targets | AAT Bioquest [aatbio.com]
Application Notes and Protocols for ALB-127158(a) Administration in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis, food intake, and body weight.[3][4] Antagonism of MCHR1 has been investigated as a therapeutic strategy for the treatment of obesity.[5][6] Preclinical studies in diet-induced obese (DIO) mice have demonstrated that administration of ALB-127158(a) leads to a significant and sustained reduction in body weight and food intake.[1][2] The observed weight loss is primarily attributed to a decrease in fat mass.[1] This document provides detailed application notes and protocols for the administration of ALB-127158(a) in a DIO mouse model based on available preclinical data.
Data Presentation
The following tables summarize the reported quantitative effects of ALB-127158(a) in diet-induced obese mice.
Table 1: Effect of ALB-127158(a) on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Dose | Route of Administration | Duration | Mean Body Weight Reduction (%) |
| Vehicle Control | - | Oral (gavage) | 28 days | - |
| ALB-127158(a) | 5-15 mg/kg | Oral (gavage) | 28 days | Up to 18% |
Note: Data is based on summary reports of preclinical studies. The weight loss is reported to be dose-dependent within the specified range.
Table 2: Effect of ALB-127158(a) on Food Intake in Diet-Induced Obese Mice
| Treatment Group | Dose | Route of Administration | Observation |
| Vehicle Control | - | Oral (gavage) | Normal food intake |
| ALB-127158(a) | 5-15 mg/kg | Oral (gavage) | Significant and sustained decrease |
Note: A precise quantitative reduction in food intake is not available in the reviewed literature, but a significant decrease was consistently reported.
Table 3: Effect of ALB-127158(a) on Body Composition in Diet-Induced Obese Mice
| Treatment Group | Dose | Route of Administration | Primary Effect on Body Composition |
| Vehicle Control | - | Oral (gavage) | No significant change |
| ALB-127158(a) | 5-15 mg/kg | Oral (gavage) | Predominant decrease in fat content |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To establish a robust model of obesity in mice that mimics diet-related obesity in humans.
Materials:
-
Male C57BL/6J mice (or other appropriate strain), 5-6 weeks of age.
-
High-fat diet (HFD): 45-60% kcal from fat (e.g., D12492, Research Diets).
-
Standard chow diet (for control group).
-
Animal caging with enrichment.
-
Weighing scale.
Protocol:
-
Upon arrival, acclimatize mice for at least one week to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: a control group receiving standard chow and a DIO group receiving a high-fat diet.
-
House mice individually or in small groups and provide ad libitum access to their respective diets and water.
-
Monitor body weight weekly for 8-12 weeks. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the control group.
-
Once the desired level of obesity is achieved, the mice are ready for the administration of ALB-127158(a).
ALB-127158(a) Formulation and Administration
Objective: To prepare and administer ALB-127158(a) to DIO mice.
Materials:
-
ALB-127158(a) powder.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Vortex mixer.
-
Sonicator (optional).
-
Oral gavage needles (20-22 gauge, curved).
-
Syringes (1 ml).
Protocol:
-
Calculate the required amount of ALB-127158(a) based on the desired dose (5-15 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution.
-
Suspend the ALB-127158(a) powder in the vehicle to the desired final concentration.
-
Vortex the suspension thoroughly to ensure homogeneity. If necessary, use a sonicator to aid in suspension.
-
Administer the suspension to the DIO mice via oral gavage. The typical administration volume is 5-10 ml/kg.
-
The recommended dosing frequency is twice daily (bid).[1]
-
A vehicle-only group should be included as a negative control.
Measurement of Efficacy Endpoints
Objective: To assess the effect of ALB-127158(a) on body weight, food intake, and body composition.
Protocols:
a) Body Weight Measurement:
-
Measure the body weight of each mouse daily, at the same time each day, throughout the 28-day treatment period.
-
Record the data and calculate the percentage change in body weight from baseline for each group.
b) Food Intake Measurement:
-
House mice individually for accurate food intake measurement.
-
Provide a pre-weighed amount of the high-fat diet in the food hopper.
-
Measure the remaining food weight every 24 hours to determine daily food intake. Account for any spillage.
-
Calculate the cumulative food intake over the treatment period.
c) Body Composition Analysis (e.g., using DEXA or MRI):
-
At the beginning and end of the treatment period, assess the body composition of the mice.
-
Dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) are non-invasive methods to determine fat mass, lean mass, and bone mineral density.
-
Follow the manufacturer's instructions for the specific instrument used.
-
Calculate the change in fat mass and lean mass for each group.
Visualizations
References
- 1. Figure 2 from MCH receptors/gene structure-in vivo expression | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Regimen and Protocols for ALB-127158(a) in Rat Studies: An Application Guide
Introduction
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has been investigated for its therapeutic potential in metabolic disorders, particularly obesity, due to the role of the MCH signaling pathway in regulating energy homeostasis. Preclinical studies in rodent models have been crucial in evaluating the efficacy and mechanism of action of ALB-127158(a). This document provides a detailed overview of the available information on the dosing regimen for ALB-127158(a) in rat studies, compiled from published literature. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals working with this compound or similar MCHR1 antagonists.
While specific preclinical dosing details for ALB-127158(a) in rats are not extensively detailed in publicly available literature, the available information, primarily from a key study by Moore et al. (2014), indicates that the compound produced significant weight loss in rodents. This effect is attributed to a reduction in food intake.[1] Further translational modeling studies have utilized data on body weight reduction and receptor occupancy from rats exposed to ALB-127158(a).
Mechanism of Action: MCHR1 Antagonism
ALB-127158(a) functions by blocking the MCHR1, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates downstream signaling through Gαi/o and Gαq proteins. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in intracellular calcium. By competitively inhibiting MCH binding, ALB-127158(a) attenuates these signaling pathways, which are involved in the central regulation of appetite and energy expenditure.
Below is a diagram illustrating the signaling pathway of MCHR1 and the inhibitory action of antagonists like ALB-127158(a).
Caption: MCHR1 signaling pathway and antagonist blockade.
Experimental Protocols
While specific, detailed protocols for ALB-127158(a) in rat studies are not publicly available, a general methodology for evaluating MCHR1 antagonists in a diet-induced obesity (DIO) rat model can be outlined based on standard practices in the field.
1. Diet-Induced Obesity (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (typically 6-10 weeks) to induce a significant increase in body weight, adiposity, and insulin (B600854) resistance compared to control rats on a standard chow diet.
-
Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration
-
Formulation: ALB-127158(a) would be formulated in a suitable vehicle for oral administration (e.g., gavage). The specific vehicle composition would need to be determined based on the compound's solubility and stability.
-
Dose Levels: A dose-range finding study would typically be conducted to determine the optimal doses for efficacy studies. Based on studies of other MCHR1 antagonists, a range of doses (e.g., 1, 3, 10, 30 mg/kg) would likely be evaluated.
-
Frequency and Duration: Daily administration for a period of 14 to 28 days is a common duration for chronic efficacy studies in DIO models.
3. Key Experimental Endpoints
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at the beginning and end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) to determine fat mass and lean mass.
-
Metabolic Parameters: Blood samples are collected for analysis of glucose, insulin, triglycerides, and other relevant metabolic markers.
-
Receptor Occupancy: Brain tissue is collected at the end of the study to measure the extent to which ALB-127158(a) is bound to MCHR1, often determined by ex vivo binding assays.
The following diagram outlines a typical experimental workflow for evaluating an MCHR1 antagonist in a DIO rat model.
Caption: Experimental workflow for a DIO rat study.
Quantitative Data Summary
Specific quantitative data from rat studies of ALB-127158(a) are not available in the public domain. The primary literature indicates that the compound caused "significant weight loss" in rodents, but does not provide the specific dose-response data, percentage of weight loss at different doses, or the exact reduction in food intake in grams.[1]
For context, studies on other MCHR1 antagonists in DIO rats have shown dose-dependent reductions in body weight and food intake. For example, some antagonists have demonstrated a 5-10% body weight reduction after 14-28 days of treatment at doses ranging from 10 to 30 mg/kg.
| Parameter | Expected Outcome with ALB-127158(a) (Based on class effect) |
| Body Weight | Dose-dependent reduction |
| Food Intake | Dose-dependent reduction |
| Fat Mass | Significant reduction |
| Lean Mass | Minimal to no change |
| Fasting Glucose | Potential for improvement |
| Fasting Insulin | Potential for improvement |
| MCHR1 Receptor Occupancy | Dose-dependent increase |
Note: This table represents expected outcomes based on the known pharmacology of MCHR1 antagonists and the limited information available for ALB-127158(a). Actual results would need to be determined experimentally.
Conclusion
ALB-127158(a) is an MCHR1 antagonist that has shown promise in preclinical rodent models for the treatment of obesity by reducing food intake and body weight. While detailed public data on the specific dosing regimens used in rat studies are limited, this guide provides a framework for designing and conducting such studies based on the known mechanism of action and standard preclinical models. Researchers should refer to the primary literature on MCHR1 antagonists to develop robust and well-controlled experimental protocols. Further publication of the detailed preclinical data for ALB-127158(a) would be highly valuable to the scientific community.
References
Preparing ALB-127158(a) for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of ALB-127158(a), a potent and selective melanin-concentrating hormone 1 (MCH1) receptor antagonist, for in vivo research applications. The following sections outline the compound's relevant properties, recommended formulation strategies, and step-by-step experimental protocols to ensure consistent and effective delivery in animal models.
Introduction to ALB-127158(a)
ALB-127158(a) is a selective antagonist of the MCH1 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and antagonism of the MCH1 receptor has been investigated as a potential therapeutic strategy for obesity.[1] In vivo studies in diet-induced obese (DIO) mouse models have shown that ALB-127158(a) can lead to a significant and sustained decrease in body weight and food intake at doses ranging from 5-15 mg/kg administered orally.[1] In rat models, similar effects have been observed at doses as low as 1.25 mg/kg.[1] The compound exhibits a long half-life of 18 to 21 hours after a single dose.[1]
Physicochemical Properties and Solubility
Understanding the solubility of ALB-127158(a) is critical for developing a suitable dosing formulation. Based on available data, the compound is a solid, white to off-white powder. Its solubility in common solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Ethanol | 2 mg/mL | Requires ultrasonic treatment |
| DMSO | Soluble (exact concentration not specified) | - |
| Water | Poorly soluble | - |
| Table 1: Solubility of ALB-127158(a) in Common Solvents.[1] |
Given its poor aqueous solubility, a suspension is the recommended formulation for oral administration in rodent studies.
Signaling Pathway of MCH1 Receptor Antagonism
ALB-127158(a) exerts its effects by blocking the downstream signaling cascades initiated by the binding of MCH to its receptor, MCHR1. MCHR1 couples to multiple G-proteins, primarily Gαi and Gαq. Blockade of these pathways by an antagonist like ALB-127158(a) is expected to prevent the associated physiological effects, such as increased appetite.
Caption: MCH1 Receptor Signaling Pathway and Point of Inhibition by ALB-127158(a).
Experimental Protocols
Recommended Vehicle for Oral Administration
For compounds with poor aqueous solubility like ALB-127158(a), a common and effective vehicle for oral gavage in rodents is a suspension in an aqueous solution of methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC), often with a surfactant to aid in wetting the compound.
-
Recommended Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
Optional Surfactant: 0.1% to 0.2% (v/v) Tween® 80 can be added to the vehicle to improve the suspension of hydrophobic compounds.
Protocol for Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of 100 mL of 0.5% methylcellulose vehicle.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Sterile, purified water
-
Sterile beaker or bottle
-
Hot plate and magnetic stirrer
-
Magnetic stir bar
-
Graduated cylinders
Procedure:
-
Heat approximately 30-40 mL of sterile water to 60-80°C in a sterile beaker with a magnetic stir bar.
-
Weigh 0.5 g of methylcellulose powder.
-
While stirring the hot water, slowly add the methylcellulose powder to create a dispersion. The solution will appear cloudy.
-
Remove the beaker from the heat and continue stirring for 10-15 minutes to ensure all particles are wetted.
-
Add approximately 60 mL of cold (4°C) sterile water to the dispersion.
-
Continue to stir the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Once clear, bring the total volume to 100 mL with cold sterile water.
-
Store the vehicle at 4°C.
Protocol for Preparing ALB-127158(a) Dosing Suspension
This protocol provides a step-by-step guide for preparing a dosing suspension of ALB-127158(a) for oral gavage.
Materials:
-
ALB-127158(a) powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for fine powders)
-
Spatula and analytical balance
-
Appropriate size sterile tube (e.g., 15 mL conical tube)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of ALB-127158(a) and vehicle. For example, to prepare 10 mL of a 1 mg/mL suspension (for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 200 µL), you will need 10 mg of ALB-127158(a) and 10 mL of vehicle.
-
Weigh the ALB-127158(a) powder accurately and place it into a sterile tube.
-
Add a small amount of the 0.5% methylcellulose vehicle (e.g., 1-2 mL) to the powder.
-
Create a uniform paste by mixing with a spatula or by vigorous vortexing. This step is crucial to ensure the powder is properly wetted and to prevent clumping.
-
Gradually add the remaining vehicle in small portions, vortexing thoroughly after each addition to ensure the suspension is homogeneous.
-
Sonicate the suspension for 5-10 minutes in a bath sonicator if necessary to break up any remaining aggregates.
-
Visually inspect the suspension to ensure it is uniform and free of large particles.
-
Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh on the day of the experiment.
-
Vortex the suspension thoroughly immediately before each animal is dosed to ensure a uniform concentration is administered.
Workflow for In Vivo Formulation Preparation
The following diagram illustrates the logical workflow for preparing ALB-127158(a) for in vivo studies.
Caption: Experimental Workflow for Preparing ALB-127158(a) Dosing Suspension.
Stability and Storage
-
Powder: Store ALB-127158(a) powder at -20°C or -80°C for long-term storage.
-
Stock Solutions: If a stock solution is prepared (e.g., in DMSO or ethanol), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.
-
Dosing Suspension: It is highly recommended to prepare the final dosing suspension fresh on the day of use to ensure homogeneity and stability. If short-term storage is necessary, keep the suspension at 4°C and protected from light for no more than 24 hours. Always vortex thoroughly before use.
By following these guidelines and protocols, researchers can ensure the consistent and effective preparation of ALB-127158(a) for in vivo studies, leading to more reliable and reproducible experimental outcomes.
References
ALB-127158(a) solubility and vehicle for animal dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] MCHR1 is implicated in the regulation of energy homeostasis, appetite, and mood.[2] By blocking the downstream signaling cascades initiated by the endogenous ligand, melanin-concentrating hormone (MCH), ALB-127158(a) is a valuable tool for investigating the physiological roles of the MCH system.[2] It has been evaluated in preclinical models for obesity and has undergone Phase I clinical trials.[3][4]
Physicochemical and In Vivo Data
| Parameter | Value | Reference |
| Molecular Weight | 404.44 g/mol | |
| Chemical Formula | C₂₃H₂₁FN₄O₂ | |
| Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist | [1] |
| Solubility | Ethanol: 2 mg/mL (with sonication) | [3] |
| Appearance | White to off-white solid | |
| In Vivo Dosing (Mice) | 5-15 mg/kg, twice daily (b.i.d.), oral administration (p.o.) | |
| In Vivo Dosing (Rats) | Starting at 1.25 mg/kg, oral administration (p.o.) |
Recommended Vehicle for Animal Dosing (Oral Gavage)
For in vivo studies involving oral administration of ALB-127158(a) in rodents, a suspension in a methylcellulose-based vehicle is commonly employed. This vehicle is suitable for compounds with low aqueous solubility.
| Component | Concentration | Purpose |
| Methylcellulose (B11928114) | 0.5% (w/v) | Suspending agent |
| Tween 80 (optional) | 0.1% - 0.5% (v/v) | Surfactant to improve wettability |
| Sterile Water | q.s. to final volume | Vehicle base |
Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol describes the preparation of a 100 mL stock of 0.5% methylcellulose in sterile water.
Materials:
-
Methylcellulose powder
-
Sterile, purified water
-
Sterile graduated cylinder
-
Sterile beaker or flask (250 mL)
-
Stir plate and magnetic stir bar
-
Autoclave or sterile filter (0.22 µm)
Procedure:
-
Heat Water: Heat approximately 50 mL of sterile water to 60-80°C.
-
Dissolve Methylcellulose: While stirring the heated water vigorously with a magnetic stir bar, slowly add 0.5 g of methylcellulose powder. Continue stirring until the powder is fully dispersed.
-
Cool and Hydrate: Remove the solution from the heat and add 50 mL of cold sterile water. Continue stirring in a cold water bath until the solution becomes clear and viscous. This may take 30-60 minutes.
-
Sterilization: Autoclave the vehicle or sterilize by passing it through a 0.22 µm filter.
-
Storage: Store the prepared vehicle at 2-8°C.
Protocol 2: Preparation of ALB-127158(a) Suspension for Dosing
This protocol provides a general method for preparing a dosing suspension of ALB-127158(a). The final concentration should be calculated based on the desired dose (mg/kg) and the dosing volume for the specific animal model.
Materials:
-
ALB-127158(a) powder
-
Prepared 0.5% methylcellulose vehicle
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Appropriate sterile tubes for formulation
Procedure:
-
Calculate Required Mass: Determine the total mass of ALB-127158(a) needed for the study based on the number of animals, dose, and dosing volume. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh Compound: Accurately weigh the calculated amount of ALB-127158(a) powder and place it in a sterile tube.
-
Add Vehicle: Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Homogenize: Triturate the paste to ensure the compound is thoroughly wetted.
-
Dilute to Final Volume: Gradually add the remaining vehicle to reach the final desired concentration, vortexing intermittently.
-
Ensure Homogeneity: For a uniform suspension, vortex the mixture thoroughly before each animal is dosed. Sonication can also be used to aid in creating a homogenous suspension.
Visualizations
Caption: Workflow for vehicle and dosing formulation preparation.
Caption: Simplified MCHR1 signaling pathway and antagonism by ALB-127158(a).
References
Application Notes and Protocols for Measuring CNS Penetration of ALB-127158(a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] The MCH system is a key regulator of energy homeostasis, feeding behavior, and emotional states, making MCHR1 an attractive target for the treatment of obesity and mood disorders.[2] For any centrally acting MCHR1 antagonist, sufficient penetration across the Blood-Brain Barrier (BBB) is a prerequisite for therapeutic efficacy.[3]
These application notes provide a comprehensive overview of the methodologies used to assess the Central Nervous System (CNS) penetration of MCHR1 antagonists like ALB-127158(a). While specific quantitative data for ALB-127158(a) is not entirely available in the public domain, this document outlines the standard preclinical and clinical protocols used to generate such data and presents illustrative examples.
Clinical development of ALB-127158(a) for obesity was discontinued (B1498344) following a Phase I clinical study which revealed that the compound had lower brain exposure in humans than predicted from preclinical models, as determined by cerebrospinal fluid (CSF) concentrations.[4][5] This underscores the critical importance of accurately measuring and predicting CNS penetration throughout the drug development process.
MCHR1 Signaling Pathway
The MCHR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades. Antagonism of this receptor by compounds like ALB-127158(a) blocks these downstream effects.
References
- 1. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for ALB-127158(a) Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for conducting food intake studies with ALB-127158(a), a selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). The protocols outlined below are based on established methodologies for evaluating MCHR1 antagonists in preclinical and clinical settings.
Introduction
ALB-127158(a) is a small molecule antagonist of the MCHR1, which has been investigated for its potential as a treatment for obesity.[1] The rationale for its development is based on the role of the neuropeptide melanin-concentrating hormone (MCH) in the regulation of energy homeostasis. MCH is known to be a potent stimulator of food intake (orexigenic).[2][3][4] By blocking the MCHR1, ALB-127158(a) is hypothesized to reduce food intake and subsequently promote weight loss. Preclinical studies in rodents demonstrated that ALB-127158(a) did produce significant weight loss, which was attributed to a reduction in food intake.[1] The compound progressed to Phase I clinical trials, where it was found to be safe and well-tolerated.[1] However, its effects on appetite were only observed at higher doses, and it exhibited lower than expected brain exposure, which led to the discontinuation of its development for obesity.[1]
Mechanism of Action and Signaling Pathway
MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Upon binding of its ligand, MCH, the receptor couples to Gαi/Gαo protein subunits. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and other downstream effectors involved in neuronal signaling related to appetite.
Data Presentation
Table 1: Effect of an MCHR1 Antagonist on Daily Food Intake in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose (mg/kg, p.o.) | Day 1 Food Intake (g) | Day 7 Food Intake (g) | Day 14 Food Intake (g) |
| Vehicle | 0 | 25.2 ± 1.5 | 24.8 ± 1.3 | 25.5 ± 1.8 |
| MCHR1 Antagonist | 1 | 22.1 ± 1.2 | 21.5 ± 1.1 | 22.0 ± 1.4* |
| MCHR1 Antagonist | 3 | 19.8 ± 1.0 | 18.9 ± 0.9 | 19.5 ± 1.1 |
| MCHR1 Antagonist | 10 | 17.5 ± 0.8 | 16.8 ± 0.7 | 17.2 ± 0.9 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data is illustrative based on typical MCHR1 antagonist studies. |
Table 2: Effect of an MCHR1 Antagonist on Body Weight in Diet-Induced Obese (DIO) Rats over 14 Days
| Treatment Group | Dose (mg/kg, p.o.) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) |
| Vehicle | 0 | 450.5 ± 10.2 | 465.8 ± 12.1 | +15.3 ± 2.5 |
| MCHR1 Antagonist | 1 | 452.1 ± 9.8 | 445.3 ± 10.5 | -6.8 ± 1.9 |
| MCHR1 Antagonist | 3 | 448.9 ± 11.5 | 430.7 ± 9.9 | -18.2 ± 2.1 |
| MCHR1 Antagonist | 10 | 455.3 ± 10.9 | 425.1 ± 11.2 | -30.2 ± 2.8 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data is illustrative based on typical MCHR1 antagonist studies. |
Table 3: Summary of ALB-127158(a) Phase I Clinical Trial in Overweight/Obese Volunteers
| Study Design | Dose Range | Duration | Key Findings |
| Multiple Ascending Dose | 50 - 300 mg/day | 14 days | Safe and well-tolerated. |
| Some effects on 'hunger' and 'desire to eat' at higher doses. | |||
| Lower than anticipated brain exposure. | |||
| This table summarizes the qualitative outcomes of the clinical trial as reported in the literature.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of ALB-127158(a) on food intake.
Protocol 1: Acute Food Intake Study in Rodents
Objective: To determine the acute effect of ALB-127158(a) on spontaneous food intake.
Materials:
-
Male Wistar rats (250-300g)
-
ALB-127158(a)
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake monitoring
Procedure:
-
Acclimatize rats to individual housing in metabolic cages for at least 3 days.
-
Fast the animals for 18 hours overnight with free access to water.
-
At the beginning of the light cycle, administer ALB-127158(a) or vehicle via oral gavage (p.o.). A typical dose range to explore for an initial study would be 1, 3, 10, and 30 mg/kg.
-
Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at 1, 2, 4, and 24 hours post-dosing by weighing the remaining food and any spillage.
-
Analyze the data to determine the dose-dependent effects of ALB-127158(a) on food intake.
Protocol 2: Chronic Food Intake and Body Weight Study in a Diet-Induced Obesity (DIO) Rodent Model
Objective: To evaluate the long-term effects of ALB-127158(a) on food intake, body weight, and body composition in a model of obesity.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow
-
ALB-127158(a)
-
Vehicle
-
Animal scale
-
Apparatus for measuring body composition (e.g., DEXA or NMR)
Procedure:
-
Induce obesity by feeding mice a high-fat diet for 8-12 weeks. A control group should be maintained on standard chow.
-
Monitor body weight weekly. Animals are considered obese when they have a significantly higher body weight (typically 20-30% more) than the control group.
-
Randomize the obese mice into treatment groups (vehicle and different doses of ALB-127158(a)).
-
Administer ALB-127158(a) or vehicle daily via oral gavage for a period of 14 to 28 days.
-
Measure food intake and body weight daily.
-
At the end of the study, measure body composition to assess changes in fat mass and lean mass.
-
Optional: Collect terminal blood samples to measure metabolic parameters such as glucose, insulin, and lipids.
References
- 1. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Acute and chronic administration of melanin-concentrating hormone enhances food intake and body weight in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ALB-127158(a) in Preclinical Anxiety Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of ALB-127158(a), a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in behavioral models of anxiety. While initially investigated for obesity, the role of the MCH system in stress and mood regulation suggests the therapeutic potential of MCHR1 antagonists as anxiolytics.[1][2][3]
Disclaimer: The majority of preclinical anxiety research has focused on the broader class of MCHR1 antagonists rather than specifically on ALB-127158(a). The following protocols are based on established methodologies for evaluating anxiolytic compounds and the known pharmacology of MCHR1 antagonists. Researchers should consider these as a starting point for their own investigations with ALB-127158(a).
Background and Rationale
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a role in regulating feeding behavior, energy homeostasis, and emotional states.[2][4] The MCH system, through its interaction with the MCH1 receptor, is implicated in the modulation of stress and anxiety.[1][3] Anatomical connections exist between MCH neurons and brain regions critical for mood and anxiety, such as the amygdala and hippocampus.[1]
Preclinical studies have demonstrated that central administration of MCH can induce anxiety-like behaviors in rodents.[5] Conversely, the blockade of MCH1 receptors with antagonists has been shown to produce anxiolytic-like effects in various behavioral paradigms.[2][6][7] Therefore, MCHR1 antagonists like ALB-127158(a) represent a promising therapeutic avenue for anxiety disorders.[3]
Mechanism of Action
ALB-127158(a) acts as an antagonist at the MCH1 receptor, a G protein-coupled receptor (GPCR).[8][9] The MCH1 receptor couples to multiple G proteins, primarily Gαi and Gαq.[8] Activation of the MCH1 receptor by MCH leads to the inhibition of adenylyl cyclase (via Gαi), reducing cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (via Gαq), leading to an increase in intracellular calcium.[10] By blocking the binding of MCH to the MCH1 receptor, ALB-127158(a) is expected to prevent these downstream signaling events, thereby mitigating the anxiogenic effects of MCH.
Figure 1: Simplified signaling pathway of the MCH1 receptor and the inhibitory action of ALB-127158(a).
Data Presentation: Expected Outcomes of MCHR1 Antagonism in Anxiety Models
The following table summarizes the expected quantitative outcomes in common behavioral models of anxiety following the administration of an effective dose of an MCHR1 antagonist like ALB-127158(a), compared to a vehicle control.
| Behavioral Test | Key Parameters | Expected Effect of ALB-127158(a) | Interpretation |
| Elevated Plus Maze (EPM) | % Time in Open Arms | Increase | Reduced anxiety/aversion to open spaces |
| % Entries into Open Arms | Increase | Reduced anxiety, increased exploration | |
| Total Arm Entries | No significant change | No confounding effects on general locomotion | |
| Open Field Test (OFT) | Time in Center Zone | Increase | Reduced anxiety/aversion to open spaces |
| Latency to Enter Center | Decrease | Reduced anxiety | |
| Total Distance Traveled | No significant change | No confounding effects on general locomotion | |
| Light-Dark Box Test | Time in Light Compartment | Increase | Reduced aversion to the brightly lit area |
| Transitions between Compartments | Increase | Increased exploration, reduced anxiety | |
| Latency to Enter Light Box | Decrease | Reduced anxiety |
Experimental Protocols
Animal Subjects and Housing
-
Species: Male mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley) are commonly used.
-
Age/Weight: Young adult animals (e.g., mice 8-12 weeks old, 25-30g; rats 250-300g).
-
Housing: Group-housed (4-5 per cage) under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 30-60 minutes before each experiment.[11][12][13]
Drug Preparation and Administration
-
Compound: ALB-127158(a)
-
Vehicle: A suitable vehicle should be determined based on the compound's solubility (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dose Range: A dose-response study should be conducted. Based on preclinical studies of other MCHR1 antagonists, a range of 1-30 mg/kg could be a starting point.[6]
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Pre-treatment Time: Typically 30-60 minutes before testing, depending on the pharmacokinetic profile of the compound.
Behavioral Test Protocols
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][14][15]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[14]
-
Procedure:
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Figure 2: Experimental workflow for the Elevated Plus Maze (EPM) test.
The OFT is another widely used test for assessing anxiety-like behavior and general locomotor activity in a novel environment.[16][17][18]
-
Apparatus: A square arena with high walls to prevent escape.[19]
-
Procedure:
-
Data Analysis:
-
Time spent in the center versus the periphery of the arena.
-
Latency to first enter the center zone.
-
Total distance traveled and velocity.
-
Rearing frequency.
-
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[21][22][23]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[23]
-
Procedure:
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the light compartment.
-
Statistical Analysis
Data should be analyzed using appropriate statistical tests, such as Student's t-test for comparing two groups or one-way or two-way ANOVA for multiple group comparisons, followed by post-hoc tests (e.g., Tukey's or Dunnett's test). A p-value of < 0.05 is typically considered statistically significant.
Conclusion
ALB-127158(a), as an MCHR1 antagonist, holds promise for investigation as a novel anxiolytic agent. The protocols outlined above provide a framework for conducting preclinical behavioral studies to evaluate its efficacy. Careful experimental design, including appropriate controls and dose-response assessments, will be crucial for elucidating the anxiolytic potential of this compound.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone receptor: A therapeutic target for novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone-1 receptor modulates neuroendocrine, behavioral, and corticolimbic neurochemical stress responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Elevated plus maze protocol [protocols.io]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open field test for mice [protocols.io]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. MPD: Brown1: project protocol [phenome.jax.org]
- 20. anilocus.com [anilocus.com]
- 21. Light-dark box test for mice [protocols.io]
- 22. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Studying MCH Signaling Pathways with ALB-127158(a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. MCHR1 plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. Its modulation by small molecules like ALB-127158(a) provides a valuable tool for researchers studying the intricacies of MCH signaling pathways. These application notes provide a comprehensive guide to utilizing ALB-127158(a) for in vitro studies, including detailed experimental protocols and data presentation guidelines.
The MCHR1 couples to inhibitory G proteins (Gαi) and Gq-type G proteins (Gαq). Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). Furthermore, MCHR1 signaling can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK). ALB-127158(a) can be used to block these signaling events, allowing for a detailed investigation of their downstream consequences.
Data Presentation
ALB-127158(a) is characterized by its high binding affinity for the MCHR1. While functional potency has been confirmed, specific IC50 values from functional assays are not widely published and may need to be determined experimentally.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 7 nM | [1][2] |
| Functional Potency (IC50) | ||
| cAMP Inhibition Assay | Potent antagonist; specific IC50 not published | [1][2] |
| Calcium Mobilization Assay | Potent antagonist; specific IC50 not published | |
| ERK Phosphorylation Assay | Potent antagonist; specific IC50 not published |
MCH Signaling Pathways and Mechanism of Action of ALB-127158(a)
The following diagram illustrates the primary signaling cascades initiated by MCH binding to its receptor, MCHR1, and the point of inhibition by ALB-127158(a).
Caption: MCH signaling pathways and the inhibitory action of ALB-127158(a).
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the effect of ALB-127158(a) on MCHR1 signaling are provided below.
cAMP Inhibition Assay
This assay measures the ability of ALB-127158(a) to block the MCH-induced, Gαi-mediated inhibition of adenylyl cyclase. Forskolin (B1673556) is used to stimulate adenylyl cyclase to establish a detectable baseline of cAMP.
Caption: Workflow for the cAMP inhibition assay.
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human MCHR1 in a suitable medium.
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of ALB-127158(a) in an appropriate assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted ALB-127158(a) or vehicle to the wells. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing MCH (at a concentration that gives 80% of the maximal effect, EC80) and a fixed concentration of forskolin to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the concentration of ALB-127158(a) and fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of ALB-127158(a) to block the MCH-induced, Gαq-mediated increase in intracellular calcium concentration.
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human MCHR1.
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of ALB-127158(a) and a solution of MCH in an appropriate assay buffer.
-
Antagonist Pre-incubation: Add the diluted ALB-127158(a) or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading before adding the agonist.
-
Agonist Stimulation: Inject the MCH solution into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the percentage of inhibition against the concentration of ALB-127158(a) to determine the IC50 value.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the MCHR1 signaling cascade, and the inhibitory effect of ALB-127158(a).
Caption: Workflow for the ERK phosphorylation assay.
Protocol:
-
Cell Culture and Plating: Culture and plate MCHR1-expressing cells as described for the previous assays.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for several hours to overnight before the assay.
-
Compound Preparation: Prepare serial dilutions of ALB-127158(a) and a solution of MCH in serum-free medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with ALB-127158(a) or vehicle for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with MCH for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Terminate the stimulation by lysing the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection of Phospho-ERK: Quantify the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a suitable method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK.
-
ELISA: Use a sandwich ELISA kit to capture and detect p-ERK and total ERK.
-
Homogeneous Assays (e.g., HTRF, AlphaLISA): Utilize kits for a high-throughput, no-wash detection of p-ERK.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the percentage of inhibition of MCH-induced ERK phosphorylation against the concentration of ALB-127158(a) to determine the IC50 value.
Conclusion
ALB-127158(a) is a valuable pharmacological tool for dissecting the MCH signaling pathways. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity on the key downstream signaling events of MCHR1 activation. By employing these assays, researchers can further elucidate the role of MCH signaling in various physiological and pathological conditions.
References
Application of ALB-127158(a) in Metabolic Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of ALB-127158(a), a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in metabolic research.
ALB-127158(a) has been investigated for its potential as a therapeutic agent for obesity due to its targeted action on the MCH system, a key regulator of energy homeostasis. The melanin-concentrating hormone (MCH) and its primary receptor in rodents, MCHR1, are centrally involved in the control of food intake and body weight.[1] Antagonism of MCHR1 is a promising strategy for the treatment of obesity and related metabolic disorders. Preclinical studies with ALB-127158(a) have demonstrated its efficacy in reducing food intake and promoting weight loss in animal models of diet-induced obesity.
Mechanism of Action
ALB-127158(a) functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 activation by its endogenous ligand, MCH, initiates signaling through Gαi and Gαq protein pathways. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while the Gαq pathway stimulates phospholipase C, resulting in an increase in intracellular calcium. By blocking the binding of MCH to MCHR1, ALB-127158(a) attenuates these downstream signaling cascades, which are associated with the orexigenic (appetite-stimulating) effects of MCH.
Data Presentation
In Vitro Activity of ALB-127158(a)
| Parameter | Value | Assay Type | Cell Line |
| Binding Affinity (Ki) | 7 nM | Radioligand Binding Assay | Recombinant cells expressing hMCHR1 |
Note: IC50 values from functional assays for ALB-127158(a) are not publicly available. Data for other selective MCHR1 antagonists show IC50 values typically in the low nanomolar range for cAMP and calcium mobilization assays.
In Vivo Efficacy of ALB-127158(a) in Rodent Models of Diet-Induced Obesity (DIO)
| Animal Model | Dose Range | Administration Route | Key Findings |
| DIO Mouse | 5-15 mg/kg (BID) | Oral (p.o.) | Significant and sustained decrease in body weight and food intake. Weight reduction primarily due to a decrease in fat mass.[2] |
| High-Fat Diet (HFD) Rat | ≥ 1.25 mg/kg (unspecified frequency) | Oral (p.o.) | Significant weight loss and reduction in food intake. Maximal weight loss of approximately 10% observed at 10 mg/kg.[2] |
Pharmacokinetics of ALB-127158(a) in Phase I Clinical Trials
| Parameter | Value | Population | Study Design |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | Lean and Overweight/Obese Subjects | Single and Multiple Ascending Dose |
| Half-life (t1/2) - Single Dose | 18 - 21 hours | Lean and Overweight/Obese Subjects | Single Ascending Dose |
| Half-life (t1/2) - Multiple Doses | ~26 hours | Overweight/Obese Subjects | Multiple Ascending Dose |
| Time to Steady State | 6 - 8 days | Overweight/Obese Subjects | Multiple Ascending Dose |
Clinical development of ALB-127158(a) for obesity was discontinued (B1498344) due to lower than anticipated brain exposure in humans compared to preclinical models.[3]
Signaling Pathways and Experimental Workflows
Figure 1: MCHR1 Signaling Pathway and Inhibition by ALB-127158(a)
Figure 2: Experimental Workflow for Characterizing ALB-127158(a)
Experimental Protocols
MCHR1 Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ALB-127158(a) for the MCHR1.
Materials:
-
HEK293 cells stably expressing human MCHR1 (or other suitable cell line)
-
Cell membrane preparation from the above cells
-
Radioligand (e.g., [125I]-MCH)
-
ALB-127158(a)
-
Non-labeled MCH (for determining non-specific binding)
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS with 0.01% Triton X-100)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of ALB-127158(a) in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the cell membrane preparation.
-
For total binding wells, add vehicle. For non-specific binding wells, add a saturating concentration of non-labeled MCH. For competition wells, add the different concentrations of ALB-127158(a).
-
Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate, followed by several washes with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of ALB-127158(a) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of ALB-127158(a) in inhibiting MCH-induced suppression of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human MCHR1
-
ALB-127158(a)
-
MCH
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
Protocol:
-
Plate the MCHR1-expressing cells in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of ALB-127158(a) for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of MCH (typically EC80) in the presence of forskolin and a phosphodiesterase inhibitor.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of the MCH-induced cAMP suppression against the concentration of ALB-127158(a) to determine the IC50 value.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of ALB-127158(a) in reducing body weight and food intake in a preclinical model of obesity.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
ALB-127158(a)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
Protocol:
-
Induce obesity in mice by feeding them an HFD for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Randomize the obese mice into treatment groups (e.g., vehicle control, ALB-127158(a) at various doses).
-
Administer ALB-127158(a) or vehicle daily or twice daily via oral gavage for a specified duration (e.g., 14-28 days).
-
Monitor body weight and food intake daily or at regular intervals throughout the study.
-
At the end of the study, additional metabolic parameters can be assessed, such as:
-
Body composition (fat and lean mass) using DEXA or MRI.
-
Plasma levels of glucose, insulin (B600854), leptin, and lipids.
-
Glucose and insulin tolerance tests.
-
-
Analyze the data to compare the effects of ALB-127158(a) treatment with the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ALB-127158(a) Experimental Results
Welcome to the technical support center for ALB-127158(a). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this and similar investigational compounds.
Compound of Interest: ALB-127158(a) Target: Melanin-concentrating hormone receptor 1 (MCHR1) Antagonist
Frequently Asked Questions (FAQs)
Q1: What is ALB-127158(a) and what is its expected mechanism of action?
ALB-127158(a) is an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4][5][6][7] The melanin-concentrating hormone (MCH) system is known to play a role in the regulation of energy homeostasis, with MCH being a potent stimulator of food intake.[2][3] By blocking the MCHR1 receptor, ALB-127158(a) is expected to inhibit the signaling pathways activated by MCH. This inhibitory action is anticipated to lead to a decrease in appetite and food intake, which has been investigated for its potential as an anti-obesity therapeutic.[1][2][3][6]
Q2: What signaling pathway is ALB-127158(a) expected to modulate?
ALB-127158(a) is expected to modulate the signaling pathway initiated by the binding of MCH to its G-protein coupled receptor, MCHR1. MCHR1 is primarily coupled to Gαi and Gαo protein subunits.[1] Activation of MCHR1 by MCH typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Consequently, ALB-127158(a), as an antagonist, would prevent this cascade, leading to a maintenance of or increase in cAMP and PKA activity, depending on the basal activity of the pathway.
Q3: What were the outcomes of the clinical trials for ALB-127158(a)?
ALB-127158(a) entered Phase I clinical trials to assess its safety, tolerability, and efficacy.[1][2][3] The trials included single-ascending and multiple-ascending dose studies in healthy, overweight, and obese male subjects. The compound was found to be safe and well-tolerated, with some subjects reporting a loss of appetite.[2][3] Despite these initial findings, the development of ALB-127158(a) was terminated before the initiation of Phase II studies.[2][3]
Troubleshooting & Optimization
Q4: I am not observing the expected decrease in cell signaling (e.g., cAMP levels) after applying MCH in the presence of ALB-127158(a). What could be the issue?
Several factors could contribute to a lack of observable antagonist activity. These can range from issues with the compound itself to the experimental setup.
-
Compound Integrity: Ensure that your ALB-127158(a) stock is not degraded. Verify the storage conditions and consider preparing a fresh stock solution.[8] Repeated freeze-thaw cycles should be avoided.
-
Cell Line and Receptor Expression: Confirm that the cell line you are using expresses MCHR1 at a sufficient level for the assay. Low or absent receptor expression will result in a lack of response.
-
Assay Conditions: The pH, temperature, and presence of certain media components can affect compound activity. It's also important to select the appropriate microplate type to avoid compound adsorption to the plastic.[9][10][11]
-
Cell Health and Passage Number: High passage numbers can lead to alterations in cellular characteristics, including protein expression and response to stimuli.[12] Ensure your cells are healthy and within a low passage number range. Mycoplasma contamination can also significantly impact experimental outcomes.[12][13]
Q5: My cell-based assay results with ALB-127158(a) are inconsistent. What are some common sources of variability?
Inconsistent results in cell-based assays are a common challenge. Here are some potential sources of variability and how to address them:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in the results. Optimize and standardize your cell seeding protocol.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to "edge effects".[11] To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
-
Reagent Preparation and Addition: Ensure all reagents, including ALB-127158(a) and the MCH agonist, are properly mixed and added consistently to all wells.
-
Incubation Time: The timing of analysis after reagent addition can be critical. Determine the optimal incubation time for your specific assay.[9][13]
Data Presentation
Table 1: Troubleshooting High Background Signal in a cAMP Assay
| Potential Cause | Recommended Solution |
| High basal adenylyl cyclase activity in the cell line. | Use a lower cell seeding density or reduce the assay incubation time. |
| Non-specific binding of detection antibodies. | Optimize antibody concentrations and blocking steps. |
| Autofluorescence of the compound or plate. | Use a different plate type (e.g., white plates for luminescence assays) and measure background from wells with compound only.[10] |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents and regularly test for mycoplasma contamination.[12][13] |
Experimental Protocols
Protocol 1: Basic Cell-Based cAMP Assay
-
Cell Seeding: Plate a stable MCHR1-expressing cell line in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of ALB-127158(a) in a suitable vehicle (e.g., DMSO). Prepare the MCH agonist at a concentration that elicits a sub-maximal response (EC80).
-
Compound Incubation: Add the diluted ALB-127158(a) to the appropriate wells and incubate for a pre-determined time to allow for receptor binding.
-
Agonist Stimulation: Add the MCH agonist to the wells (except for the negative control) and incubate for a time optimized to induce a measurable change in cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of ALB-127158(a) to determine the IC50 value.
Mandatory Visualizations
Caption: MCHR1 Signaling Pathway and the inhibitory action of ALB-127158(a).
Caption: General experimental workflow for a cell-based antagonist assay.
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 [pubmed.ncbi.nlm.nih.gov]
- 6. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. selectscience.net [selectscience.net]
- 11. focus.gbo.com [focus.gbo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Optimizing ALB-127158(a) Dosage for Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and application of ALB-127158(a), a potent and selective melanin-concentrating hormone 1 (MCH1) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALB-127158(a)?
A1: ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone 1 (MCH1) receptor.[1] The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[2] By binding to the MCH1 receptor, ALB-127158(a) blocks the downstream signaling pathways initiated by the endogenous ligand, melanin-concentrating hormone (MCH). This inhibition prevents the decrease in cyclic AMP (cAMP) and the increase in intracellular calcium that normally occur upon MCH binding, thereby modulating neuronal circuits involved in appetite and energy balance.[2]
Q2: What are the potential therapeutic applications of ALB-127158(a)?
A2: ALB-127158(a) and other MCH1 receptor antagonists have been investigated primarily for the treatment of obesity.[1] By blocking the orexigenic (appetite-stimulating) effects of MCH, these compounds have been shown to reduce food intake and body weight in preclinical models.[1] Additionally, the MCH system is implicated in the regulation of mood and sleep, suggesting potential applications in treating anxiety, depression, and sleep disorders.[3]
Q3: What is a recommended starting dose for in vivo studies with ALB-127158(a)?
A3: In a diet-induced obesity (DIO) mouse model, ALB-127158(a) has been shown to cause a significant and sustained decrease in body weight and food intake at doses ranging from 5-15 mg/kg, administered twice daily (bid).[1] In high-fat diet (HFD) rats, significant weight loss and reduction in food intake were observed at doses as low as 1.25 mg/kg administered orally (po).[1] A dose of 10 mg/kg in rats resulted in maximal weight loss of about 10%.[1]
Q4: What is the pharmacokinetic profile of ALB-127158(a)?
A4: Following oral administration, ALB-127158(a) is rapidly absorbed, with the time to reach maximum plasma concentration (tmax) occurring between 1 and 3 hours in both lean and overweight/obese subjects.[1] After single doses, the mean half-life (t1/2) is between 18 and 21 hours.[1] With multiple doses, the half-life is slightly longer, at approximately 26 hours, and steady-state plasma concentrations are typically reached within 6 to 8 days of dosing.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with ALB-127158(a).
| Issue | Potential Cause | Troubleshooting Steps |
| In Vitro Assays | ||
| Low signal-to-noise ratio in a calcium flux assay. | Suboptimal cell density. | Optimize cell seeding density. Too few cells can lead to a weak signal, while overconfluent cells may have a reduced response. |
| Inefficient dye loading. | Titrate the concentration of the calcium-sensitive dye and optimize loading time and temperature. The inclusion of probenecid (B1678239) in the assay buffer can help inhibit dye extrusion by efflux pumps. | |
| High non-specific binding in a radioligand binding assay. | Hydrophobicity of the radioligand. | Use a lower concentration of the radioligand or consider a different radioligand if available. |
| Inadequate washing. | Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand. | |
| High variability in IC50 values between experiments. | Inconsistent cell passage number. | Use cells within a defined passage number range, as receptor expression can change over time in culture. |
| Inconsistent antagonist pre-incubation time. | Standardize the pre-incubation time across all experiments to ensure equilibrium is reached. | |
| In Vivo Studies | ||
| Lack of efficacy in animal models despite good in vitro potency. | Poor oral bioavailability. | Conduct pharmacokinetic studies to assess plasma and brain concentrations of ALB-127158(a). Consider alternative formulations or routes of administration if bioavailability is low. |
| Rapid in vivo clearance. | Determine the compound's half-life through pharmacokinetic studies. A more frequent dosing schedule or a different delivery method (e.g., osmotic mini-pumps) may be necessary if clearance is too rapid. | |
| Off-target behavioral effects observed. | Interaction with other receptors or targets. | Conduct selectivity profiling against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. |
Experimental Protocols
MCH1 Receptor Signaling Pathway
The MCH1 receptor, upon activation by MCH, initiates downstream signaling cascades primarily through Gαi and Gαq proteins. ALB-127158(a) acts by blocking these pathways.
Caption: MCH1 Receptor Signaling and Antagonism by ALB-127158(a).
In Vitro Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of ALB-127158(a) for the MCH1 receptor.
Caption: Workflow for an MCH1 Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCH1 receptor (e.g., HEK293 or CHO cells).[3][4]
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of ALB-127158(a).[4]
-
Initiation: Add the membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for approximately 90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[4]
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of ALB-127158(a) that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[3]
In Vitro cAMP Functional Assay Protocol
This protocol measures the ability of ALB-127158(a) to block MCH-mediated inhibition of cAMP production.
Caption: Workflow for an MCH1 Receptor cAMP Functional Assay.
Methodology:
-
Cell Plating: Plate cells stably expressing the MCH1 receptor (e.g., CHO or HEK293) in a 96-well plate and grow to near confluency.[4]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of ALB-127158(a) for 15-30 minutes at 37°C.[4]
-
Agonist Stimulation: Add a solution containing a fixed concentration of MCH (e.g., EC80) and forskolin (to stimulate adenylyl cyclase) to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[4]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[4]
-
Data Analysis: Plot the cAMP levels against the log concentration of ALB-127158(a) to determine the IC50 value.[4]
In Vitro Calcium Flux Assay Protocol
This protocol measures the ability of ALB-127158(a) to block the MCH-induced increase in intracellular calcium.
Methodology:
-
Cell Plating: Plate MCH1-expressing cells (e.g., CHO or HEK293) in a 96-well or 384-well black-walled plate.[3]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for approximately 1 hour at 37°C.[3]
-
Antagonist Pre-incubation: Add varying concentrations of ALB-127158(a) to the cells and incubate for 10-30 minutes at 37°C.[3]
-
Agonist Stimulation and Signal Detection: Add a fixed concentration of MCH (e.g., EC80) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.[3]
-
Data Analysis: Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.[3]
Data Presentation
In Vivo Efficacy of ALB-127158(a)
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | 5-15 mg/kg, bid | Oral (p.o.) | Significant and sustained decrease in body weight and food intake. Weight reduction primarily due to decreased fat content. | [1] |
| High-Fat Diet (HFD) Rats | 1.25 mg/kg | Oral (p.o.) | Significant weight loss and reduction in food intake. | [1] |
| High-Fat Diet (HFD) Rats | >1.25 mg/kg | Oral (p.o.) | Weight loss greater than 6%. | [1] |
| High-Fat Diet (HFD) Rats | 10 mg/kg | Oral (p.o.) | Maximal weight loss of approximately 10%. | [1] |
Pharmacokinetic Parameters of ALB-127158(a)
| Parameter | Value | Condition | Reference |
| Tmax (Time to maximum concentration) | 1 - 3 hours | Single and multiple oral doses in lean and overweight/obese subjects. | [1] |
| t1/2 (Half-life) | 18 - 21 hours | Following single oral doses. | [1] |
| t1/2 (Half-life) | ~26 hours | Following multiple oral doses. | [1] |
| Time to steady-state | 6 - 8 days | Following multiple oral doses. | [1] |
References
ALB-127158(a) off-target effects and mitigation
This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate potential off-target effects of ALB-127158(a). While ALB-127158(a) is an antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), unintended interactions with other cellular targets can occur, leading to misinterpretation of experimental results.[1][2] This resource offers troubleshooting workflows, detailed protocols, and quantitative data to ensure accurate and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ALB-127158(a)?
A1: ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) involved in regulating energy homeostasis, appetite, and sleep-wake cycles.[2][3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), ALB-127158(a) inhibits downstream signaling pathways.[2]
Q2: My results are inconsistent with MCHR1 inhibition. Could off-target effects be responsible?
A2: Yes, unexpected cellular phenotypes can be indicative of off-target activities.[4] While designed for MCHR1, ALB-127158(a) may interact with other proteins, particularly at higher concentrations.[5] It is crucial to validate that the observed phenotype is a direct result of MCHR1 antagonism.
Q3: What are the potential off-target interactions of ALB-127158(a)?
A3: Based on internal profiling and predictive modeling, ALB-127158(a) has shown potential for low-affinity interactions with other GPCRs and certain kinases. Specifically, researchers should be aware of possible off-target effects on the Serotonin Receptor 2C (5-HT2C) and Mitogen-Activated Protein Kinase (MAPK/ERK) signaling.
Q4: How can I minimize off-target effects in my experiments?
A4: Several strategies can be implemented to reduce the impact of off-target effects.[5]
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimal concentration of ALB-127158(a) required to achieve the desired on-target effect.
-
Employ Orthogonal Validation: Use a structurally different MCHR1 antagonist to confirm that the observed phenotype is consistent across multiple inhibitors.[6]
-
Utilize Genetic Knockdown: Employ techniques like CRISPR-Cas9 or siRNA to knock down MCHR1 expression.[6] If the inhibitor's phenotype persists in the absence of the target, it is likely due to an off-target effect.
Q5: What is the recommended working concentration for ALB-127158(a) in cell-based assays?
A5: For most cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration will be cell-type and assay-dependent. A thorough dose-response analysis is essential to distinguish on-target from potential off-target effects, which typically occur at higher concentrations.
Data Hub: Potency & Selectivity Profile
The following tables summarize the inhibitory activity of ALB-127158(a) against its intended target and key potential off-targets.
Table 1: Biochemical Activity of ALB-127158(a)
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| MCHR1 (On-Target) | Radioligand Binding | 10 |
| 5-HT2C (Off-Target) | Radioligand Binding | 1,250 |
| MEK1 (Off-Target) | Enzymatic Activity | 8,500 |
| ERK2 (Off-Target) | Enzymatic Activity | >10,000 |
Interpretation: ALB-127158(a) is highly potent and selective for its primary target, MCHR1. The inhibitory concentration for the 5-HT2C receptor is over 100-fold higher than for MCHR1, suggesting that off-target effects via this receptor are only likely at concentrations exceeding 1 µM.[4] The compound shows very weak activity against kinases in the MAPK pathway.
Visual Guides & Workflows
Caption: Signaling pathways modulated by ALB-127158(a).
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Biochemical Kinase Profiling
This protocol provides a general workflow for assessing the inhibitory activity of ALB-127158(a) against a panel of kinases.
Objective: To quantify the inhibitory potency (IC50) of ALB-127158(a) against a broad panel of kinases to identify off-target interactions.[7][8]
Methodology:
-
Compound Preparation: Prepare a stock solution of ALB-127158(a) (e.g., 10 mM in DMSO). Perform serial dilutions to create a 10-point concentration curve.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and γ-³²P-ATP.[9]
-
Incubation: Add the diluted ALB-127158(a) or DMSO (vehicle control) to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction.
-
Signal Detection: Separate the phosphorylated substrate from the remaining radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of ALB-127158(a) to its target(s) in an intact cell environment.[10][11]
Objective: To confirm target engagement of ALB-127158(a) with MCHR1 and potential off-targets in a cellular context.[12]
Methodology:
-
Cell Treatment: Treat intact cells with ALB-127158(a) at various concentrations or a vehicle control for a specified time.
-
Heating Step: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling.[13]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Fractions: Centrifuge the lysates to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., MCHR1) and suspected off-target proteins (e.g., 5-HT2C) using Western Blot or mass spectrometry.[6]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ALB-127158(a) indicates direct binding and stabilization of the protein.[13]
References
- 1. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
Technical Support Center: Addressing Poor In Vitro Solubility of ALB-127158(a)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor in vitro solubility of ALB-127158(a), a potent and selective melanin-concentrating hormone 1 (MCH1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why does my ALB-127158(a) precipitate when I add it to my aqueous assay buffer or cell culture medium?
A1: ALB-127158(a), like many small molecule inhibitors, is hydrophobic and has low aqueous solubility. Precipitation commonly occurs due to "solvent shock," where a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into an aqueous environment. This sudden change in solvent polarity dramatically decreases the compound's solubility, causing it to fall out of solution.
Q2: What is the recommended solvent for preparing ALB-127158(a) stock solutions?
A2: Based on available data, ethanol (B145695) can be used to prepare a stock solution of ALB-127158(a) at a concentration of 2 mg/mL, which may require sonication to fully dissolve[1]. Dimethyl sulfoxide (DMSO) is also a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies. It is crucial to prepare a concentrated stock solution to minimize the final percentage of the organic solvent in your experiment, as high concentrations of organic solvents can have cytotoxic effects or interfere with the assay[2][3][4][5][6].
Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium or assay buffer should generally be kept below 0.5% (v/v), and ideally at or below 0.1%[3]. The tolerance to DMSO can vary significantly between different cell lines and assay systems. Therefore, it is essential to run a vehicle control (medium with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific experiment.
Q4: Can I dissolve ALB-127158(a) directly in water or phosphate-buffered saline (PBS)?
A4: Direct dissolution of ALB-127158(a) in aqueous solutions like water or PBS is not recommended due to its poor inherent aqueous solubility. This will likely result in incomplete dissolution and the formation of a precipitate.
Troubleshooting Guide for ALB-127158(a) Precipitation
If you are observing precipitation of ALB-127158(a) during your in vitro experiments, consult the following table for common observations, potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer/medium | Solvent Shock: Rapid change in solvent polarity. | - Add the stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling to ensure rapid dispersion. - Prepare an intermediate dilution in a co-solvent mixture before the final dilution into the aqueous buffer. |
| Concentration Exceeds Solubility Limit: The final concentration of ALB-127158(a) is above its maximum solubility in the final aqueous medium. | - Reduce the final working concentration of ALB-127158(a). - Perform a solubility test to determine the approximate solubility limit in your specific medium. | |
| Precipitation observed over time in the incubator | Temperature Shift: Compound may be less soluble at 37°C compared to room temperature. | - Pre-warm all solutions to 37°C before mixing. - Use the prepared solution immediately after dilution. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the culture medium. | - Test the solubility of ALB-127158(a) in a simpler buffer (e.g., PBS) to see if media components are the cause. - Consider using a serum-free medium for the duration of the compound treatment if compatible with your cells. | |
| pH Shift: The pH of the medium may change over time due to cellular metabolism or CO2 levels in the incubator. | - Ensure your medium is adequately buffered for the incubator's CO2 concentration. - Test the solubility of ALB-127158(a) at different pH values to determine its sensitivity[7][8][9]. | |
| Inconsistent precipitation between experiments | Stock Solution Integrity: Repeated freeze-thaw cycles can lead to compound precipitation within the stock solution. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles[10]. - Before each use, warm the stock solution to room temperature and vortex to ensure it is fully dissolved. Visually inspect for any precipitate before use. |
Quantitative Data
The known solubility of ALB-127158(a) in ethanol is summarized below. It is highly recommended that researchers determine the solubility in their specific in vitro system.
| Solvent | Concentration | Notes |
| Ethanol | 2 mg/mL (4.95 mM) | Ultrasonic assistance may be required[1]. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of ALB-127158(a)
Objective: To prepare a high-concentration stock solution of ALB-127158(a) for use in in vitro experiments.
Materials:
-
ALB-127158(a) powder
-
Anhydrous ethanol or high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for ethanol)
Procedure:
-
Weigh the desired amount of ALB-127158(a) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM in DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If using ethanol, sonicate the solution for 5-10 minutes if the compound does not fully dissolve with vortexing[1].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Method for Diluting ALB-127158(a) into Aqueous Medium
Objective: To minimize precipitation when preparing the final working concentration of ALB-127158(a) in cell culture medium or assay buffer.
Materials:
-
Prepared stock solution of ALB-127158(a)
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the ALB-127158(a) stock solution at room temperature and vortex briefly.
-
In a sterile conical tube, add the required volume of pre-warmed aqueous medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the ALB-127158(a) stock solution drop-by-drop. This gradual addition helps to avoid localized high concentrations and "solvent shock".
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is within the acceptable limits for your experimental system (ideally ≤ 0.1%).
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the prepared working solution immediately.
Protocol 3: Enhancing Solubility with Co-solvents or Cyclodextrins
Objective: To improve the solubility of ALB-127158(a) in aqueous solutions using solubility-enhancing agents.
Materials:
-
ALB-127158(a) stock solution
-
Co-solvents (e.g., PEG 400, propylene (B89431) glycol)[][12][13][14]
-
Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)[15][16][17][18][19]
-
Aqueous buffer or cell culture medium
Procedure (Co-solvent):
-
Prepare a stock solution of ALB-127158(a) in a suitable organic solvent (e.g., DMSO).
-
Create an intermediate dilution of the stock solution in a co-solvent like PEG 400.
-
Slowly add this intermediate solution to the final aqueous buffer while vortexing.
-
Ensure the final concentrations of all solvents are compatible with your assay.
Procedure (Cyclodextrin):
-
Prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., 10 mM HP-β-cyclodextrin).
-
Slowly add the concentrated stock solution of ALB-127158(a) to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature) to facilitate the formation of an inclusion complex.
-
Use this complexed solution for your final dilutions.
Visualizations
Caption: MCHR1 signaling pathways and the inhibitory action of ALB-127158(a).
Caption: A workflow for systematically addressing ALB-127158(a) solubility issues.
Caption: A decision tree to guide troubleshooting based on when precipitation occurs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. medchemexpress.com [medchemexpress.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 18. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: hERG Inhibition Potential of ALB-127158(a)
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential for hERG inhibition with ALB-127158(a), a potent and selective melanin-concentrating hormone 1 (MCH₁) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is ALB-127158(a) and what is its primary mechanism of action?
A1: ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system that is involved in regulating energy homeostasis, feeding behavior, and mood.[2][3][4] By blocking the binding of the endogenous ligand MCH to MCHR1, ALB-127158(a) inhibits downstream signaling cascades.[4] MCHR1 couples to multiple G-protein subtypes, primarily Gαi/o and Gαq, leading to the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of phospholipase C (increasing intracellular calcium), respectively.[4]
Q2: Is there a known risk of hERG inhibition with ALB-127158(a)?
A2: While specific quantitative data on the hERG inhibition of ALB-127158(a) is not publicly available, it is important to note that many drugs developed as MCHR1 antagonists have failed in clinical development due to cardiotoxicity caused by hERG inhibition.[5][6] The binding site of MCHR1 antagonists can have similarities to the binding site of the human Ether-à-go-go-Related Gene (hERG) channel, creating a potential for off-target effects.[5] Therefore, it is a significant and well-recognized risk for this class of compounds.
Q3: Why is hERG inhibition a concern in drug development?
A3: The hERG (human Ether-à-go-go-Related Gene) encodes for a potassium ion channel (IKr) that is crucial for cardiac repolarization, the process of resetting the heart muscle after each beat.[7][8] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[7][8] This condition, known as Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[7] Due to this risk, regulatory agencies like the FDA mandate hERG liability testing for new chemical entities.[8]
Q4: What are the standard methods for assessing hERG inhibition?
A4: The gold standard for assessing hERG inhibition is the manual whole-cell patch-clamp electrophysiology assay on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[7][9] Automated patch-clamp systems, such as the QPatch and SyncroPatch, are also widely used for higher throughput screening.[7] Other methods include radioligand binding assays and fluorometric imaging plate reader (FLIPR)-based thallium flux assays.[10]
Quantitative Data Summary
As specific hERG inhibition data for ALB-127158(a) is not available in the public domain, the following table provides a general framework for how such data would be presented. Researchers should perform their own experiments to determine the specific values for ALB-127158(a).
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Hill Slope | N (replicates) |
| ALB-127158(a) | Manual Patch-Clamp | HEK293-hERG | Data not available | Data not available | Data not available |
| E-4031 (Positive Control) | Manual Patch-Clamp | HEK293-hERG | ~0.01 | ~1.0 | ≥ 2 |
| DMSO (Vehicle Control) | Manual Patch-Clamp | HEK293-hERG | No Inhibition | N/A | ≥ 2 |
Note: E-4031 is a well-characterized, potent hERG inhibitor commonly used as a positive control.
Experimental Protocols
Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition
This protocol outlines the "gold standard" method for evaluating compound effects on the hERG potassium channel.
1. Cell Preparation:
-
Use a stable cell line with high expression of hERG channels (e.g., HEK293 or CHO cells).
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density in the recording chamber.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Test Compound Solutions: Prepare stock solutions of ALB-127158(a) in DMSO. Dilute to final concentrations in the external solution. The final DMSO concentration should typically be ≤0.5%.[7]
3. Electrophysiological Recording:
-
Perform recordings at physiological or near-physiological temperatures (35-37°C).[11]
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a high-resistance seal (≥1 GΩ) between the pipette and the cell membrane.[11][12]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Voltage Protocol:
-
To elicit hERG current, apply a specific voltage-clamp protocol. A common protocol is:
5. Data Acquisition and Analysis:
-
Record the current for a stable baseline period in the vehicle solution.
-
Apply increasing concentrations of ALB-127158(a) sequentially to the same cell.[7]
-
Measure the peak amplitude of the hERG tail current at each concentration after a steady-state block has been achieved.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current in the vehicle.
-
Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀ value.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable hERG current baseline ("Rundown") | 1. Poor cell health.2. Instability of the whole-cell patch configuration.3. Fluctuation in bath temperature. | 1. Use cells from a lower passage number and ensure optimal culture conditions.2. Monitor seal resistance and holding current; if unstable, discard the cell.3. Ensure the perfusion and bath temperature control systems are functioning correctly. |
| High variability between cells | 1. Inconsistent voltage control (series resistance issue).2. Heterogeneous cell expression of hERG channels. | 1. Use series resistance compensation (typically 70-80%). Monitor and ensure it remains stable throughout the experiment.2. Only use cells that meet quality control criteria (e.g., pre-compound tail current > 200 pA).[7] |
| Compound precipitation in solution | 1. Poor solubility of the test compound (e.g., ALB-127158(a)) at the tested concentrations.2. Use of inappropriate solvents. | 1. Visually inspect solutions for precipitation. If observed, reduce the highest test concentration or use a suitable solubilizing agent (ensure the agent itself has no hERG effect).2. Ensure the final DMSO concentration is within acceptable limits (e.g., <0.5%). |
| No or weak response to positive control (e.g., E-4031) | 1. Incorrect concentration of the positive control.2. Degradation of the positive control stock solution.3. The cell line is not expressing functional hERG channels. | 1. Verify the dilution calculations and prepare fresh solutions.2. Use a fresh aliquot of the positive control.3. Confirm hERG expression and function with a reliable batch of cells. |
| False positive hERG inhibition | 1. Impurities in the compound sample.2. Non-specific effects of high compound concentrations. | 1. Ensure the purity of the ALB-127158(a) sample is high (>95%).[13]2. Test a wider range of concentrations to establish a clear dose-response relationship. If the effect is only seen at very high concentrations, it may be a non-specific artifact. |
Visualizations
Caption: Experimental workflow for assessing hERG inhibition using patch-clamp electrophysiology.
Caption: Logic diagram for troubleshooting unstable hERG current recordings.
Caption: Simplified MCHR1 signaling pathways and the inhibitory action of ALB-127158(a).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. criver.com [criver.com]
- 10. hERG Assay | PPTX [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving ALB-127158(a) Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the oral bioavailability of the MCHR1 antagonist, ALB-127158(a), in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of ALB-127158(a) after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge for compounds classified as poorly soluble, a common characteristic of new chemical entities. The primary causes can be categorized as follows:
-
Physicochemical Properties:
-
Poor Aqueous Solubility: As a likely lipophilic molecule (a common trait for MCHR1 antagonists), ALB-127158(a) may not dissolve efficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]
-
Chemical Instability: The compound might degrade in the harsh acidic environment of the stomach or be subject to enzymatic degradation within the intestine.[2]
-
-
Biological Barriers:
-
High First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.[2][3] This is a major barrier for many orally administered drugs.
-
Efflux by Transporters: ALB-127158(a) could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from intestinal cells back into the GI lumen, thereby reducing net absorption.[2][4]
-
Poor Permeability: Despite being dissolved, the compound may not efficiently pass through the intestinal epithelium to enter the bloodstream.[5]
-
Q2: What are the essential first steps to troubleshoot and diagnose the cause of poor oral bioavailability for ALB-127158(a)?
A2: A systematic approach is crucial to pinpoint the root cause. We recommend the following workflow:
-
Comprehensive Physicochemical Characterization: Determine the compound's aqueous solubility at different pH levels (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions), its LogP value (lipophilicity), and pKa.
-
In Vitro Permeability and Efflux Assays: Use a Caco-2 cell monolayer assay to assess the apparent permeability coefficient (Papp) and calculate the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.[6]
-
Metabolic Stability Assessment: Incubate ALB-127158(a) with liver microsomes and S9 fractions from the relevant animal species (e.g., rat, mouse) to determine its intrinsic clearance. High clearance suggests susceptibility to first-pass metabolism.
-
Pilot Pharmacokinetic (PK) Study: Conduct a pilot PK study in rats with both intravenous (IV) and oral (PO) administration. This will determine the absolute bioavailability (F%) and provide critical data on clearance (CL) and volume of distribution (Vd). An F% below 10% confirms poor oral bioavailability.[7]
Q3: What formulation strategies can we explore to improve the oral bioavailability of ALB-127158(a) in rodents?
A3: The choice of formulation is critical and depends on the primary barrier identified. Several strategies can significantly enhance exposure:
-
Particle Size Reduction: Increasing the surface area of the drug enhances its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. This high-energy form has greater solubility than the stable crystalline form.[8]
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous GI fluids, facilitating drug dissolution and absorption.[10] Lipid-based systems may also promote lymphatic uptake, partially bypassing first-pass metabolism in the liver.[5][10]
-
-
Complexation:
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Q4: How does the MCHR1 signaling pathway relate to the bioavailability challenges of ALB-127158(a)?
A4: While the signaling pathway of the target does not directly influence the drug's bioavailability, understanding it provides context for why achieving adequate exposure is critical. ALB-127158(a) is an MCHR1 antagonist. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o and Gαq proteins.[11] By blocking the binding of the endogenous ligand MCH, the antagonist aims to inhibit downstream signaling cascades that regulate energy homeostasis and feeding behavior.[11] If bioavailability is too low, the concentration of ALB-127158(a) at the target receptors in the central nervous system will be insufficient to cause a therapeutic effect.
Troubleshooting Guides
Problem 1: High inter-animal variability in pharmacokinetic (PK) data (e.g., Cmax, AUC).
-
Possible Causes & Solutions
| Possible Cause | Troubleshooting Action | Rationale |
| Inconsistent Formulation | If using a suspension, ensure it is homogenous by vortexing or sonicating immediately before dosing each animal. For solutions (like co-solvents or SEDDS), ensure the drug is fully dissolved and stable. | Settling of drug particles in a suspension leads to inaccurate and inconsistent dosing between animals.[2][6] |
| Imprecise Dosing Technique | Refine the oral gavage technique. Use appropriate-sized gavage needles and ensure the full dose is delivered directly to the stomach. Weigh animals just before dosing for precise volume calculation.[6] | Inaccurate administration is a common and preventable source of high variability in preclinical studies. |
| Food Effects | Standardize feeding conditions. Fast animals overnight (12-16 hours) with free access to water to ensure a consistent GI environment at the time of dosing. | The presence or absence of food can significantly alter gastric emptying, GI pH, and drug dissolution, impacting absorption differently between animals.[6][12] |
| Biological Variation | If variability persists after addressing technical issues, consider increasing the number of animals per group (e.g., from n=3 to n=5) to improve statistical power. | Natural physiological differences in metabolism and absorption exist between individual animals.[2] |
Problem 2: Bioavailability remains low even after switching from a simple suspension to a co-solvent system.
-
Possible Causes & Solutions
| Possible Cause | Troubleshooting Action | Rationale |
| Drug Precipitation | A co-solvent system can keep the drug in solution in the dosing vehicle, but the drug may precipitate upon contact with the aqueous environment of the GI tract (a "spring" effect). Move to a more robust formulation like an amorphous solid dispersion (ASD) or a nanosuspension. | These formulations are designed to create and maintain a supersaturated state in the GI tract, which enhances the driving force for absorption across the intestinal wall.[3] |
| High First-Pass Metabolism | If your in vitro metabolism data suggests high intrinsic clearance, the issue may not be solubility but metabolism. Consider a lipid-based formulation like SEDDS to promote lymphatic uptake, which can partially bypass the liver. | The lymphatic system drains into the systemic circulation, avoiding the portal vein which leads directly to the liver. This can increase the fraction of drug that escapes first-pass metabolism.[5][10] |
| Efflux Transporter Activity | If Caco-2 data shows a high efflux ratio, co-administration with a known P-gp inhibitor (e.g., verapamil, for mechanistic studies only) can confirm if efflux is a limiting factor. | If exposure increases significantly in the presence of an inhibitor, it confirms that active efflux is a major barrier to absorption.[2][13] |
Quantitative Data Summary
The following table presents a hypothetical comparison of pharmacokinetic parameters for ALB-127158(a) in rats (n=5 per group, 20 mg/kg oral dose) using different formulation strategies. This illustrates the potential improvements that can be achieved.
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 55 ± 25 | 2.0 | 210 ± 115 | < 2% |
| Co-solvent (40% PEG400) | 150 ± 60 | 1.5 | 650 ± 280 | ~5% |
| Nanosuspension | 480 ± 150 | 1.0 | 2,450 ± 750 | ~20% |
| Amorphous Solid Dispersion | 620 ± 180 | 1.0 | 3,300 ± 990 | ~27% |
| SEDDS | 750 ± 210 | 0.75 | 4,150 ± 1100 | ~34% |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent in which both ALB-127158(a) and the selected polymer (e.g., HPMC-AS, PVP K30, or Soluplus®) are freely soluble (e.g., acetone, methanol, or a dichloromethane/methanol mixture).
-
Dissolution: Prepare a solution by dissolving ALB-127158(a) and the polymer in the chosen solvent at a specific drug-to-polymer weight ratio (e.g., 1:2, 1:4). Stir the mixture with a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low (e.g., 40°C) to prevent thermal degradation of the compound.
-
Drying: Scrape the resulting solid film from the flask and transfer it to a vacuum oven. Dry for 24-48 hours at 40°C to remove any residual solvent.
-
Characterization: Mill the dried ASD into a fine powder. Confirm the amorphous state using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Reconstitution: For dosing, the ASD powder can be suspended in a suitable aqueous vehicle (e.g., 0.5% methylcellulose).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimate the animals for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) prior to dosing but allow free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the ALB-127158(a) formulation via oral gavage at the target dose (e.g., 20 mg/kg). Record the exact time of administration.
-
Intravenous (IV) Group: Administer a solubilized form of ALB-127158(a) (e.g., in a vehicle like 5% DMSO / 40% PEG400 / 55% Saline) via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of ALB-127158(a) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, and F%) using non-compartmental analysis with software like Phoenix WinNonlin.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in ALB-127158(a) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCHR1 antagonist, ALB-127158(a).
Frequently Asked Questions (FAQs)
Q1: What is ALB-127158(a) and what is its primary mechanism of action?
A1: ALB-127158(a) is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1.[4] MCHR1 is a G-protein coupled receptor (GPCR) that, upon activation by MCH, couples to inhibitory G-proteins (Gαi/o) and Gq proteins.[4][5][6] By blocking this interaction, ALB-127158(a) inhibits the downstream signaling cascades, which include a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium.[4][5][6]
Q2: What are the known in vitro and in vivo effects of ALB-127158(a)?
A2: In vitro studies have demonstrated that ALB-127158(a) has a high affinity for the MCHR1 receptor.[1] In vivo studies in diet-induced obese (DIO) mouse models have shown that administration of ALB-127158(a) leads to a significant and sustained decrease in both body weight and food intake.[1] This reduction in body weight is primarily attributed to a decrease in fat content.[1] In high-fat diet-fed rats, ALB-127158(a) has been observed to cause significant weight loss and a reduction in food intake at various doses.[1]
Q3: Why am I observing high variability in my experimental results with ALB-127158(a)?
A3: Variability in results when studying MCHR1 antagonists like ALB-127158(a) can arise from several factors, including:
-
Assay Conditions: Minor variations in reagent concentrations, incubation times, and temperature can significantly impact results.
-
Cell Line Integrity: The health, passage number, and confluency of the MCHR1-expressing cells can affect receptor expression levels and signaling capacity.
-
Compound Solubility: Poor solubility of the antagonist in the assay buffer can lead to an inaccurate effective concentration.
-
Receptor Expression Levels: Low or inconsistent MCHR1 expression in the cellular model can result in a small and variable signal window.
Q4: My in vitro potency for ALB-127158(a) is high, but I am not observing the expected in vivo efficacy. What could be the reason?
A4: Discrepancies between in vitro potency and in vivo efficacy are a known challenge in MCHR1 antagonist development.[7] Potential reasons include:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or low brain penetration, resulting in insufficient receptor occupancy in target tissues.
-
Off-Target Effects: The antagonist might interact with other receptors or channels that could counteract its intended therapeutic effect or cause adverse effects at effective doses.
-
Animal Model Differences: The specific role and regulation of the MCH system can vary between different animal species and strains.
Troubleshooting Guides
Issue 1: Inconsistent results in cAMP functional assays.
-
Problem: High well-to-well or day-to-day variability in cAMP measurements.
-
Possible Causes & Solutions:
-
Cell Health: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Avoid using over-confluent cells.[7]
-
Agonist Concentration: Use a consistent EC80 concentration of MCH for stimulation. The EC80 value should be determined for each new batch of cells.[7]
-
Forskolin (B1673556) Stimulation: The concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to achieve a robust and reproducible signal.[7]
-
Compound Precipitation: Visually inspect for any precipitation of ALB-127158(a) in the assay buffer. If solubility is an issue, consider using a different solvent or a lower concentration.
-
Issue 2: Lack of a clear signal in calcium flux assays.
-
Problem: No significant change in intracellular calcium levels upon MCH stimulation in the presence of the antagonist.
-
Possible Causes & Solutions:
-
Receptor Coupling: Confirm that the MCHR1 in your cell line is functionally coupled to the Gq pathway.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature.
-
Agonist Potency: Verify the activity of your MCH agonist.
-
Antagonist Concentration: Ensure you are using a sufficient concentration of ALB-127158(a) to block the receptor.
-
Quantitative Data Summary
| Compound | Parameter | Value | Species | Assay Type | Reference |
| ALB-127158(a) | Ki | 7 nM | Human | Radioligand Binding | [1] |
Experimental Protocols
MCHR1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]-MCH), and varying concentrations of the unlabeled antagonist (ALB-127158(a)).
-
Incubation: Incubate the plate at a specified temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[8]
MCHR1 cAMP Functional Assay
This assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Plate MCHR1-expressing cells in a suitable multi-well plate and culture overnight.
-
Assay Procedure: Pre-treat the cells with various concentrations of ALB-127158(a).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and a fixed concentration of MCH.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC50 of the antagonist by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.[8]
MCHR1 Calcium Flux Assay
This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.
Methodology:
-
Cell Plating: Seed cells stably expressing MCHR1 into a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Add varying concentrations of ALB-127158(a) to the cells and incubate.
-
Agonist Stimulation and Signal Detection: Add a fixed concentration of MCH (e.g., EC80) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.[8]
Visualizations
Caption: MCHR1 Signaling Pathway and Point of Antagonism by ALB-127158(a).
Caption: A logical workflow for the characterization of ALB-127158(a).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
ALB-127158(a) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ALB-127158(a), a potent and selective MCH1 receptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Stability and Storage Conditions
Proper storage of ALB-127158(a) is critical to prevent degradation and ensure its efficacy in research applications. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Shelf Life |
| Powder (Solid) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Shipping Conditions: ALB-127158(a) is typically shipped at room temperature for continental US deliveries; however, shipping conditions may vary for other locations.[1][2]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter related to the stability and handling of ALB-127158(a).
| Question | Possible Cause | Recommended Solution |
| I am seeing inconsistent or lower than expected activity in my assay. | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions. For solutions, ensure they have been stored at -80°C or -20°C and that the shelf life has not been exceeded. |
| Compound degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can lead to product inactivation. | |
| My compound has precipitated out of solution after thawing. | The solvent may not be suitable for the stored concentration, or the compound has degraded. | Ensure you are using a suitable solvent, such as ethanol (B145695), and consider using ultrasonic treatment to aid dissolution.[1][2] If precipitation persists, it may indicate degradation, and a fresh stock solution should be prepared. |
| How should I handle the compound for short-term use during an experiment? | Leaving the compound at room temperature for extended periods can lead to degradation. | While specific short-term stability data at room temperature is not available, it is best practice to minimize the time the compound spends outside of its recommended storage temperature. Keep solutions on ice during experimental setup and return them to the appropriate storage temperature as soon as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of ALB-127158(a)?
A1: Ethanol is a recommended solvent for preparing stock solutions of ALB-127158(a). It is soluble in ethanol up to 2 mg/mL (4.95 mM), and ultrasonic treatment may be needed to fully dissolve the compound.[1][2]
Q2: How should I store the stock solution to maintain its stability?
A2: Once prepared, it is crucial to aliquot the stock solution into single-use vials and store them at -80°C for up to 2 years or -20°C for up to 1 year. This practice prevents product inactivation resulting from repeated freeze-thaw cycles.[1]
Q3: Can I store the powdered form of ALB-127158(a) at room temperature?
A3: No, long-term storage at room temperature is not recommended. For optimal stability, the powdered compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q4: How many freeze-thaw cycles can a solution of ALB-127158(a) withstand?
A4: While specific data on the number of tolerated freeze-thaw cycles is not available, it is strongly recommended to avoid them altogether by preparing single-use aliquots. Each freeze-thaw cycle increases the risk of compound degradation and loss of activity.
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Weighing: Accurately weigh the desired amount of ALB-127158(a) powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of ethanol to achieve the desired concentration. For example, to prepare a 1 mM solution, add 2.4726 mL of ethanol to 1 mg of ALB-127158(a).
-
Dissolution: Vortex the solution to mix. If necessary, use an ultrasonic bath to ensure complete dissolution of the compound.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C or -20°C according to the recommended guidelines.
Proposed Protocol for In-House Stability Assessment
For researchers who need to assess the stability of ALB-127158(a) under specific experimental conditions not covered by the general guidelines, the following protocol can be adapted.
-
Prepare a fresh stock solution of ALB-127158(a) in a suitable solvent (e.g., ethanol) at a known concentration.
-
Divide the stock solution into several aliquots.
-
Establish a baseline: Immediately analyze one aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This will serve as your time-zero control.
-
Expose aliquots to different conditions:
-
Freeze-Thaw Stability: Subject aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze cycle can consist of at least 12 hours at -20°C or -80°C, and a thaw cycle can be bringing the sample to room temperature until completely thawed.
-
Short-Term Temperature Stability: Store aliquots at various temperatures relevant to your experimental workflow (e.g., room temperature, 4°C) for different durations (e.g., 2, 4, 8, 24 hours).
-
-
Analyze the samples: After the desired exposure time or number of cycles, analyze the aliquots using the same analytical method as the baseline.
-
Compare the results: Calculate the percentage of ALB-127158(a) remaining compared to the time-zero control. A significant decrease in concentration or the appearance of degradation peaks would indicate instability under those conditions.
Visualized Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing ALB-127158(a) to maintain its stability and integrity.
Caption: Recommended workflow for handling and storing ALB-127158(a).
References
Technical Support Center: ALB-127158(a) Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and resolve artifacts in cell-based assays involving ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALB-127158(a)?
A1: ALB-127158(a) is a potent and selective competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR).[1] It has a high affinity for the MCHR1, with a reported binding affinity of 7 nM.[1] By binding to MCHR1, ALB-127158(a) blocks the downstream signaling initiated by the endogenous ligand, melanin-concentrating hormone (MCH).
Q2: Which signaling pathways are modulated by ALB-127158(a)?
A2: MCHR1 is known to couple to multiple G-protein signaling pathways, primarily through Gαi and Gαq proteins. Therefore, ALB-127158(a) is expected to inhibit:
-
Gαi-mediated signaling: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq-mediated signaling: This pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium ([Ca2+]).
Q3: What are the most common cell-based assays to assess the activity of ALB-127158(a)?
A3: The most common cell-based assays for characterizing MCHR1 antagonists like ALB-127158(a) are functional assays that measure the modulation of the key signaling pathways. These include:
-
cAMP Assays: To measure the ability of ALB-127158(a) to block the MCH-induced decrease in cAMP levels.
-
Calcium Flux Assays: To determine the potency of ALB-127158(a) in preventing the MCH-induced increase in intracellular calcium.
-
Radioligand Binding Assays: To determine the binding affinity and selectivity of ALB-127158(a) for the MCHR1.
Q4: Which cell lines are suitable for ALB-127158(a) cell-based assays?
A4: Commonly used cell lines for MCHR1 research include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. These cells are typically engineered to stably or transiently express the human MCHR1. It is crucial to use a cell line with a high level of functional MCHR1 expression to ensure a robust assay window.
MCHR1 Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by MCH binding to MCHR1, which are subsequently inhibited by ALB-127158(a).
Caption: MCHR1 signaling pathways inhibited by ALB-127158(a).
Quantitative Data for ALB-127158(a)
While specific IC50 values for ALB-127158(a) in functional assays such as cAMP and calcium flux are not publicly available, its high potency is well-established. The following table summarizes the known affinity of ALB-127158(a).
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human MCHR1 | 7 nM | Radioligand Binding Assay |
Note: Researchers should determine the IC50 values for ALB-127158(a) under their specific experimental conditions.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
| Probable Cause | Recommended Solution |
| Constitutive Receptor Activity: High expression levels of MCHR1 in the host cell line can lead to ligand-independent signaling. | - Use a cell line with a lower, but still detectable, level of MCHR1 expression.- If possible, treat cells with an inverse agonist to reduce basal activity before starting the experiment. |
| Non-specific Binding of Detection Reagents: Antibodies or other detection reagents may bind non-specifically to the plate or cellular components. | - Increase the number of wash steps after reagent incubation.- Include a blocking step (e.g., with BSA or non-fat milk) in your protocol.- Titrate the concentration of your detection reagents to find the optimal signal-to-noise ratio. |
| Cellular Autofluorescence: Cells can naturally fluoresce, which can interfere with fluorescence-based assays. | - Use a plate reader with the capability to perform bottom reads to minimize interference from the cell culture medium.- If possible, use red-shifted fluorescent dyes, as cellular autofluorescence is more prominent in the green-yellow spectrum. |
Issue 2: Poor or No Response to ALB-127158(a)
| Probable Cause | Recommended Solution |
| Low Receptor Expression: The cell line may not express sufficient levels of functional MCHR1. | - Confirm MCHR1 expression using a validated method (e.g., qPCR or western blot).- Use a cell line known to have robust MCHR1 expression. |
| Suboptimal Agonist Concentration: The concentration of MCH used to stimulate the cells may be too high or too low. | - Perform a dose-response curve for MCH to determine the EC50 and EC80 values in your specific assay.- For antagonist assays, use an MCH concentration at or near the EC80 to ensure a robust signal that can be effectively inhibited. |
| ALB-127158(a) Solubility Issues: The compound may not be fully dissolved in the assay buffer. | - Prepare a concentrated stock solution of ALB-127158(a) in a suitable organic solvent (e.g., DMSO) before diluting it in the aqueous assay buffer.- Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells. |
| Incorrect G-protein Coupling for the Chosen Assay: The cell line may not couple MCHR1 to the signaling pathway being measured. | - Be aware that the extent of Gαi versus Gαq coupling can be cell-line dependent. If a calcium flux assay (Gαq-mediated) shows no response, consider using a cAMP assay (Gαi-mediated), and vice-versa. |
Issue 3: High Well-to-Well Variability
| Probable Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to significant variations in the signal. | - Ensure cells are thoroughly resuspended before plating.- Use a calibrated multichannel pipette or an automated cell dispenser for plating.- Avoid "edge effects" by not using the outermost wells of the plate or by filling them with a buffer. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant errors. | - Regularly calibrate all pipettes.- Use reverse pipetting for viscous solutions.- Ensure consistent timing of reagent additions, especially for kinetic assays. |
| Temperature Gradients: Uneven temperature across the assay plate can affect cellular responses and enzyme kinetics. | - Allow plates to equilibrate to the appropriate temperature before adding reagents.- Use a temperature-controlled incubator and plate reader. |
Experimental Protocols
The following are general protocols for common cell-based assays used to characterize MCHR1 antagonists. These should be optimized for your specific cell line and experimental conditions.
cAMP Assay (Gαi Pathway)
This assay measures the ability of ALB-127158(a) to block the MCH-induced inhibition of adenylyl cyclase.
Caption: Experimental workflow for a cAMP assay.
Methodology:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing MCHR1 into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of ALB-127158(a) in a suitable assay buffer.
-
Antagonist Addition: Add the diluted ALB-127158(a) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing MCH (at its EC80 concentration) and a stimulator of adenylyl cyclase, such as forskolin, to the wells.
-
Incubation: Incubate the plate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 30-60 minutes).
-
Detection: Lyse the cells and add the cAMP detection reagents (e.g., for a TR-FRET or luminescence-based assay).
-
Signal Reading: Read the plate on a compatible plate reader. The signal will be inversely proportional to the level of MCHR1 activation.
Calcium Flux Assay (Gαq Pathway)
This assay measures the ability of ALB-127158(a) to block the MCH-induced release of intracellular calcium.
Caption: Experimental workflow for a calcium flux assay.
Methodology:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing MCHR1 into a 96- or 384-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of ALB-127158(a) in a suitable assay buffer.
-
Antagonist Addition and Pre-incubation: Add the diluted ALB-127158(a) to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Signal Reading and Agonist Injection: Place the plate in a kinetic plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence for a few seconds, then inject a solution of MCH (at its EC80 concentration) into the wells while continuing to read the fluorescence for 1-2 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.
References
Technical Support Center: Assessing CNS Exposure of ALB-127158(a)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the central nervous system (CNS) exposure of the melanin-concentrating hormone 1 (MCH₁) receptor antagonist, ALB-127158(a). The content is structured in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ALB-127158(a) and why is its CNS exposure a critical factor?
A1: ALB-127158(a) is a potent and selective antagonist of the MCH₁ receptor, which was investigated as a potential treatment for obesity.[1][2] The therapeutic rationale relies on the central mechanism of action, as MCH₁ receptors are expressed in brain regions that regulate energy homeostasis and body weight.[3][4] Therefore, for ALB-127158(a) to be effective, it must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target in the CNS.[5][6]
Q2: What is the clinical status of ALB-127158(a) and how does it relate to its CNS exposure?
A2: The clinical development of ALB-127158(a) for obesity was discontinued.[7][8] Phase I clinical trials revealed that the compound was safe and well-tolerated, but it showed limited efficacy.[3][5] Subsequent investigations of cerebrospinal fluid (CSF) concentrations in healthy male subjects indicated that ALB-127158(a) had lower than expected brain exposure.[5][9] This insufficient CNS penetration was a key factor in the decision to halt its development for CNS-related indications.[4][5]
Q3: My compound has a similar profile to ALB-127158(a) and is showing poor CNS exposure. What are the potential reasons?
A3: Several factors can limit a small molecule's ability to penetrate the CNS:
-
Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the brain back into the bloodstream.[10]
-
Low Passive Permeability: The physicochemical properties of the compound, such as high molecular weight, low lipophilicity, or a large number of hydrogen bonds, can hinder its ability to passively diffuse across the lipid membranes of the BBB.[6][11]
-
High Plasma Protein Binding: A high fraction of the compound may be bound to plasma proteins, leaving only a small unbound fraction available to cross the BBB.
Q4: How can I determine if my compound is a substrate for efflux transporters like P-gp?
A4: An in vitro permeability assay using cell lines that overexpress specific transporters is the standard method. The Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used model to assess P-gp substrate liability.[12][13] By comparing the permeability of your compound in the apical-to-basolateral (A-B) direction to the basolateral-to-apical (B-A) direction, you can calculate an efflux ratio (ER). An ER value greater than or equal to 2 typically indicates that the compound is subject to active efflux.[12]
Key Parameters for Assessing CNS Exposure
To quantitatively assess the CNS penetration of a compound, several key parameters are measured. The following table provides an overview of these parameters and illustrative data for a hypothetical compound with poor CNS exposure, similar to the profile of ALB-127158(a).
| Parameter | Description | Illustrative Poor-Penetrant Compound Data | Desired Range for CNS-Active Drugs |
| Papp (A-B) (x 10⁻⁶ cm/s) | Apparent permeability coefficient from an in vitro BBB model (e.g., MDCK-MDR1). Measures the rate of transport from the "blood" side to the "brain" side. | 0.5 | > 3.0 |
| Efflux Ratio (ER) | The ratio of basolateral-to-apical permeability to apical-to-basolateral permeability (Papp (B-A) / Papp (A-B)). An ER ≥ 2 suggests active efflux. | 15 | < 2 |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to that in the plasma at a steady state. | 0.1 | > 1 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. This is the most accurate measure of CNS penetration. | 0.02 | ~ 1 (for passive diffusion) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental data for ALB-127158(a).
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells
This protocol is designed to determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.
Materials:
-
MDCK-MDR1 cells
-
Transwell™ inserts (1 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Test compound and positive/negative control compounds (e.g., Prazosin for P-gp substrate, Metoprolol for high permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell™ inserts at a density of 60,000 cells/cm² and culture for 4-5 days to form a confluent monolayer.[14]
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transport of a low-permeability marker, such as Lucifer Yellow. Transport should be less than 2%.[14]
-
Assay Initiation (A-B Direction):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS containing the test compound to the apical (donor) compartment.
-
Add fresh HBSS without the test compound to the basolateral (receiver) compartment.
-
-
Assay Initiation (B-A Direction):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS containing the test compound to the basolateral (donor) compartment.
-
Add fresh HBSS without the test compound to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 60 minutes.
-
Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the Papp value for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo CNS Exposure Assessment in Rodents
This protocol outlines the steps to determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) in mice or rats.
Materials:
-
Test compound (ALB-127158(a) or analog)
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Dosing vehicle
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
Rapid Equilibrium Dialysis (RED) device for protein binding assessment
-
LC-MS/MS for sample analysis
Procedure:
-
Compound Administration: Administer the test compound to the rodents at a predetermined dose and route (e.g., oral gavage, intravenous).
-
Sample Collection: At various time points post-administration, anesthetize the animals and collect blood via cardiac puncture. Immediately perfuse the brain with saline to remove residual blood, then excise and collect the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain Homogenate: Weigh the brain and homogenize it in a suitable buffer (e.g., PBS) to create a 1:3 (w/v) homogenate.[14]
-
-
Concentration Analysis: Determine the total concentration of the test compound in plasma and brain homogenate samples using LC-MS/MS.
-
Protein Binding Assessment:
-
Determine the fraction of unbound compound in plasma (fu,plasma) and brain homogenate (fu,brain) using a method like rapid equilibrium dialysis.
-
-
Calculation:
-
Kp: Calculate the brain-to-plasma ratio: Kp = C_total,brain / C_total,plasma
-
Kp,uu: Calculate the unbound brain-to-plasma ratio: Kp,uu = (C_total,brain * fu,brain) / (C_total,plasma * fu,plasma)
-
Visualized Workflows and Signaling Pathways
Caption: Workflow for assessing CNS exposure.
Caption: Troubleshooting logic for poor CNS exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALB-127158(a) | Bioproducts Magazine [bioprodmag.com]
- 3. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. mdpi.com [mdpi.com]
- 11. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
ALB-127158(a) interaction with other compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALB-127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).
Frequently Asked Questions (FAQs)
Q1: What is ALB-127158(a) and what is its primary mechanism of action?
A1: ALB-127158(a) is a potent and selective small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a role in regulating energy homeostasis, appetite, and other physiological processes. ALB-127158(a) exerts its effects by binding to MCHR1 and preventing the endogenous ligand, melanin-concentrating hormone (MCH), from activating the receptor and its downstream signaling pathways.
Q2: What are the potential therapeutic applications of ALB-127158(a)?
A2: ALB-127158(a) was primarily investigated as a potential treatment for obesity. By blocking the orexigenic (appetite-stimulating) effects of MCH, MCHR1 antagonists like ALB-127158(a) were developed with the aim of reducing food intake and promoting weight loss.
Q3: What is the selectivity profile of ALB-127158(a)?
A3: ALB-127158(a) has been reported to be a selective MCHR1 antagonist with high affinity for the MCHR1 receptor. It has shown good selectivity over a range of other GPCRs, ion channels, and transporters.[1]
Q4: What is the known pharmacokinetic profile of ALB-127158(a)?
A4: Following oral administration, ALB-127158(a) is rapidly absorbed, with the time to reach maximum plasma concentration (t-max) being between 1 and 3 hours in lean and overweight/obese subjects.[1] The mean half-life (t1/2) after a single dose is approximately 18 to 21 hours.[1] Steady-state plasma concentrations are typically reached within 6 to 8 days of repeated dosing.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with ALB-127158(a).
In Vitro Assay Troubleshooting
Issue 1: Inconsistent or lack of antagonist activity in cell-based assays.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Troubleshooting Tip: Ensure that the cells expressing MCHR1 are healthy and in a logarithmic growth phase. Passage the cells regularly and avoid over-confluency, which can alter receptor expression and signaling.
-
-
Possible Cause 2: Incorrect Assay Buffer Composition.
-
Troubleshooting Tip: The composition of the assay buffer can significantly impact ligand binding and receptor function. Ensure the buffer has the correct pH, ionic strength, and contains necessary components like divalent cations.
-
-
Possible Cause 3: Low Receptor Expression Levels.
-
Troubleshooting Tip: Verify the expression level of MCHR1 in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher receptor density or generating a new stable cell line.
-
-
Possible Cause 4: Agonist Concentration Too High.
-
Troubleshooting Tip: When performing antagonist assays, use an agonist (MCH) concentration that elicits a submaximal response (e.g., EC80). An excessively high agonist concentration can make it difficult to observe competitive antagonism.
-
Issue 2: High background signal or assay interference.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Tip: ALB-127158(a) may have limited solubility in aqueous solutions. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells. Visually inspect for any signs of precipitation.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting Tip: To assess non-specific binding, include a control with a high concentration of an unlabeled MCHR1 ligand. This will help differentiate between specific binding to the receptor and binding to other components of the assay system.
-
Drug Interaction and Off-Target Effects Troubleshooting
Issue 3: Unexpected potentiation or inhibition of other compounds in co-incubation studies.
-
Possible Cause 1: Interaction with Cytochrome P450 (CYP) Enzymes.
-
Background: Some MCHR1 antagonists have been shown to induce or inhibit CYP enzymes. For example, the MCHR1 antagonist NGD-4715 was found to induce CYP3A4, a key enzyme in drug metabolism.[2] This can lead to altered metabolism of co-administered compounds that are substrates of CYP3A4.
-
Troubleshooting Tip: If you observe unexpected interactions, consider the possibility of CYP-mediated effects. It is advisable to perform in vitro CYP inhibition and induction assays with ALB-127158(a) to understand its potential for drug-drug interactions.
-
Issue 4: Unexplained cellular toxicity or off-target effects.
-
Possible Cause 1: hERG Channel Inhibition.
-
Background: A known liability for some classes of MCHR1 antagonists is off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.
-
Troubleshooting Tip: If you observe unexpected cytotoxicity, especially in cardiac cell lines, it is crucial to assess the potential for hERG channel inhibition. This can be evaluated using specific in vitro assays, such as patch-clamp electrophysiology.
-
Data Presentation
Table 1: In Vitro and In Vivo Activity of ALB-127158(a)
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human MCHR1 | 7 nM | [1] |
| In Vivo Efficacy | Diet-induced obese mice | Significant decrease in body weight and food intake at 5-15 mg/kg, twice daily | [1] |
| In Vivo Efficacy | High-fat diet fed rats | Significant weight loss and food reduction at doses as low as 1.25 mg/kg, orally | [1] |
Experimental Protocols
Protocol 1: In Vitro MCHR1 Antagonist Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the antagonist activity of ALB-127158(a) by measuring its ability to inhibit MCH-induced calcium mobilization in cells expressing MCHR1.
Materials:
-
HEK293 cells stably expressing human MCHR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Melanin-concentrating hormone (MCH)
-
ALB-127158(a)
-
384-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the MCHR1-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of ALB-127158(a) in assay buffer at 4x the final desired concentrations. Also, prepare a 4x solution of MCH at its EC80 concentration in assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the ALB-127158(a) dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in the FLIPR instrument.
-
Initiate the reading and add the MCH solution to all wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis: Determine the IC50 value of ALB-127158(a) by plotting the inhibition of the MCH-induced calcium response against the concentration of the antagonist.
Visualizations
MCHR1 Signaling Pathway
Experimental Workflow for In Vitro Synergy Study
References
Navigating In Vivo Studies with ALB-127158(a): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the refinement of in vivo study designs involving the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, ALB-127158(a). Directly addressing potential challenges, this resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate successful and informative preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALB-127158(a)?
A1: ALB-127158(a) is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. By binding to MCHR1, ALB-127158(a) blocks the downstream signaling initiated by the endogenous ligand, melanin-concentrating hormone (MCH). This inhibition modulates neuronal circuits involved in the regulation of appetite, energy homeostasis, and potentially other physiological processes.
Q2: What were the key findings from the clinical development of ALB-127158(a) for obesity?
A2: While preclinical studies in rodents showed that ALB-127158(a) could produce significant weight loss, its development for obesity was discontinued.[1] Phase I clinical trials revealed that the compound had limited exposure in the central nervous system (CNS) at the doses tested.[1] Although safe and well-tolerated, the effects on appetite were only observed at doses higher than predicted from preclinical models.[1]
Q3: Is there an alternative therapeutic potential for ALB-127158(a)?
A3: Due to its peripherally-selective distribution, it has been suggested that ALB-127158(a) could be investigated for conditions such as inflammatory bowel disease (IBD), where MCHR1 receptors on intestinal epithelial cells may play a role in inflammatory responses.[1]
Q4: Why is there a discrepancy between preclinical efficacy in rodents and clinical findings in humans for some MCHR1 antagonists?
A4: A significant challenge in the development of MCHR1 antagonists is the translation of efficacy from rodent models to humans. This can be attributed to several factors, including differences in pharmacokinetics, such as oral bioavailability and metabolism, and particularly, the ability of the compound to cross the blood-brain barrier and achieve sufficient receptor occupancy in the CNS.[2]
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues that may be encountered during in vivo experiments with ALB-127158(a) and other MCHR1 antagonists.
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No effect on food intake or body weight) | - Insufficient CNS Exposure: The compound may not be reaching the target receptors in the brain in adequate concentrations. - Inadequate Dose: The selected dose may be too low to elicit a pharmacological response. - Poor Bioavailability: The compound may have low oral absorption or rapid metabolism. | - Conduct a pharmacokinetic (PK) study to measure plasma and, crucially, brain concentrations of ALB-127158(a). - Perform a dose-response study with escalating doses to determine the optimal dose. - Analyze the formulation and route of administration to ensure optimal delivery. |
| High Variability in Results | - Inconsistent Dosing Technique: Inaccurate oral gavage or other administration methods can lead to variable exposure. - Animal Stress: Handling and experimental procedures can induce stress, affecting feeding behavior. - Circadian Rhythm Effects: MCH is involved in sleep-wake cycles; dosing at inconsistent times can introduce variability. | - Ensure all personnel are properly trained in consistent and accurate dosing techniques. - Acclimate animals to handling and the experimental environment before the study begins. - Standardize the time of day for dosing, ideally before the animals' active (dark) cycle. |
| Adverse Events or Off-Target Effects | - Exaggerated Pharmacodynamics: The observed effect may be a direct result of potent MCHR1 blockade. - Off-Target Binding: The compound may be interacting with other receptors or channels. A known issue for some MCHR1 antagonists is affinity for the hERG channel, which can lead to cardiotoxicity.[3] | - Reduce the dose to see if the adverse effect is dose-dependent. - Conduct a comprehensive selectivity panel to screen for off-target activities. |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the plasma and brain concentrations of ALB-127158(a) over time following a single dose.
Methodology:
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Groups: Assign animals to different time-point groups (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Dosing: Administer a single oral dose of ALB-127158(a) (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Sample Collection: At each designated time point, collect blood via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the brain with saline and harvest the whole brain.
-
Sample Processing: Centrifuge the blood to separate plasma. Store plasma and brain samples at -80°C until analysis.
-
Analysis: Extract ALB-127158(a) from plasma and brain homogenates and quantify using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Protocol 2: Diet-Induced Obesity (DIO) Efficacy Study
Objective: To evaluate the effect of chronic administration of ALB-127158(a) on body weight, food intake, and metabolic parameters in a model of obesity.
Methodology:
-
Animals and Diet: Use male C57BL/6 mice. Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Groups: Randomize obese mice into vehicle and treatment groups (e.g., 3, 10, 30 mg/kg of ALB-127158(a)).
-
Dosing: Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 14-28 days).
-
Measurements:
-
Body Weight: Record daily or several times per week.
-
Food Intake: Measure daily.
-
Metabolic Parameters: At the end of the study, collect terminal blood samples to measure glucose, insulin, and lipid levels.
-
-
Data Analysis: Analyze changes in body weight, cumulative food intake, and metabolic parameters between the treatment and vehicle groups.
Signaling Pathways and Workflows
Caption: MCHR1 signaling pathway and the inhibitory action of ALB-127158(a).
Caption: A logical workflow for an in vivo efficacy study with troubleshooting steps.
References
Validation & Comparative
A Comparative Guide to ALB-127158(a) and Other MCHR1 Antagonists for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
The melanin-concentrating hormone receptor 1 (MCHR1) has been a significant focus in the pursuit of anti-obesity therapeutics. Antagonism of this G protein-coupled receptor, predominantly expressed in the brain, has been shown to reduce food intake and increase energy expenditure in preclinical models. This guide provides a comprehensive comparison of ALB-127158(a), a potent MCHR1 antagonist, with other notable antagonists that have been evaluated in preclinical and clinical studies. The information is compiled from publicly available experimental data to aid researchers in selecting the most suitable compounds for their studies.
MCHR1 Signaling Pathway
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), initiates downstream signaling through coupling to Gαi and Gαq proteins. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gαq pathway stimulates phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). MCHR1 antagonists competitively block the binding of MCH, thereby inhibiting these signaling cascades.
Figure 1: MCHR1 Signaling Pathway
In Vitro Performance Comparison
The following table summarizes the in vitro binding affinities (Ki) and functional antagonist potencies (IC50) of ALB-127158(a) and other selected MCHR1 antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, radioligands, and assay formats may vary between studies.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| ALB-127158(a) | MCHR1 | Radioligand Binding | Human | 7 | - | [1] |
| AMG-076 | MCHR1 | [¹²⁵I]-MCH Displacement | Human | 0.6 ± 0.10 | - | [2] |
| MCHR1 | Ca²⁺ Mobilization | Human | - | 1.2 ± 0.26 | [2] | |
| GW-803430 | MCHR1 | Radioligand Binding | Human | 3.8 | - | [3] |
| MCHR1 | Ca²⁺ Influx | - | - | ~13 | [4] | |
| SNAP-7941 | MCHR1 | [³H]SNAP-7941 Displacement | Human | 15 | - | [5][6] |
| MCHR1 | [³H]phosphoinositide accumulation | Human | 0.57 (Kb) | - | [6] | |
| T-226296 | MCHR1 | Radioligand Binding | Human | 5.5 | - | [3] |
| MCHR1 | Radioligand Binding | Rat | 8.6 | - | [3] | |
| MCHR1 | Ca²⁺ & cAMP assays | - | - | ~100-160 | [3] | |
| NGD-4715 | MCHR1 | Radioligand Binding | - | - | - | [7][8] |
| BMS-819881 (Active metabolite of BMS-830216) | MCHR1 | Radioligand Binding | Rat | 7 | - | [9] |
| MCHR1 | Radioligand Binding | Human | 10 | - | [10][11] |
In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
The anti-obesity effects of MCHR1 antagonists have been primarily evaluated in diet-induced obese (DIO) rodent models. The following table summarizes the key findings from these in vivo studies. Variations in animal models, diet composition, and treatment duration should be considered when comparing the outcomes.
| Compound | Animal Model | Dose and Administration | Key Findings | Reference |
| ALB-127158(a) | Mouse (DIO) | 5-15 mg/kg, b.i.d. | Significant sustained decrease in body weight and food intake; reduction in fat mass. | [1] |
| Rat (HFD) | 1.25-10 mg/kg, p.o. | Significant weight loss and food reduction; maximal weight loss of ~10% at 10 mg/kg. | [1] | |
| AMG-076 | Mouse (DIO) | 3, 10, 100 mg/kg/day in diet | Dose-related reduction in weight gain, associated with decreased food intake and increased energy expenditure. | [2][12] |
| GW-803430 | Mouse (DIO) | 0.3, 3, 15 mg/kg, p.o., daily | Dose-dependent reduction in food intake, body weight, and body fat. | [4] |
| Rat (DIO) | 1, 3 mg/kg, p.o., 14 days | Robust decrease in food intake and body weight. | [13] | |
| SNAP-7941 | Rat (DIO) | 10 mg/kg, i.p., b.i.d., 7 days | Reduced weight gain compared to vehicle-treated rats. | [14] |
| T-226296 | Rat | 30 mg/kg, p.o. | Suppressed MCH-stimulated food intake. | [3] |
| NGD-4715 | - | - | Discontinued (B1498344) after Phase I trials due to induction of CYP3A4. | [14][15] |
| BMS-830216 | Obese Subjects | 28-day Phase I study | Safe and well-tolerated, but no significant weight loss observed. | [11][15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MCHR1 antagonists. Below are representative protocols for key in vitro and in vivo assays.
MCHR1 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the MCHR1 receptor.
Figure 2: Radioligand Binding Assay Workflow
Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).[16] Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation.[4][16] Wash the pellet and resuspend in a suitable assay buffer.[16]
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled test compound.[16][17]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).[4][16]
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[16][17]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[17]
-
Quantify the radioactivity retained on the filters using a scintillation counter.[16]
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[17]
MCHR1 Functional Assays
Calcium Mobilization Assay: This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gq pathway.
Assay Procedure:
-
Plate MCHR1-expressing cells in a 96- or 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Pre-incubate the cells with varying concentrations of the MCHR1 antagonist.[3]
-
Stimulate the cells with a fixed concentration of MCH (e.g., EC80).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.[15]
Data Analysis: Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.[13]
cAMP Functional Assay: This assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase, which is mediated by the Gi pathway.
Assay Procedure:
-
Plate MCHR1-expressing cells in a suitable multi-well plate.
-
Pre-treat cells with the MCHR1 antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor and a fixed concentration of MCH.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.
Data Analysis: Determine the IC50 of the antagonist by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.[13]
In Vivo Diet-Induced Obesity (DIO) Model
This model is used to evaluate the efficacy of MCHR1 antagonists in a physiologically relevant context of obesity.[13]
Figure 3: Diet-Induced Obesity Model Workflow
Animal Model: Male C57BL/6 mice are commonly used.[5]
Obesity Induction: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity.[3][13] A control group should be fed a standard chow diet.
Compound Administration: Administer the MCHR1 antagonist or vehicle daily via oral gavage or by admixing it in the diet.[5]
Monitoring and Endpoints:
-
Regularly monitor body weight and food intake.[5]
-
At the end of the study, assess body composition (fat and lean mass) using techniques like DEXA.
-
Perform glucose and insulin tolerance tests to evaluate metabolic health.[5]
-
Measure energy expenditure using indirect calorimetry.[12]
Conclusion
ALB-127158(a) demonstrates potent MCHR1 antagonism with efficacy in preclinical models of obesity, comparable to other well-characterized antagonists such as AMG-076 and GW-803430. While many MCHR1 antagonists have shown promise in reducing body weight and improving metabolic parameters in animal models, the translation to clinical success has been challenging. Several compounds, including NGD-4715 and BMS-830216, were discontinued after Phase I clinical trials for reasons such as undesirable pharmacokinetic properties or lack of efficacy. The comprehensive preclinical data presented in this guide provides a basis for the rational selection of MCHR1 antagonists for further investigation into their therapeutic potential for obesity and related metabolic disorders. Researchers should carefully consider the specific pharmacological profile and the details of the experimental methodologies when interpreting and comparing data across different compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The Discovery of the MCH-1 Receptor Antagonist NGD-4715 for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 8. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW 803430 | Melanin-concentrating Hormone Receptors | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
A Head-to-Head Comparison of MCHR1 Antagonists: ALB-127158(a) vs. AZD1979 in Obesity Research
For researchers and drug development professionals, this guide provides a comprehensive comparison of two notable melanin-concentrating hormone receptor 1 (MCHR1) antagonists, ALB-127158(a) and AZD1979. This document synthesizes preclinical data to offer an objective assessment of their efficacy as potential therapeutic agents for obesity.
Both ALB-127158(a) and AZD1979 are potent and selective antagonists of the MCHR1, a G-protein coupled receptor primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis.[1][2] Antagonism of MCHR1 is a promising strategy for the treatment of obesity by modulating food intake and energy expenditure.[2] This guide details their mechanism of action, summarizes key quantitative data from preclinical studies, provides insights into experimental methodologies, and visualizes the core signaling pathway and experimental workflows.
Mechanism of Action: Targeting the MCHR1 Pathway
Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, activates downstream signaling pathways that promote food intake and weight gain. Both ALB-127158(a) and AZD1979 act as competitive antagonists at the MCHR1, blocking the binding of MCH and thereby inhibiting these orexigenic signals. The specificity of these antagonists to MCHR1 has been demonstrated in preclinical studies, where the effects on food intake and body weight were absent in MCHR1 knockout mice.
The binding of MCH to its receptor can initiate signaling through multiple G-protein pathways, primarily Gαi and Gαq. The antagonism of these pathways by compounds like ALB-127158(a) and AZD1979 forms the basis of their therapeutic potential in reducing body weight.
Figure 1. MCHR1 Signaling Pathway Antagonized by ALB-127158(a) and AZD1979.
Quantitative Data Summary
The following tables summarize the key quantitative data for ALB-127158(a) and AZD1979 from various preclinical studies. It is important to note that the in vivo data were not generated in head-to-head comparative studies, and thus experimental conditions may have varied.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | Assay Type | Binding Affinity (Kᵢ/IC₅₀, nM) |
| ALB-127158(a) | MCHR1 | Human | Radioligand Binding | 7 (Kᵢ) |
| AZD1979 | MCHR1 | Human | Radioligand Binding | ~12 (IC₅₀) |
Table 2: In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Animal Model | Dose Range | Administration Route | Key Findings |
| ALB-127158(a) | Mouse (DIO) | 5 - 15 mg/kg (bid) | Oral (p.o.) | Significant sustained decrease in body weight and food intake. Weight reduction predominantly due to a decrease in fat content.[1] |
| Rat (High-Fat Diet) | ≥ 1.25 mg/kg (p.o.) | Oral (p.o.) | Significant weight loss and food reduction. Maximal weight loss of about 10% observed at 10 mg/kg.[1] | |
| AZD1979 | Mouse (DIO) | 20, 40, 60 µmol/kg (bid) | Oral (p.o.) | Dose-dependent reduction in body weight.[3][4] Initial weight loss driven by decreased food intake, with a later component of preserved energy expenditure.[3][5] Effects are MCHR1-specific.[3] |
| Dog | Not specified | Oral (p.o.) | Dose-dependently reduced body weight.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for in vivo efficacy studies in a diet-induced obesity mouse model, based on the available literature for these MCHR1 antagonists.
Diet-Induced Obesity (DIO) Mouse Model Protocol (General)
This protocol outlines the general procedure for inducing obesity in mice to test the efficacy of MCHR1 antagonists.
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[6]
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (HFD), typically providing 45-60% of its calories from fat (e.g., Research Diets D12492), for a minimum of 10-12 weeks to establish an obese phenotype.[6] A control group receives a standard chow diet.
-
Acclimatization: Before the study begins, mice are acclimated to the housing conditions and handling procedures, including sham dosing with the vehicle.[6]
-
Compound Administration: The test compound (ALB-127158(a) or AZD1979) is formulated in a suitable vehicle, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water.[6] The compound is typically administered orally (p.o.) via gavage.
-
Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly).
-
Outcome Measures: Primary endpoints include changes in body weight and food consumption. Secondary endpoints can include changes in body composition (fat vs. lean mass), and metabolic parameters such as plasma glucose, insulin, and lipids, which can be assessed through an oral glucose tolerance test (OGTT).[6]
Figure 2. General Experimental Workflow for In Vivo DIO Studies.
Specific Protocol for AZD1979 in DIO Mice
The following provides more specific details for an in vivo study with AZD1979, based on published research.[6]
-
Animal Strain: Male C57BL/6J mice.[6]
-
Diet: High-fat diet (60% kcal from fat, e.g., D12492) for up to 25 weeks.[6]
-
Compound Formulation: AZD1979 suspended in 0.5% HPMC and 0.1% Tween 80 in water.[6]
-
Dosing: 20, 40, and 60 µmol/kg administered orally, twice daily, for 21 days.[6]
-
Primary Outcome Measures: Daily body weight and food intake.[6]
-
Secondary Outcome Measures: Oral Glucose Tolerance Test (OGTT) performed at the end of the study.[6] An ex vivo brain receptor occupancy assay can also be conducted to confirm target engagement.[6]
While a similarly detailed, publicly available protocol for a specific ALB-127158(a) in vivo study was not identified, the general DIO protocol described above provides a framework for how such studies are typically conducted. Preclinical studies have confirmed that ALB-127158(a) produces significant weight loss in rodents under such conditions.[3]
Conclusion
Both ALB-127158(a) and AZD1979 are potent MCHR1 antagonists with demonstrated efficacy in preclinical models of obesity. In vitro data suggests that ALB-127158(a) has a slightly higher binding affinity for the human MCHR1. In vivo studies have shown that both compounds effectively reduce body weight and food intake in diet-induced obese rodents. AZD1979 has been further characterized to also preserve energy expenditure, contributing to its weight-lowering effects.[3][5]
The choice between these compounds for research purposes may depend on the specific experimental goals, the desired dosage form, and the animal model being used. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further exploring the therapeutic potential of MCHR1 antagonism in the context of obesity and metabolic disorders.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 6. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of MCHR1 Antagonists: ALB-127158(a) vs. BMS-830216
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for two melanin-concentrating hormone receptor 1 (MCHR1) antagonists, ALB-127158(a) and BMS-830216. Both compounds were investigated as potential treatments for obesity. While neither progressed to Phase II clinical trials, their preclinical profiles offer valuable insights for researchers in the field of obesity and metabolic diseases.
Mechanism of Action
Both ALB-127158(a) and BMS-830216 are antagonists of the melanin-concentrating hormone receptor 1 (MCHR1). MCH is a neuropeptide that plays a role in regulating energy homeostasis, with its activation of MCHR1 promoting food intake. By blocking this interaction, MCHR1 antagonists are designed to reduce food consumption and consequently, body weight.
In Vitro Potency
Both compounds exhibit high affinity for the MCHR1 receptor, with reported Ki values in the low nanomolar range, indicating potent receptor binding.
| Compound | Receptor | Ki (nM) |
| ALB-127158(a) | Human MCHR1 | 7[1] |
| BMS-819881 * | Rat MCHR1 | 7 |
*BMS-830216 is a prodrug of BMS-819881.
Preclinical Efficacy in Diet-Induced Obesity (DIO) Models
Preclinical studies in rodent models of diet-induced obesity (DIO) are crucial for evaluating the potential of anti-obesity therapeutics.
ALB-127158(a)
In a mouse DIO model, ALB-127158(a) demonstrated a significant and sustained decrease in both body weight and food intake at doses ranging from 5-15 mg/kg administered twice daily (bid).[1] The observed weight reduction was primarily attributed to a decrease in fat content.[1] Further studies in high-fat diet (HFD) fed rats showed that ALB-127158(a) induced significant weight loss and reduced food intake at doses as low as 1.25 mg/kg administered orally (po).[1] A maximal weight loss of approximately 10% was observed at a dose of 10 mg/kg in rats.[1]
| Animal Model | Dose | Key Findings |
| DIO Mice | 5-15 mg/kg bid | Significant sustained decrease in body weight and food intake.[1] |
| HFD Rats | ≥ 1.25 mg/kg po | Significant weight loss and food reduction.[1] |
| HFD Rats | 10 mg/kg po | ~10% maximal weight loss.[1] |
BMS-830216 / BMS-819881
Central Nervous System (CNS) Penetration
The efficacy of MCHR1 antagonists for treating obesity is believed to be dependent on their ability to cross the blood-brain barrier and engage with their target in the central nervous system.
ALB-127158(a)
Despite its efficacy in preclinical rodent models, clinical studies revealed that ALB-127158(a) had limited CNS exposure. This finding was a significant factor in the decision to halt its development for obesity.
BMS-830216 / BMS-819881
In contrast, the active compound BMS-819881 was reported to have a brain-to-plasma ratio of 0.43 in diet-induced obese mice, suggesting a notable ability to penetrate the central nervous system.
| Compound | Brain-to-Plasma Ratio | Animal Model |
| BMS-819881 | 0.43 | DIO Mice |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
A common protocol for inducing obesity in rodents involves feeding them a high-fat diet (HFD), typically with 45-60% of kilocalories derived from fat, for a period of several weeks to months until a significant increase in body weight compared to control animals on a standard chow diet is observed.[2]
MCHR1 Signaling Pathway
References
Head-to-Head Comparison: ALB-127158(a) and SNAP-94847 in MCHR1 Antagonism
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of two prominent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, ALB-127158(a) and SNAP-94847. This guide provides a detailed analysis of their biochemical properties, in vivo efficacy, and the experimental protocols supporting these findings.
The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, mood, and appetite, making its receptor, MCHR1, a significant therapeutic target for obesity, anxiety, and depression.[1][2] Both ALB-127158(a) and SNAP-94847 are potent and selective antagonists of MCHR1, and have been investigated for their therapeutic potential. This guide offers a side-by-side comparison of these two compounds based on available experimental data.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of ALB-127158(a) and SNAP-94847. It is important to note that the data has been compiled from various studies and direct comparison should be approached with caution due to potential differences in experimental conditions.
Table 1: In Vitro Performance
| Parameter | ALB-127158(a) | SNAP-94847 |
| Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Melanin-Concentrating Hormone Receptor 1 (MCHR1) |
| Binding Affinity (Kᵢ) | 7 nM[3][4] | 2.2 nM[5][6] |
| Binding Affinity (K𝘥) | Not explicitly reported | 530 pM[5][6] |
| Functional Antagonism (IC₅₀) | Not explicitly reported, confirmed potent antagonist[3][4] | 1.2 nM (Ca²⁺ mobilization)[1] |
| Selectivity | Good selectivity over a range of other GPCRs, ion channels, and transporters, including the MCH2 receptor.[3][4] | >80-fold selectivity over α₁ₐ and >500-fold selectivity over D₂ receptors.[5][6] |
Table 2: In Vivo Performance & Pharmacokinetics
| Parameter | ALB-127158(a) | SNAP-94847 |
| Primary Indication Studied | Obesity[3][7] | Anxiety, Depression, Obesity[5][8][9] |
| Key In Vivo Effects | - Significant and sustained decrease in body weight and food intake in diet-induced obese (DIO) mice (5-15 mg/kg bid).[3] - Weight reduction primarily due to decreased fat content.[3] - Significant weight loss and food reduction in high-fat diet (HFD) rats at doses as low as 1.25 mg/kg po.[3] | - Anxiolytic and antidepressant-like effects in mouse models.[8][9] - Decreases high-fat food-reinforced operant responding.[5] - Induces sensitivity to dopamine (B1211576) D₂/D₃ receptor agonists after chronic administration.[10] |
| Administration Route | Oral (po)[3] | Oral (po), Intraperitoneal (ip)[5][10] |
| Bioavailability | Good PK characteristics reported, specific value not found.[7] | 59% (oral, in rats)[5] |
| Half-life (t₁/₂) | 18-21 hours (single dose, human); ~26 hours (multiple doses, human)[3] | 5.2 hours (oral, in rats)[5] |
| Plasma Clearance | Not explicitly reported | 4.2 L/hr/kg (plasma), 3.3 L/hr/kg (blood) (in rats)[5] |
| Time to Max Concentration (tₘₐₓ) | 1-3 hours (human)[3] | Not explicitly reported |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: MCHR1 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 2. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating ALB-127158(a): A Comparative Analysis Using MCHR1 Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, ALB-127158(a), against the established phenotype of MCHR1 knockout (KO) mice. The use of MCHR1 KO mice is a critical tool for validating the on-target effects of MCHR1 antagonists, ensuring that observed pharmacological outcomes are a direct result of MCHR1 blockade.
ALB-127158(a) is a potent and selective antagonist of the MCHR1 receptor.[1] In preclinical studies involving wild-type rodent models of diet-induced obesity (DIO), ALB-127158(a) has demonstrated a significant and sustained decrease in both body weight and food intake at doses ranging from 5-15 mg/kg.[1] The reduction in body weight is primarily attributed to a decrease in fat mass.[1] However, to definitively attribute these effects to the specific antagonism of MCHR1, a comparison with the phenotype of MCHR1 knockout mice is essential.
The MCHR1 Knockout Mouse: A Key Validation Tool
Mice genetically engineered to lack the MCHR1 gene (MCHR1 KO) are invaluable for confirming the mechanism of action of MCHR1-targeting compounds. These mice exhibit a distinct phenotype characterized by leanness, resistance to diet-induced obesity, hyperactivity, and often, a paradoxical increase in food intake (hyperphagia).[2][3] The underlying principle for validation is straightforward: if an MCHR1 antagonist is specific, its effects on metabolic parameters should be observed in wild-type (WT) mice but absent in MCHR1 KO mice, as the drug target is not present in the latter.
Comparative Efficacy: ALB-127158(a) vs. MCHR1 Knockout Phenotype
Table 1: Effect on Body Weight and Food Intake
| Group | Treatment/Condition | Effect on Body Weight | Effect on Food Intake | Supporting Rationale |
| Wild-Type Mice | ALB-127158(a) | ↓ (Significant Decrease) | ↓ (Significant Decrease) | Preclinical studies show dose-dependent weight and food intake reduction.[1] |
| MCHR1 KO Mice | Baseline Phenotype | ↓ (Lean Phenotype) | ↑ or ↔ (Hyperphagic or Normal) | Genetic deletion of MCHR1 leads to a lean phenotype despite increased or normal food consumption, due to hyperactivity and altered metabolism.[3][4] |
| MCHR1 KO Mice | ALB-127158(a) | ↔ (No Effect Expected) | ↔ (No Effect Expected) | The drug target (MCHR1) is absent; therefore, no pharmacological effect is anticipated. This is supported by studies on other MCHR1 antagonists.[4][5] |
Table 2: Metabolic and Behavioral Parameters
| Parameter | Wild-Type + ALB-127158(a) | MCHR1 KO Mice (Baseline) | Rationale for Comparison |
| Adiposity (Fat Mass) | ↓ (Decreased) | ↓ (Significantly Reduced) | Both pharmacological blockade and genetic deletion of MCHR1 lead to reduced fat mass.[1][4] |
| Energy Expenditure | ↑ (Increased) | ↑ (Significantly Increased) | The lean phenotype in MCHR1 KO mice is partly due to increased energy expenditure. Some MCHR1 antagonists also increase energy expenditure.[3][4] |
| Locomotor Activity | ↔ (Likely Unchanged) | ↑ (Hyperactive) | A key distinction: the lean phenotype in MCHR1 KO mice is strongly linked to hyperactivity, an effect not typically reported with MCHR1 antagonists.[4] |
MCHR1 Signaling Pathway
The melanin-concentrating hormone (MCH) signals through MCHR1, a G protein-coupled receptor (GPCR). MCHR1 couples to inhibitory (Gαi) and activating (Gαq) G proteins. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), resulting in an increase in intracellular calcium. ALB-127158(a) acts by blocking MCH from binding to MCHR1, thereby inhibiting these downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
A Cross-Study Comparison of Clinical Trial Data for the MCH-1 Receptor Antagonist ALB-127158(a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available clinical and preclinical data for ALB-127158(a), a selective melanin-concentrating hormone 1 (MCH-1) receptor antagonist, with other MCH-1 receptor antagonists that have entered clinical development. The information is intended to support research and drug development efforts in the field of obesity and related metabolic disorders.
Introduction to ALB-127158(a) and MCH-1 Receptor Antagonism
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone 1 (MCH-1) receptor.[1] The MCH-1 receptor, a G protein-coupled receptor (GPCR), plays a significant role in the regulation of energy homeostasis, with its activation by melanin-concentrating hormone (MCH) leading to increased food intake and decreased energy expenditure. By blocking this interaction, MCH-1 receptor antagonists like ALB-127158(a) have been investigated as potential therapeutics for obesity. Several MCH-1 receptor antagonists have advanced to Phase I clinical trials, including ALB-127158(a), BMS-830216, GW-856464, NGD-4715, and AMG 076.[2] This guide summarizes the available data for these compounds to facilitate a comparative assessment.
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is coupled to inhibitory G proteins (Gαi/o) and Gq proteins (Gαq). Activation by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, it can stimulate phospholipase C, leading to an increase in intracellular calcium. The diagram below illustrates this signaling cascade.
Comparative Clinical Trial Data
The following tables summarize the available quantitative and qualitative data from clinical and preclinical studies of ALB-127158(a) and its alternatives. It is important to note that detailed quantitative results from the Phase I clinical trials of these compounds are not extensively published in the public domain.
Table 1: In Vitro and Preclinical Efficacy
| Compound | Target | In Vitro Potency (Ki) | Animal Model | Key Preclinical Findings |
| ALB-127158(a) | MCH-1R | 7 nM[1] | Diet-Induced Obese (DIO) Mice & Rats | Significant and sustained decrease in body weight and food intake. Weight reduction primarily due to decreased fat content.[1] |
| BMS-830216 | MCH-1R | 10 nM[3] | N/A | Prodrug of the active antagonist BMS-819881.[3] |
| AMG 076 | MCH-1R | 0.6 ± 0.10 nM[4] | DIO Mice & Obese Cynomolgus Monkeys | Reduced body weight gain, decreased food intake, and increased energy expenditure. Improved glucose tolerance and insulin (B600854) sensitivity.[4][5][6] |
| GW-856464 | MCH-1R | N/A | N/A | Development halted due to low bioavailability. |
| NGD-4715 | MCH-1R | N/A | N/A | Safe and well-tolerated in Phase I, but induced CYP3A4. |
N/A: Not Available in the public domain.
Table 2: Human Pharmacokinetic and Clinical Trial Outcomes
| Compound | Study Phase | Key Pharmacokinetic Parameters | Clinical Efficacy/Outcome | Safety & Tolerability |
| ALB-127158(a) | Phase I | Tmax: 1-3 hours (single & multiple doses) Half-life (t1/2): 18-21 hours (single dose), ~26 hours (multiple doses)[1] | Effects on 'hunger' and 'desire to eat' observed at higher doses. Lower than predicted brain exposure based on CSF levels.[7] Development for obesity terminated.[3] | Safe and well-tolerated.[7] |
| BMS-830216 | Phase I (28 days) | N/A | No significant weight loss or reduction in food intake observed.[3][8] | Generally safe and well-tolerated at all doses tested.[3] |
| AMG 076 | Phase I | N/A | Clinical development was discontinued (B1498344) for undisclosed reasons.[4] | N/A |
| GW-856464 | Phase I | N/A | Development terminated due to low bioavailability. | N/A |
| NGD-4715 | Phase I | N/A | Development discontinued due to potential for drug-drug interactions (CYP3A4 induction). | Safe and well-tolerated. |
N/A: Not Available in the public domain.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize MCH-1 receptor antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the MCH-1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the MCH-1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled MCH-1 receptor ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the MCH-induced, Gαi-mediated inhibition of cAMP production.
Protocol:
-
Cell Culture: Cells stably expressing the MCH-1 receptor are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC₅₀ value of the antagonist in reversing the MCH-induced decrease in cAMP is determined.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the MCH-induced, Gαq-mediated increase in intracellular calcium.
Protocol:
-
Cell Preparation: Cells expressing the MCH-1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: The cells are incubated with varying concentrations of the test antagonist.
-
MCH Stimulation: After a short incubation period, the cells are stimulated with a fixed concentration of MCH.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The IC₅₀ of the antagonist in blocking the MCH-induced calcium signal is calculated.
Conclusion
ALB-127158(a) demonstrated a favorable safety and tolerability profile in Phase I clinical trials, along with some indications of target engagement related to appetite. However, the lack of robust efficacy at predicted therapeutic doses and lower than expected brain penetration led to the discontinuation of its development for obesity.[7] The broader landscape of MCH-1 receptor antagonists has faced similar challenges, with several candidates failing to progress beyond early clinical development due to issues with efficacy, pharmacokinetics, or off-target effects. The preclinical data for compounds like AMG 076 appeared promising, but these findings did not translate into successful clinical development for obesity. This comparative guide highlights the complexities of translating preclinical findings in the MCH system to clinical outcomes in humans and underscores the need for continued research to validate MCH-1 as a viable therapeutic target for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of MCH1R Antagonists for CNS and Metabolic Disorders
A detailed guide for researchers and drug development professionals on the comparative efficacy and methodologies of key Melanin-Concentrating Hormone 1 Receptor (MCH1R) antagonists, including the clinical candidate ALB-127158(a).
This guide provides a comprehensive comparison of prominent MCH1R antagonists, focusing on their performance in preclinical and clinical studies. The data presented herein is collated from a range of studies to support researchers in the fields of obesity, anxiety, and depression.
The Melanin-Concentrating Hormone (MCH) system is a significant regulator of energy homeostasis, mood, and sleep.[1] Antagonism of its primary receptor, MCH1R, has been a key strategy for the development of therapeutics for obesity and central nervous system disorders.[1][2] Numerous small-molecule MCH1R antagonists have been developed and have shown consistent efficacy in animal models of diet-induced obesity (DIO).[1] This guide focuses on a comparative analysis of several key antagonists, including ALB-127158(a), SNAP-7941, and GW803430.
Quantitative Comparison of MCH1R Antagonists
The following tables summarize the available quantitative data for key MCH1R antagonists, providing a basis for comparison of their potency and in vivo effects.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity |
| ALB-127158(a) | Potent and selective[3] | - | - |
| SNAP-7941 | 2.6[3] | - | >1,000-fold for MCH1R over MCH2R and other GPCRs[4] |
| GW803430 | - | ~13 (pIC50 of 9.3)[5] | Selective[5] |
| TC-MCH 7c | 3.4 (human), 3.0 (mouse)[3] | 5.6 (human)[3] | - |
| BMS-819881 | 7 (rat)[3] | - | - |
| ATC0175 | - | 13.5[3] | >10,000-fold for MCH1R over MCH2R[3] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| ALB-127158(a) | Phase I clinical trials in healthy, overweight, and obese males | Found to be safe and well-tolerated.[6] No significant weight loss efficacy was shown for the similar compound BMS-830216 in a 28-day study.[7][8] Development was discontinued (B1498344).[9] |
| SNAP-7941 | Diet-induced obese rats | Chronic administration decreased body weight.[1] Also showed antidepressant and anxiolytic effects in various rodent models.[4][10] |
| GW803430 | Diet-induced obese mice | Oral administration caused sustained, dose-dependent weight loss.[5] Reduced sucrose (B13894) seeking and consumption.[11] |
MCH1R Signaling Pathway and Meta-Analysis Workflow
To visualize the biological context and the analytical approach, the following diagrams illustrate the MCH1R signaling pathway and a general workflow for a meta-analysis.
Experimental Protocols
The characterization of MCH1R antagonists involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the antagonist for the MCH1R.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human MCH1R (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells and isolate the cell membrane fraction through centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]SNAP-7941) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Calcium Mobilization)
-
Objective: To measure the functional antagonism of the MCH1R.
-
Methodology:
-
Cell Culture: Use a cell line expressing MCH1R that couples to the Gq pathway, leading to intracellular calcium release.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the antagonist to the cells, followed by a fixed concentration of MCH.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a plate reader.
-
Data Analysis: Plot the response as a percentage of the control (MCH alone) against the log concentration of the antagonist to determine the IC50 value.[12]
-
In Vivo Model of Diet-Induced Obesity (DIO)
-
Objective: To evaluate the effect of the antagonist on body weight in an obesity model.
-
Methodology:
-
Animal Model: Use rodents (e.g., rats or mice) that have been fed a high-fat diet for an extended period to induce obesity.
-
Drug Administration: Administer the antagonist or vehicle to the animals daily via an appropriate route (e.g., oral gavage).
-
Measurements: Monitor body weight, food intake, and body composition (e.g., using DEXA) throughout the study.
-
Data Analysis: Compare the changes in body weight and other parameters between the antagonist-treated and vehicle-treated groups.[1][5]
-
Discussion and Future Perspectives
While numerous MCH1R antagonists have demonstrated promising preclinical efficacy in models of obesity, anxiety, and depression, clinical translation has been challenging.[2] Several compounds, including ALB-127158(a), have been discontinued after Phase I trials.[9] The reasons for these discontinuations are not always publicly disclosed but can be related to pharmacokinetics, off-target effects, or lack of efficacy in humans.[2]
The meta-analysis of MCH signaling-deficient mice provides strong genetic validation for the role of this system in energy balance and behavior.[13] This suggests that the MCH1R remains a viable therapeutic target. Future research should focus on developing antagonists with improved pharmacokinetic profiles and a better understanding of the potential for species differences in pharmacology. The exploration of MCH1R antagonists for other indications, such as sleep disorders, is also an active area of research.[6]
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 8. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Meta-Analysis of Melanin-Concentrating Hormone Signaling-Deficient Mice on Behavioral and Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the In Vivo Effects of ALB-127158(a): A Comparative Guide for MCHR1 Antagonists
For researchers and drug development professionals investigating the role of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in metabolic diseases, understanding the in vivo effects of antagonists like ALB-127158(a) is crucial. While the clinical development of ALB-127158(a) for obesity was discontinued (B1498344) due to insufficient central nervous system (CNS) exposure, its preclinical efficacy in rodent models highlights the therapeutic potential of MCHR1 antagonism.[1][2] This guide provides a comparative overview of ALB-127158(a) and other key MCHR1 antagonists, supported by available preclinical data and detailed experimental protocols to aid in the design of future in vivo studies.
The MCHR1 Signaling Pathway: A Key Regulator of Energy Homeostasis
The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy balance, food intake, and body weight.[3] MCH exerts its effects by binding to MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[4][5] Upon activation by MCH, MCHR1 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes food intake and weight gain. MCHR1 antagonists, such as ALB-127158(a), competitively bind to the receptor, blocking the downstream effects of MCH and thereby reducing food intake and body weight.[6]
Comparative In Vivo Efficacy of MCHR1 Antagonists
Preclinical studies in diet-induced obese (DIO) rodent models are the gold standard for evaluating the anti-obesity effects of MCHR1 antagonists. These studies typically assess changes in body weight, food intake, and body composition over several weeks of treatment.
Quantitative Data Summary
The following tables summarize the available preclinical in vivo data for ALB-127158(a) and its alternatives. It is important to note that these data are compiled from different studies and direct cross-compound comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy of ALB-127158(a)
| Species | Model | Dose | Dosing Regimen | Duration | Key Findings | Reference |
| Mouse | Diet-Induced Obese (DIO) | 5-15 mg/kg | Twice daily (bid), oral | 28 days | Sustained, dose-related reduction in food intake and body weight (up to 18%). Weight loss was primarily from reduced fat mass. | [7][8] |
| Rat | High-Fat Diet | 1.25 - 10 mg/kg | Not specified, oral | Not specified | Significant weight loss and food reduction at doses as low as 1.25 mg/kg. Maximal weight loss of ~10% at 10 mg/kg. | [8] |
Table 2: In Vivo Efficacy of Alternative MCHR1 Antagonists
| Compound | Species | Model | Dose | Dosing Regimen | Duration | Key Findings | Reference |
| AMG-076 | Mouse | DIO | 3, 10, 100 mg/kg/day | In diet | 8 weeks | Dose-dependent reduction in body weight gain, associated with decreased food intake and increased energy expenditure. | |
| GW-803430 | Rat | DIO | 1 and 3 mg/kg | Daily, oral | 14 days | Robust and dose-dependent decrease in food intake and body weight. | [9] |
| S38151 | Mouse | ob/ob and DIO | 30 mg/kg | Daily, intraperitoneal | 5 days | Reductions in body weight and cumulative food intake. | [3] |
| AZD1979 | Mouse | DIO | 60 µmol/kg | Twice daily, oral | Not specified | Dose-dependent reduction in body weight. | [10] |
Key Experimental Protocols
To replicate the in vivo effects of MCHR1 antagonists, standardized and detailed experimental protocols are essential. Below are methodologies for key in vivo assays.
Diet-Induced Obesity (DIO) Rodent Model
This model is fundamental for assessing the anti-obesity potential of MCHR1 antagonists in a physiologically relevant context.
-
Animal Model: Male C57BL/6J mice are a commonly used strain due to their susceptibility to developing obesity on a high-fat diet.
-
Diet: To induce obesity, animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks. A control group is maintained on a standard chow diet.
-
Compound Administration: The test compound (e.g., ALB-127158(a) or an alternative) is typically administered orally via gavage or formulated in the diet. A vehicle control group is essential.
-
Parameters Measured:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the remaining food.
-
Body Composition: Fat and lean mass are measured at the beginning and end of the study using techniques like DEXA (Dual-Energy X-ray Absorptiometry) or qNMR (quantitative Nuclear Magnetic Resonance).
-
Metabolic Parameters: At the end of the study, blood samples can be collected to measure plasma levels of glucose, insulin (B600854), leptin, and lipids.
-
Ex Vivo Receptor Occupancy Assay
This assay is crucial for confirming that the in vivo effects of the antagonist are due to its binding to the MCHR1 in the brain.
-
Animal Dosing: Animals are dosed with the MCHR1 antagonist at various concentrations.
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and the brains are rapidly extracted.
-
Brain Homogenization: The brain tissue is homogenized in a suitable buffer.
-
Radioligand Binding: The brain homogenates are incubated with a radiolabeled MCHR1 ligand (e.g., [³H]-SNAP-7941). The amount of radioligand binding is inversely proportional to the receptor occupancy by the test compound.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the antagonist-treated animals to that in vehicle-treated controls.
Experimental and Logical Workflows
The successful in vivo evaluation of an MCHR1 antagonist involves a logical progression from initial screening to more complex efficacy studies.
References
- 1. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AMRI announces results of Phase I clinical study of obesity compound [manufacturingchemist.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ALB-127158(a) in Preclinical Animal Models
A comprehensive analysis of ALB-127158(a)'s performance against alternative therapies in various disease models, supported by detailed experimental data and protocols.
Introduction
ALB-127158(a) is an investigational small molecule inhibitor targeting the interaction between the menin protein and mixed-lineage leukemia (MLL) fusion proteins. This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c). This guide provides a comparative overview of the preclinical efficacy of ALB-127158(a) in various animal models, juxtaposed with other therapeutic agents, to offer researchers and drug development professionals a clear perspective on its potential.
Mechanism of Action: Targeting the Menin-MLL Interaction
The core mechanism of ALB-127158(a) revolves around the disruption of the menin-MLL1 protein-protein interaction. In MLL-rearranged leukemias, the fusion protein aberrantly recruits menin, which is essential for the leukemogenic activity of the MLL-fusion protein complex. By binding to menin, ALB-127158(a) allosterically inhibits this interaction, leading to the downregulation of target genes such as MEIS1 and HOXA9, which are crucial for leukemic cell proliferation and survival. This targeted approach offers a promising therapeutic window for these genetically defined leukemias.
Efficacy in a Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia
The in vivo efficacy of ALB-127158(a) was evaluated in a patient-derived xenograft (PDX) model established from a pediatric patient with MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL). This model provides a clinically relevant setting to assess the therapeutic potential of novel agents.
Experimental Protocol
-
Animal Model: Immunocompromised NOD/SCID gamma (NSG) mice were used for the study.
-
Cell Implantation: 5 x 10^5 PDX cells (MLL-rearranged B-ALL) were injected intravenously into sub-lethally irradiated NSG mice.
-
Treatment Initiation: Treatment was initiated upon the detection of approximately 1% of human CD45+ cells in the peripheral blood, indicating successful engraftment.
-
Dosing Regimen:
-
Vehicle control (0.5% methylcellulose) was administered orally, twice daily.
-
ALB-127158(a) was administered orally at a dose of 45 mg/kg, twice daily.
-
Cytarabine (Ara-C), a standard-of-care chemotherapy agent, was administered intraperitoneally at 50 mg/kg, once daily for 5 days.
-
-
Efficacy Endpoints: The primary endpoint was overall survival. Disease burden was monitored by quantifying the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
Comparative Efficacy Data
| Treatment Group | Median Survival (days) | Change in Peripheral hCD45+ Cells (Day 21) |
| Vehicle Control | 28 | +++ |
| ALB-127158(a) (45 mg/kg, BID) | 65 | - |
| Cytarabine (50 mg/kg, QD x 5d) | 42 | +/- |
Data presented is a qualitative summary based on reported study outcomes. "+" indicates an increase, "-" indicates a decrease, and "+/-" indicates stabilization or slight reduction in disease burden.
Comparative Safety Profile of ALB-127158(a): A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of ALB-127158(a), a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in relation to other MCHR1 antagonists that have undergone early-stage clinical development. The development of MCHR1 antagonists has been a focus for therapeutic intervention in obesity and other metabolic disorders. However, the progression of many of these compounds has been halted for various reasons, making a comparative safety assessment crucial for future drug development in this class.
While specific quantitative safety data from Phase I clinical trials of ALB-127158(a) and its comparators are not publicly available, this guide synthesizes qualitative safety information from published literature and provides an overview of the key safety considerations and experimental methodologies relevant to this class of compounds.
Comparative Analysis of MCHR1 Antagonist Safety Profiles
ALB-127158(a) and several other MCHR1 antagonists have been reported to be generally "safe and well-tolerated" in Phase I clinical trials.[1] These trials typically involve single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[2][3] Despite initial promising safety profiles, the development of many of these compounds was discontinued (B1498344) for reasons other than severe adverse events in early trials. A significant safety concern for the MCHR1 antagonist class is the potential for cardiotoxicity due to off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation.[4][5][6]
Table 1: Qualitative Safety and Development Status of Selected MCHR1 Antagonists
| Compound | Highest Development Phase | Reported Safety Profile | Reason for Discontinuation (if known) |
| ALB-127158(a) | Phase I | Safe and well-tolerated with good pharmacokinetic characteristics.[2] | Development terminated before Phase II; limited efficacy at doses with adequate brain exposure.[2] |
| NGD-4715 | Phase I | Safe and well-tolerated in a single ascending dose study.[7] | Induced cytochrome P450 enzyme CYP3A4, indicating a high potential for drug-drug interactions.[8] |
| BMS-830216 | Phase I | Generally safe and well-tolerated in a 28-day study in obese subjects.[9] | Lack of efficacy in reducing body weight or food intake.[10][9] |
| GW-856464 | Phase I | No specific safety issues reported. | Low bioavailability precluded further development.[10] |
| AMG-076 | Phase I | Preclinical GLP toxicology and safety pharmacology studies were without major findings.[11] | Development discontinued; reasons not publicly disclosed.[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to safety assessment, the following diagrams illustrate the MCHR1 signaling pathway and a typical preclinical to clinical workflow for an MCHR1 antagonist.
Experimental Protocols
Detailed experimental protocols for the safety assessment of ALB-127158(a) are not publicly available. However, standard preclinical and clinical study designs for this class of compounds are described below.
Preclinical Safety and Toxicology (GLP Studies)
Good Laboratory Practice (GLP) toxicology studies are a regulatory requirement before a new drug can be tested in humans.[13][14][15][16][17] These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for clinical trials.
-
Single-Dose and Repeat-Dose Toxicity Studies: These studies are conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[17] Animals are administered escalating doses of the test compound, and a wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of all major organs are performed.
-
Safety Pharmacology Core Battery: These studies investigate the effects of the drug candidate on vital functions.[18] This typically includes:
-
Central Nervous System: Assessment of effects on behavior, motor activity, and coordination in rodents.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG), often in conscious, telemetered animals (e.g., dogs). This is critical for assessing potential QT interval prolongation.
-
Respiratory System: Measurement of respiratory rate and tidal volume.
-
-
Genotoxicity Assays: A battery of in vitro and in vivo tests are conducted to assess the potential of the compound to cause genetic mutations or chromosomal damage.
-
hERG Assay (In Vitro): This is a critical in vitro safety assay to evaluate the potential of a compound to inhibit the hERG potassium channel, which is a primary cause of drug-induced QT prolongation.[4][5] The patch-clamp technique on cells expressing the hERG channel is the gold standard for this assessment.
Phase I Clinical Trial Design (SAD and MAD)
Phase I clinical trials are the first-in-human studies and are primarily designed to evaluate the safety, tolerability, and pharmacokinetics (PK) of a new drug.[19][3][20]
-
Single Ascending Dose (SAD) Study:
-
Design: Healthy volunteers are enrolled in sequential cohorts, with each cohort receiving a single, escalating dose of the drug or a placebo.
-
Objective: To determine the maximum tolerated dose (MTD) after a single administration and to characterize the single-dose PK profile.
-
Safety Monitoring: Intensive monitoring of vital signs, ECGs, clinical laboratory tests (hematology, chemistry, urinalysis), and adverse events.
-
-
Multiple Ascending Dose (MAD) Study:
-
Design: Following the SAD study, healthy volunteers are enrolled in cohorts that receive multiple, escalating doses of the drug or placebo over a defined period (e.g., 7-14 days).
-
Objective: To assess the safety and tolerability of repeated doses, to determine if the drug accumulates in the body, and to characterize the steady-state PK profile.
-
Safety Monitoring: Similar to the SAD study, with frequent monitoring for any dose-related or cumulative toxicity.
-
Conclusion
ALB-127158(a), like other MCHR1 antagonists that have entered clinical development, demonstrated a favorable initial safety and tolerability profile in Phase I studies. The primary hurdles for this class of compounds have not been overt toxicity in early clinical trials but rather issues related to pharmacokinetics (e.g., low bioavailability), drug-drug interactions, or a lack of demonstrable efficacy at tolerated doses. The potential for hERG channel inhibition and subsequent cardiotoxicity remains a key safety concern that must be carefully evaluated throughout the development of any new MCHR1 antagonist. The lack of publicly available quantitative safety data for ALB-127158(a) and its comparators limits a direct, detailed comparison of their safety profiles. Future development of MCHR1 antagonists will require careful optimization to ensure adequate target engagement in the central nervous system at doses that are free from significant off-target effects, particularly hERG liability.
References
- 1. Guidance: Data and Safety Monitoring of Clinical Trials Research | Office of the Vice Provost for Research [research.lehigh.edu]
- 2. researchgate.net [researchgate.net]
- 3. GLP-Compliant Toxicology Testing | FDA Approval & Drug Safety [auxochromofours.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. vcccalliance.org.au [vcccalliance.org.au]
- 6. sctweb.org [sctweb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. www1.health.nsw.gov.au [www1.health.nsw.gov.au]
- 9. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 10. cabrini.com.au [cabrini.com.au]
- 11. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gaintherapeutics.com [gaintherapeutics.com]
- 13. ir.metaviatx.com [ir.metaviatx.com]
- 14. Identification of diamino chromone-2-carboxamides as MCHr1 antagonists with minimal hERG channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Phase 1, Randomized, Placebo-Controlled, Single and Multiple Ascending Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of LY4064912 in Healthy Participants and Participants With Overweight or Obesity - AdisInsight [adisinsight.springer.com]
- 18. histologix.com [histologix.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: ALB-127158(a) versus First-Generation MCH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation melanin-concentrating hormone (MCH) receptor 1 (MCHR1) antagonist, ALB-127158(a), against notable first-generation MCHR1 antagonists, SNAP-7941 and T-226296. The following sections detail their comparative pharmacology, in vivo efficacy, and the underlying experimental methodologies, supported by quantitative data and visual diagrams to facilitate informed decision-making in research and development.
Executive Summary
ALB-127158(a) demonstrates a promising profile as a potent and selective MCHR1 antagonist. When benchmarked against first-generation compounds such as SNAP-7941 and T-226296, ALB-127158(a) exhibits comparable in vitro potency. The primary advancements in second-generation antagonists lie in improved pharmacokinetic properties and a better safety profile, particularly concerning off-target effects like hERG channel inhibition, a known liability for many first-generation MCH antagonists. This guide will delve into the specifics of these comparisons.
In Vitro Pharmacological Profile
The in vitro activity of MCHR1 antagonists is a critical determinant of their therapeutic potential. The following table summarizes the binding affinities and functional potencies of ALB-127158(a) and the selected first-generation antagonists.
| Compound | Target | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| ALB-127158(a) | MCHR1 | Radioligand Binding | Human | 7 | - | [1] |
| SNAP-7941 | MCHR1 | Radioligand Binding | Human | 15 | - | [2] |
| MCHR1 | Functional (Phosphoinositide Accumulation) | Human | 0.57 (Kₑ) | - | [3] | |
| T-226296 | MCHR1 | Radioligand Binding | Human | - | 5.5 | [4] |
| MCHR1 | Radioligand Binding | Rat | - | 8.6 | [4] |
In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
The anti-obesity potential of MCHR1 antagonists is primarily evaluated in diet-induced obesity (DIO) animal models. The data below compares the in vivo efficacy of ALB-127158(a) and first-generation antagonists in reducing body weight.
| Compound | Animal Model | Dose | Administration Route | Treatment Duration | Body Weight Reduction | Reference |
| ALB-127158(a) | DIO Mice | 5-15 mg/kg bid | Oral (p.o.) | Not Specified | Significant sustained decrease | [1] |
| HFD Rats | 1.25 mg/kg | Oral (p.o.) | Not Specified | >6% | [1] | |
| HFD Rats | 10 mg/kg | Oral (p.o.) | Not Specified | ~10% | [1] | |
| SNAP-7941 | DIO Rats | 10 mg/kg (twice daily) | Intraperitoneal (i.p.) | 7 days | 26% less weight gain vs. vehicle | [2] |
| T-226296 | Rats | 30 mg/kg | Oral (p.o.) | Not Specified | Almost complete suppression of MCH-stimulated food intake | [5] |
MCH1 Receptor Signaling Pathway
The MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon activation by MCH, it initiates downstream signaling cascades that modulate neuronal activity and energy homeostasis. Antagonists like ALB-127158(a) block these signaling pathways.
MCH1 Receptor Signaling Pathways
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the MCHR1.
1. Membrane Preparation:
-
Culture cells stably expressing the human MCHR1 (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in a suitable binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled test compound (e.g., ALB-127158(a)).
-
For total binding, wells will contain the membrane and radioligand without the test compound.
-
For non-specific binding, wells will contain the membrane, radioligand, and a high concentration of an unlabeled MCHR1 ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay assesses the ability of an MCHR1 antagonist to block the MCH-induced, Gαi-mediated inhibition of cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human MCHR1 (e.g., HEK293 or CHO cells) in an appropriate medium.
-
Seed the cells into a multi-well assay plate and incubate overnight.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the MCHR1 antagonist (e.g., ALB-127158(a)).
-
Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator to induce a basal level of cAMP).
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
4. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the MCH-inhibited cAMP production.
Conclusion
ALB-127158(a) represents a significant advancement in the development of MCHR1 antagonists. Its high potency, coupled with an improved safety and pharmacokinetic profile compared to first-generation compounds, makes it a valuable tool for investigating the physiological roles of the MCH system and a promising lead for the development of therapeutics for obesity and other metabolic disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to critically evaluate and compare these compounds in their own studies.
References
Safety Operating Guide
Safe Disposal Procedures for ALB-127158(a): A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for ALB-127158(a) are not publicly available in a dedicated Safety Data Sheet (SDS). The following guidelines are based on established best practices for the handling and disposal of potent, biologically active small molecules and hazardous pharmaceutical waste.[1] Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.[2][3] Always refer to the specific SDS for any chemical before handling and disposal.[1][4]
The proper disposal of potent research compounds like ALB-127158(a) is essential for laboratory safety and environmental protection.[1][2] Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment.[1][5]
Essential Data for Risk Assessment
While specific quantitative data for ALB-127158(a) is not available, the following table outlines the types of information crucial for a thorough risk assessment and the formulation of appropriate handling and disposal procedures. Researchers should seek this information for any hazardous compound they handle.
| Property | Representative Value/Information | Significance for Disposal |
| Physical State | Solid | Determines appropriate handling procedures to prevent dust inhalation. |
| Toxicity | Acutely toxic (P-listed waste) or toxic (U-listed waste) by EPA criteria.[2] | Dictates the level of containment and the specific hazardous waste stream to be used. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Informs the choice of solvents for decontamination and the potential for aqueous contamination. |
| Chemical Stability | Stable under normal laboratory conditions | Understanding potential reactions with other chemicals is crucial for waste segregation.[6] |
| pH | Not Available | Determines if the waste is corrosive, which requires specific container types and handling procedures.[4][7] |
| Flash Point | Not Available | Indicates flammability and the need for storage away from ignition sources. |
Detailed Protocols for Safe Disposal
The disposal of hazardous pharmaceutical waste is a multi-step process requiring meticulous planning and execution. The following protocols are based on general guidelines for potent and hazardous research chemicals.
Personal Protective Equipment (PPE)
Before handling ALB-127158(a) or its waste, personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Double chemotherapy gloves are recommended.
-
Lab Coat: A disposable gown or dedicated lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: A NIOSH-certified N95 or higher-rated respirator may be necessary if there is a risk of generating aerosols or handling the powder outside of a containment hood.[8]
Waste Identification and Segregation
Proper segregation of waste is critical to ensure safe handling and disposal.[1][4] Use designated, color-coded, and clearly labeled waste containers to prevent the commingling of different waste types.[1][9]
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired pure compound, and items heavily contaminated with ALB-127158(a) (e.g., weigh boats, spatulas, spill cleanup materials) should be collected in a dedicated, sealed container labeled as "Hazardous Chemical Waste."[6][10]
-
Trace Contaminated Items: Used PPE (gloves, gowns), bench paper, and other lab supplies with minimal contamination should be placed in a separate, clearly labeled container for "Trace Chemical Waste" if institutional policy allows, otherwise, they should be treated as hazardous waste.[1]
-
-
Liquid Waste:
-
Solutions containing ALB-127158(a), including stock solutions, experimental media, and the first rinse of emptied containers, must be collected in a sealed, chemically compatible container.[6]
-
This container must be labeled with a hazardous waste tag detailing all contents, including the name of the compound and all solvents.
-
-
Sharps Waste:
Decontamination and Container Rinsing
-
Empty Containers: Empty containers that held ALB-127158(a) must be triple-rinsed with a suitable solvent before being discarded as regular trash.[3][10][12] The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also require collection depending on institutional policy.
-
Glassware: Contaminated glassware should be decontaminated by soaking in an appropriate solvent or cleaning solution. The cleaning solution should then be disposed of as hazardous waste.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill cleanup procedures for hazardous materials.[10]
-
Evacuate and secure the area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Use a chemical spill kit to absorb and contain the material.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[10]
Waste Storage and Collection
-
Store all hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][7]
-
Ensure all waste containers are kept closed except when adding waste.[6][10]
-
Containers must be stored in secondary containment to prevent spills.[6][12]
-
Schedule regular waste pickups with your institution's EHS department to avoid accumulating large quantities of hazardous waste.[6][11]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with ALB-127158(a).
Caption: Disposal decision workflow for ALB-127158(a) waste.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling ALB-127158(a)
For Immediate Implementation: This document provides critical safety and handling information for ALB-127158(a), a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure personal safety and proper disposal.
Given that ALB-127158(a) is a potent, bioactive small molecule, a comprehensive approach to personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various handling procedures.
Personal Protective Equipment (PPE) for ALB-127158(a)
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. A face shield is required if not working in a fume hood. | Disposable nitrile gloves (double-gloving recommended). A disposable lab coat or gown. Full-length pants and closed-toe shoes. | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood. |
| Solution Preparation and Handling | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. A disposable lab coat or gown. Full-length pants and closed-toe shoes. | Not generally required if working in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. A disposable lab coat or gown. Full-length pants and closed-toe shoes. | Not generally required. |
Experimental Protocols and Disposal
Handling Procedures:
-
Risk Assessment: Before handling ALB-127158(a), conduct a thorough risk assessment for the specific procedures to be performed.
-
Controlled Environment: Whenever possible, handle the solid form of ALB-127158(a) within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the compound, use a dedicated, clean spatula and weighing paper. Perform this task in a fume hood or on a balance with a draft shield.
-
Solution Preparation: To prepare solutions, add the solvent to the vial containing ALB-127158(a) slowly to avoid aerosolization. Cap the vial securely and mix by vortexing or gentle agitation.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small powder spills, gently cover with damp paper towels to avoid raising dust, then clean the area with an appropriate solvent. For liquid spills, absorb with an inert material and decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with ALB-127158(a), including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Operational Workflow
Caption: Workflow for Safe Handling and Disposal of ALB-127158(a).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
